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2,4-Diamino-6-hydroxypyrimidine-15N3 Documentation Hub

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  • Product: 2,4-Diamino-6-hydroxypyrimidine-15N3
  • CAS: 1638736-04-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4-Diamino-6-hydroxypyrimidine-15N3

The following technical guide is structured to serve as a definitive reference for the application of 2,4-Diamino-6-hydroxypyrimidine-15N3 in bioanalytical and pharmacological research. The Gold-Standard Internal Standar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application of 2,4-Diamino-6-hydroxypyrimidine-15N3 in bioanalytical and pharmacological research.

The Gold-Standard Internal Standard for Pteridine Pathway Modulation Analysis

Core Identity & Significance

2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) is a stable isotope-labeled analog of the potent GTP cyclohydrolase I (GCH1) inhibitor, DAHP. It is engineered specifically for use as an Internal Standard (IS) in the quantitative mass spectrometric analysis of DAHP in complex biological matrices (plasma, cell lysates, tissue homogenates).

Unlike deuterium-labeled standards, which often suffer from hydrogen-deuterium exchange (HDX) on heteroatoms or chromatographic isotope effects (retention time shifts), the 15N3 isotopologue offers superior stability and co-elution fidelity. This ensures that matrix effects (ion suppression/enhancement) affecting the analyte are perfectly mirrored by the standard.

Physicochemical Profile
PropertyData
Chemical Name 2,4-Diamino-6-hydroxypyrimidine-1,3,2-

Synonyms DAHP-15N3; 2,6-Diamino-4(1H)-pyrimidinone-15N3
Molecular Formula

Molecular Weight 129.09 g/mol (approx. +3.0 Da shift vs. unlabeled 126.12)
Isotopic Purity Typically

atom

Solubility Low in water/organic solvents. Soluble in dilute acid (0.1 M HCl) or base (0.1 M NaOH).
pKa Amphoteric; protonates at N1/N3 (basic) and deprotonates at OH (acidic).

Synthesis & Isotopic Fidelity

To understand the mass shift and fragmentation patterns in MS/MS, researchers must understand the position of the heavy isotopes. DAHP-15N3 is synthesized via the condensation of


-guanidine  with ethyl cyanoacetate .
  • Source of

    
    :  The guanidine moiety provides three nitrogen atoms.
    
  • Position of Labels:

    • Ring N1 (Labeled)

    • Ring N3 (Labeled)

    • Exocyclic 2-Amino Group (Labeled)

  • Unlabeled Nitrogen: The exocyclic 4-amino group originates from the nitrile of ethyl cyanoacetate and remains

    
    .
    
Visualization: Synthesis & Atom Mapping

The following diagram traces the


 atoms (marked in red) through the cyclization process.

G cluster_0 Precursors cluster_legend Atom Tracking Guanidine Guanidine-15N3 (H2*N-C(=*NH)-*NH2) Intermediate Condensation (Base Catalyzed) Guanidine->Intermediate Provides N1, N3, 2-NH2 Cyano Ethyl Cyanoacetate (NC-CH2-COOEt) Cyano->Intermediate Provides C4, C5, C6, 4-NH2 DAHP DAHP-15N3 (Product) Intermediate->DAHP Cyclization Legend *N = 15N Label N = 14N Natural

Caption: Synthesis pathway showing the incorporation of three 15N atoms from guanidine into the pyrimidine ring and the 2-amino position.

Mechanistic Context: The BH4 Pathway

DAHP is widely utilized as a pharmacological tool to inhibit GTP Cyclohydrolase I (GCH1) , the rate-limiting enzyme in the de novo biosynthesis of Tetrahydrobiopterin (BH4) .[1][2] BH4 is an essential cofactor for Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases.

Researchers quantify DAHP to:

  • Validate effective dosing in PK/PD studies.

  • Correlate inhibitor concentration with reductions in BH4 levels.

  • Investigate "NOS uncoupling" (where low BH4 leads to superoxide production).

BH4_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP Rate Limiting Step DAHP_Drug DAHP (Inhibitor) GCH1 GTP Cyclohydrolase I (GCH1) DAHP_Drug->GCH1 Inhibits BH4 Tetrahydrobiopterin (BH4) H2NTP->BH4 Multi-step NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor For NO Nitric Oxide (NO) NOS->NO Coupled Activity

Caption: DAHP inhibits GCH1, blocking the conversion of GTP to BH4 and downstream NO production.

Analytical Protocol: LC-MS/MS Quantification

Expert Insight: DAHP is a small, highly polar, amphoteric molecule. It retains poorly on standard C18 columns and elutes in the void volume where ion suppression is highest. The use of DAHP-15N3 is critical here because it co-elutes perfectly with the analyte, correcting for the severe matrix effects often seen at early retention times.

Method Validation Parameters
ParameterSpecification
Instrumentation LC-MS/MS (Triple Quadrupole)
Ionization Mode ESI Positive (

)
Column Selection HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18 (e.g., Acquity HSS T3). Standard C18 is not recommended.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Internal Standard DAHP-15N3 (Spike at ~100-500 nM final concentration)
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/lysate to a tube.

  • Spike IS: Add 10 µL of DAHP-15N3 working solution (dissolved in 0.1 M HCl, then diluted in water).

    • Critical Step: Ensure the stock is fully dissolved. DAHP is notorious for "crashing out" in neutral aqueous buffers.

  • Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (50:50). Vortex vigorously for 30s.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Inject: Transfer supernatant to vial. Inject 2-5 µL.

Mass Spectrometry Settings (MRM)

The following transitions are theoretical based on the structure and common fragmentation (loss of


 and 

).
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Origin of Fragment
DAHP (Unlabeled) 127.1

110.1 15-20Loss of

(-17)
84.1 25-30Ring cleavage
DAHP-15N3 (IS) 130.1

112.1 15-20Loss of

or

?*
87.1 25-30Ring cleavage

Expert Note on Fragmentation:

  • If the loss is the exocyclic 4-amino group (unlabeled), the transition would be

    
     (-17).
    
  • If the loss is the exocyclic 2-amino group (labeled), the transition would be

    
     (-18).
    
  • Recommendation: During method development, scan for both 112 and 113 product ions for the IS to determine the dominant fragmentation pathway.

Handling & Stability

  • Storage: Store solid neat standard at -20°C, desiccated.

  • Stock Solution: Prepare primary stock (e.g., 1 mg/mL) in 0.1 M HCl or DMSO .

    • Warning: Do not attempt to dissolve directly in pH 7 buffer; it will not dissolve.

  • Stability: Stable for >6 months at -80°C in acidic solution. Avoid repeated freeze-thaw cycles which can cause precipitation.

References

  • GTP Cyclohydrolase I Inhibition by DAHP

    • Kolinsky, M. A., & Gross, S. S. (2004). The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine. Journal of Biological Chemistry.
  • Synthesis of Pyrimidines (Traube Synthesis)

    • Organic Syntheses, Coll.[3] Vol. 4, p.245 (1963); Vol. 31, p.21 (1951). 2,4-Diamino-6-hydroxypyrimidine.[1][2][4][5][6][7][8]

  • LC-MS/MS Analysis of Pteridines

    • Fekkes, D., et al. (2000). Simultaneous determination of oxidized and reduced pterins in plasma and cerebrospinal fluid by HPLC.
    • (Contextual reference for pteridine methodology).

  • Commercial Reference Standard

    • LGC Standards. 2,4-Diamino-6-hydroxypyrimidine-15N3 Product Page.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃. Designed for researchers, chemists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. Our focus is on fostering a proactive safety culture by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Introduction: Understanding the Compound

2,4-Diamino-6-hydroxypyrimidine is an organic compound widely utilized in biomedical research. It functions as a selective and specific inhibitor of GTP cyclohydrolase I (GCH-I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4)[1][2][3]. By blocking this pathway, the compound effectively suppresses the production of nitric oxide (NO) in various cell types, making it a valuable tool for studying inflammatory processes and neurological pathways[4].

The ¹⁵N₃ isotopologue, 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃, incorporates three heavy nitrogen (¹⁵N) atoms into its structure. It is crucial to understand that ¹⁵N is a stable, non-radioactive isotope . Therefore, this isotopic labeling does not impart any radiological hazards. The chemical properties and biological reactivity are virtually identical to the unlabeled compound. Consequently, the safety, handling, and disposal protocols are the same. The primary purpose of such labeling is for use in metabolic studies and advanced analytical techniques, such as mass spectrometry, to trace the molecule's fate within biological systems.

Hazard Identification and GHS Classification

2,4-Diamino-6-hydroxypyrimidine is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. The primary hazards are associated with direct contact and inhalation. Multiple suppliers also classify it as an environmental hazard due to its toxicity to aquatic life[6][7].

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][8]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][8]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[5]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[6][7]

Physicochemical and Toxicological Profile

Understanding the compound's physical properties is fundamental to its safe handling. It is typically supplied as a white to cream-colored crystalline powder[9].

Table 2: Physicochemical Properties

PropertyValueSource(s)
CAS Number 56-06-4[1][2][5][6][9][10]
Molecular Formula C₄H₆N₄O[1][9][10]
Molecular Weight 126.12 g/mol [10]
Appearance White to cream crystalline powder[9]
Melting Point 285-286 °C (decomposes)[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature Room Temperature, Inert Atmosphere[1][8]

Toxicological Information:

  • Acute Effects: The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of dust may cause respiratory tract irritation[5]. Skin contact can lead to irritation, and direct eye contact causes serious irritation[5][8]. Ingestion may be harmful[5].

  • Chronic Effects: There is no information available regarding long-term exposure effects such as carcinogenicity or mutagenicity[6].

  • Ecotoxicity: The compound is classified as very toxic to aquatic life, with long-lasting effects. Therefore, it must not be released into the environment[6][7].

Exposure Controls & Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that combines engineering controls with appropriate PPE. The goal is to minimize all potential routes of exposure.

Engineering Controls
  • Ventilation: All handling of the solid compound that may generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood[5][11].

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area[8].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following are mandatory when handling 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[5]. A face shield may be necessary for procedures with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination[12].

    • Lab Coat: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required. If engineering controls are not available or during a large spill, a full-face respirator may be necessary[5].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling the compound and before leaving the laboratory[5][6]. Do not eat, drink, or smoke in the work area[12].

Standard Handling, Storage, and Workflow

Adherence to a standardized workflow is critical for ensuring both safety and the integrity of the isotopically labeled compound.

Standard Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of the compound from receipt to storage.

G Diagram 1: Standard Handling Workflow A Receive & Inspect (Check for damage) B Log into Inventory (Note Isotope & Lot #) A->B C Transport to Lab (Use secondary containment) B->C D Don Required PPE (Gloves, Goggles, Lab Coat) C->D E Perform Work in Chemical Fume Hood D->E F Weigh Compound (Minimize dust generation) E->F G Update Inventory Log (Record amount used) F->G H Clean Work Area & Doff PPE G->H I Securely Store Compound (Tightly sealed, cool, dry) H->I

Caption: Diagram 1: Step-by-step workflow for the safe handling of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment and don the required PPE.

  • Weighing: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the desired amount to a weigh boat or container. Perform this task over a surface that is easy to decontaminate.

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and the work surface. Dispose of any contaminated disposable items (e.g., weigh boats, wipes) in a designated hazardous waste container.

  • Inventory Update: Immediately update the inventory log with the amount of material used. This is especially critical for isotopically labeled compounds to maintain accurate records for experimental and financial purposes[13].

Storage Requirements
  • Store the compound in a tightly sealed container to prevent moisture absorption[8].

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials[5][7][12].

  • The storage area should be secured against unauthorized access[13].

Accidental Release and Spill Management

Prompt and correct action during a spill is vital to prevent exposure and environmental contamination.

Spill Response Protocol Diagram

G Diagram 2: Spill Response Protocol start Spill Occurs alert Alert Personnel & Evacuate Area start->alert Assess risk ppe Don Additional PPE (e.g., respirator if needed) alert->ppe contain Contain Spill (Prevent spreading) ppe->contain collect collect contain->collect decon Decontaminate Area (Soap and water solution) collect->decon waste Package Waste (Seal in labeled, vapor-tight bag) decon->waste end Dispose as Hazardous Waste waste->end

Caption: Diagram 2: A flowchart for responding to an accidental spill.

Step-by-Step Spill Cleanup Procedure

This procedure is adapted from general guidance for handling hazardous chemical spills[11].

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Prevent entry into the spill zone.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don appropriate PPE. For a solid powder spill, this should include respiratory protection if not in a fume hood.

  • Containment: Carefully dampen the solid spill material with water to prevent dust from becoming airborne[11].

  • Collection: Using a scoop or dampened absorbent paper, carefully transfer the material into a suitable, labeled container for hazardous waste[11]. Avoid any actions that could create dust.

  • Decontamination: Wash all contaminated surfaces with a soap and water solution[11].

  • Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste[11].

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with all local, regional, and national regulations[11].

  • Do not discharge 2,4-Diamino-6-hydroxypyrimidine into drains or the environment[6][11].

  • Collect all waste material (unused compound, contaminated items) in a clearly labeled, tightly sealed container.

  • Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for disposal through an approved and licensed waste disposal company. The recommended method is often controlled incineration[11].

References

  • 2,4-Diamino-6-Hydroxypyrimidine Manufacturer & Exporter from India. Sihauli Chemicals Pvt Ltd. [Link]

  • Showing Compound 2,4-Diamino-6-hydroxypyrimidine (FDB022857). FooDB. [Link]

  • 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. PubMed. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (2-Amino-4,6-dimethylpyrimidine). Fisher Scientific. [Link]

  • 2,4-Diamino-6-hydroxypyrimidine. Drugfuture. [Link]

  • Safety data sheet - ChemDmart. ChemDmart. [Link]

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • (PDF) 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. ResearchGate. [Link]

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. PubMed. [Link]

  • Guide to Isotope Management In Laboratories. University of Colorado Boulder Environmental Health and Safety. [Link]

Sources

Foundational

Technical Guide: Research Applications of Isotopically Labeled Pyrimidines

Introduction: The Strategic Isotope Effect In the precision mechanics of molecular biology and drug development, isotopically labeled pyrimidines (Cytosine, Thymine, Uracil) serve as high-fidelity spies. Unlike generic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Isotope Effect

In the precision mechanics of molecular biology and drug development, isotopically labeled pyrimidines (Cytosine, Thymine, Uracil) serve as high-fidelity spies. Unlike generic fluorescent tags or bulky chemical modifications that can perturb steric signaling or thermodynamic stability, isotopic substitution (


, 

,

,

,

) provides a "stealth" mechanism to interrogate biological systems.

For the senior scientist, the choice of isotope is not merely about detection—it is about timescale and pathway specificity . We employ


 to freeze millisecond conformational exchange in NMR, 

to track the irreversible fate of drug metabolites in ADME, and

to visualize the kinetics of the salvage pathway in oncology.

This guide details the mechanistic rationale, experimental workflows, and data interpretation frameworks for deploying these labeled nucleobases.

Structural Biology: Probing RNA/DNA Excited States via NMR

Core Challenge: Standard uniform labeling (


-U) in large RNA (>30 nt) results in severe spectral crowding and rapid signal decay due to strong 

dipolar coupling. Solution: Atom-specific labeling of pyrimidines (e.g., [6-

]-uridine) isolates specific spin systems, enabling the measurement of relaxation dispersion (CPMG) without interference.
The Physics of "Invisible" States

Biological function often relies on "excited" conformational states that exist for only microseconds and comprise <1% of the population.

  • Labeling Strategy: Selective deuteration at C5 combined with

    
     labeling at C6 of the pyrimidine ring eliminates the strong 
    
    
    
    and
    
    
    couplings.
  • Mechanism: This creates an isolated

    
     spin pair.[1] The lack of adjacent couplings extends the transverse relaxation time (
    
    
    
    ), allowing the magnetization to survive long enough to detect exchange broadening (
    
    
    ) caused by transient Hoogsteen base pairing or helix melting.
Workflow: Chemo-Enzymatic Segmental Labeling

To study a specific loop dynamics within a large ribosome or riboswitch, we do not label the entire molecule. We use Segmental Labeling .

Experimental Protocol: Ligation-Based Segmental Labeling

Objective: Incorporate a


-labeled pyrimidine segment into a 100-nt RNA.
  • Fragment Generation:

    • Acceptor Strand (3'-end): Transcribe chemically using unlabeled phosphoramidites.

    • Donor Strand (5'-labeled segment): Transcribe in vitro using T7 RNA polymerase with

      
      -UTP and 
      
      
      
      -CTP.
    • Modification: Treat the Donor strand with Calf Intestinal Phosphatase (CIP) to remove the 5'-triphosphate, then re-phosphorylate with T4 Polynucleotide Kinase (PNK) and ATP-

      
      -S to create a 5'-monothiophosphate (crucial for preventing reverse reaction).
      
  • Splint Hybridization:

    • Mix Donor and Acceptor strands with a DNA "splint" (complementary to the junction region) in a 1:1:1.2 molar ratio.

    • Anneal by heating to 90°C and cooling slowly to room temperature.

  • Ligation:

    • Add T4 DNA Ligase (which acts on RNA-DNA hybrids).

    • Incubate at 16°C for 12–16 hours.

  • Purification:

    • Separate the ligated full-length RNA from unligated fragments via denaturing PAGE (Polyacrylamide Gel Electrophoresis).

    • Electro-elute the product band.

SegmentalLabeling cluster_synthesis Fragment Synthesis Donor Donor Fragment (13C/15N Labeled) Splint DNA Splint Hybridization Donor->Splint Acceptor Acceptor Fragment (Unlabeled) Acceptor->Splint Ligation T4 DNA Ligase (Nick Sealing) Splint->Ligation Anneal Purification PAGE Purification & Electro-elution Ligation->Purification NMR NMR Spectroscopy (Relaxation Dispersion) Purification->NMR

Figure 1: Chemo-enzymatic workflow for segmental isotope labeling of RNA, enabling targeted NMR dynamics studies.

Oncology & Imaging: The -FLT Mechanism

While


-FDG measures glucose metabolism (the Warburg effect), 

-FLT (3'-deoxy-3'-[

]fluorothymidine) specifically measures cellular proliferation .
The Salvage Pathway Trap

FLT is an analog of thymidine.[2] Its utility rests on a specific enzymatic bottleneck:

  • Transport: FLT enters the cell via Equilibrative Nucleoside Transporters (ENT1/ENT2).[2]

  • Phosphorylation (The Trap): Thymidine Kinase 1 (TK1), an enzyme expressed almost exclusively during the S-phase of the cell cycle, phosphorylates FLT to FLT-monophosphate (FLT-MP).

  • Termination: Unlike Thymidine, FLT-MP cannot be incorporated into DNA because the 3'-hydroxyl group is replaced by

    
    .[3] Furthermore, it is resistant to degradation by Thymidine Phosphorylase.
    
  • Result: FLT-MP accumulates intracellularly. The PET signal is directly proportional to TK1 activity, which serves as a proxy for the S-phase fraction of the tumor.

Diagnostic Interpretation: FDG vs. FLT
Feature

-FDG (Glucose Analog)

-FLT (Thymidine Analog)
Target Process Glycolysis (Metabolism)DNA Synthesis (Proliferation)
Key Enzyme HexokinaseThymidine Kinase 1 (TK1)
Background Signal High in Brain/Heart (metabolically active)Low in Brain (BBB impermeable) / High in Liver (Glucuronidation)
False Positives Inflammation (macrophages use glucose)Minimal (Inflammation has low TK1)
Primary Use Staging, Metastasis DetectionEarly Response Monitoring (Cytostasis)

Drug Development: ADME & Microtracer Studies

In drug metabolism and pharmacokinetics (DMPK), pyrimidine analogs labeled with


 are critical for establishing "Mass Balance"—accounting for 100% of the administered drug dose in urine, feces, and breath.
The Microtracer Revolution (AMS)

Traditional ADME studies require high radioactive doses (100 µCi), exposing volunteers to significant radiation. The modern approach uses Accelerator Mass Spectrometry (AMS) .[4]

  • Protocol:

    • Administer a therapeutic dose of the "cold" (unlabeled) drug.

    • Simultaneously administer a "microtracer" dose (nCi range) of the

      
      -labeled drug.
      
    • Analysis: AMS counts individual

      
       atoms rather than waiting for decay events. This is 
      
      
      
      times more sensitive than Liquid Scintillation Counting (LSC).
  • Benefit: Allows ADME data collection in Phase I trials (first-in-human) rather than waiting for Phase II, de-risking the pipeline earlier.

Metabolic Stability & The Kinetic Isotope Effect (KIE)

Replacing a Hydrogen (


) with Deuterium (

) at a metabolic "soft spot" (e.g., the C5 position of a pyrimidine ring prone to oxidation) can significantly slow down metabolism.
  • Primary KIE: The C-D bond is stronger than the C-H bond. If C-H bond cleavage is the rate-determining step in metabolism (e.g., by Cytochrome P450), deuteration can increase the drug's half-life (

    
    ).
    
  • Application: Deuterated pyrimidine drugs (e.g., deuterated analogs of 5-FU) are designed to maintain therapeutic concentrations longer while reducing the formation of toxic metabolites.

ADME_Pathways cluster_input Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion & Detection Drug 14C-Pyrimidine Drug CYP CYP450 Oxidation Drug->CYP DPD DPD (Dihydropyrimidine Dehydrogenase) Drug->DPD Urine Urine (Renal) CYP->Urine Polar Metabolites Feces Feces (Biliary) CYP->Feces Conjugates Breath Breath (14CO2) DPD->Breath Ring Cleavage

Figure 2: Tracking the metabolic fate of


-labeled pyrimidines. Note that DPD activity often leads to ring cleavage, releasing 

detectable in breath tests.

References

  • Gronenborn, A. M., & Clore, G. M. (2014). Determination of RNA Structure and Dynamics by NMR. Chemical Reviews. Link

  • Shields, A. F., et al. (1998). Imaging proliferation in vivo with [F-18]FLT and PET. Nature Medicine. Link

  • Lappin, G., & Garner, R. C. (2003). Big physics, small doses: the use of AMS and microdosing in drug development. Nature Reviews Drug Discovery. Link

  • Scott, L., et al. (2019). Synthesizing 13C/15N-labeled pyrimidines for relaxation dispersion NMR. Journal of Biomolecular NMR. Link

  • Zhang, Y., et al. (2020). Deuterium isotope effects in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B. Link

Sources

Exploratory

understanding the role of 2,4-Diamino-6-hydroxypyrimidine in metabolic pathways

An In-Depth Technical Guide to the Role of 2,4-Diamino-6-hydroxypyrimidine in Metabolic Pathways Abstract 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pivotal chemical tool for dissecting critical metabolic and signaling...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 2,4-Diamino-6-hydroxypyrimidine in Metabolic Pathways

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pivotal chemical tool for dissecting critical metabolic and signaling pathways. Primarily recognized as a potent inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in de novo tetrahydrobiopterin (BH4) biosynthesis, DAHP provides researchers with a mechanism to probe the extensive downstream functions of BH4. This essential pteridine cofactor is indispensable for the production of nitric oxide and aromatic amino acid-derived neurotransmitters. Consequently, the application of DAHP has been instrumental in elucidating the roles of BH4 in immunology, neuroscience, and cardiovascular physiology. This guide provides a comprehensive overview of DAHP's mechanism of action, its profound impact on interconnected metabolic pathways, and detailed protocols for its application in a research setting. We will explore its canonical role in BH4 depletion and also discuss emerging evidence for BH4-independent activities, offering a nuanced perspective for the design and interpretation of future studies.

Introduction to 2,4-Diamino-6-hydroxypyrimidine (DAHP)

Chemical Properties and Structure

2,4-Diamino-6-hydroxypyrimidine, also known as 2,4-diaminohypoxanthine, is a heterocyclic compound featuring a pyrimidine core. Its structure, characterized by two amino groups and one hydroxyl group, shares homology with both the purine substrate guanosine triphosphate (GTP) and the pteridine product tetrahydrobiopterin (BH4), which is fundamental to its biological activity.

Overview of its Primary Biological Role

DAHP is most widely employed as a selective and potent inhibitor of GTP cyclohydrolase I (GTPCH, EC 3.5.4.16)[1][2]. This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4)[3][4]. By blocking this crucial entry point, DAHP effectively depletes cellular pools of BH4, making it an invaluable tool for investigating BH4-dependent physiological and pathological processes[1][2][5]. Its use has been pivotal in demonstrating the BH4 dependency of nitric oxide synthase (NOS) in various cell types, including macrophages, and its role in modulating pain sensitivity and neurotransmitter synthesis[2][4].

The Central Role of DAHP in Tetrahydrobiopterin (BH4) Biosynthesis

The primary and most well-characterized function of DAHP is its interruption of the pteridine metabolic pathway, specifically the synthesis of BH4.

The De Novo BH4 Synthesis Pathway

The synthesis of BH4 is a conserved metabolic pathway that begins with Guanosine Triphosphate (GTP). The pathway involves three key enzymatic steps:

  • GTP Cyclohydrolase I (GTPCH): This rate-limiting enzyme catalyzes the complex rearrangement and hydrolysis of GTP to form 7,8-dihydroneopterin triphosphate (H2NTP).

  • 6-Pyruvoyltetrahydropterin Synthase (PTPS): H2NTP is then converted to 6-pyruvoyltetrahydropterin (PPH4).

  • Sepiapterin Reductase (SR): Two subsequent reduction steps catalyzed by SR convert PPH4 into the final active cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

DAHP specifically targets the first enzyme, GTPCH, effectively halting the entire downstream cascade.

BH4_Synthesis_Pathway cluster_pathway De Novo Tetrahydrobiopterin (BH4) Synthesis cluster_feedback Feedback Inhibition GTP Guanosine Triphosphate (GTP) H2NTP 7,8-Dihydroneopterin Triphosphate (H2NTP) GTP->H2NTP GTP Cyclohydrolase I (GTPCH) PPH4 6-Pyruvoyltetrahydropterin (PPH4) H2NTP->PPH4 PTPS BH4 Tetrahydrobiopterin (BH4) PPH4->BH4 Sepiapterin Reductase DAHP 2,4-Diamino-6- hydroxypyrimidine (DAHP) GFRP GFRP DAHP->GFRP Mimics BH4 & Engages GTPCH_inhibit GTPCH_node GTPCH GFRP->GTPCH_node Binds to GTPCH_inhibit->H2NTP Inhibition

Caption: The de novo BH4 synthesis pathway and the inhibitory action of DAHP.

Mechanism of GTP Cyclohydrolase I (GTPCH) Inhibition

Initially, it was assumed that DAHP acted as a simple competitive inhibitor of GTPCH due to its structural similarity to the substrate GTP[3]. However, subsequent research has revealed a more sophisticated, dual mechanism of action.

Potent inhibition of GTPCH by DAHP is not direct but requires the presence of the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP)[3][6]. In many tissues, GFRP forms a complex with GTPCH and mediates feedback inhibition by the pathway's end-product, BH4. Research has demonstrated that DAHP mimics BH4, engaging the GFRP-GTPCH complex to induce a potent inhibitory state[3][6]. This indirect mechanism means that the inhibitory potency of DAHP in a given tissue is dependent on the relative expression levels of GFRP and GTPCH[3][6]. L-phenylalanine is known to reverse this GFRP-mediated inhibition, a characteristic shared by both BH4 and DAHP[6].

While the GFRP-dependent mechanism is dominant at lower concentrations, at higher concentrations, DAHP can also act as a direct competitive inhibitor, competing with GTP for the enzyme's active site[3]. This dual mechanism underscores the importance of careful dose-selection in experimental design to distinguish between these effects.

Downstream Metabolic and Signaling Consequences of GTPCH Inhibition

By depleting BH4, DAHP impacts several vital downstream pathways that rely on this cofactor.

Suppression of Nitric Oxide (NO) Synthesis

All three isoforms of Nitric Oxide Synthase (NOS)—inducible (iNOS), endothelial (eNOS), and neuronal (nNOS)—require BH4 as a critical cofactor for their enzymatic activity. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of nitric oxide. DAHP treatment has been shown to cause a dose-dependent reduction in NO production in macrophages and other cell types, a phenomenon that can be rescued by the addition of sepiapterin, a substrate for the BH4 salvage pathway[1][2]. This makes DAHP a powerful tool for studying the role of NO in immune responses, vasodilation, and neurotransmission.

Depletion of Aromatic Amino Acid Neurotransmitters

BH4 is an essential cofactor for the aromatic amino acid hydroxylases:

  • Phenylalanine hydroxylase: Converts phenylalanine to tyrosine.

  • Tyrosine hydroxylase: The rate-limiting enzyme in the synthesis of dopamine and other catecholamines.

  • Tryptophan hydroxylase: The rate-limiting enzyme in the synthesis of serotonin.

Administration of DAHP can lead to a significant decrease in the synthesis of these neurotransmitters. For instance, DAHP treatment has been shown to cause a rapid depletion of gastrointestinal serotonin due to BH4 deficiency[1].

BH4-Independent Effects: VCAM-1 Expression and NF-κB Signaling

While most of DAHP's effects are attributable to BH4 depletion, some studies have revealed BH4-independent actions. In human umbilical vein endothelial cells (HUVEC), DAHP was found to suppress cytokine-induced Vascular Cell Adhesion Molecule 1 (VCAM-1) expression[7]. This effect could not be reversed by supplementation with sepiapterin, indicating it was not due to a lack of BH4. Further investigation showed that DAHP suppressed the nuclear accumulation of NF-κB (p65), a key transcription factor for VCAM-1[7]. This suggests DAHP may have off-target effects on inflammatory signaling pathways, a critical consideration for researchers interpreting their data.

Downstream_Effects cluster_downstream Downstream Consequences DAHP DAHP GTPCH GTP Cyclohydrolase I (GTPCH) DAHP->GTPCH Inhibits NFkB NF-κB Pathway DAHP->NFkB Suppresses (BH4-Independent) BH4 BH4 Synthesis GTPCH->BH4 Blocks NOS Nitric Oxide Synthase (NOS) BH4->NOS Required Cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH Required Cofactor NO Nitric Oxide (NO) Production NOS->NO Leads to Neuro Dopamine, Serotonin Synthesis AAH->Neuro Leads to VCAM1 VCAM-1 Expression NFkB->VCAM1 Regulates

Caption: Downstream consequences of GTPCH inhibition by DAHP.

Experimental Methodologies for Studying DAHP's Effects

To validate the impact of DAHP in a biological system, a series of self-validating experiments should be performed. The following protocols provide a framework for assessing GTPCH inhibition, its effect on BH4 levels, and the downstream consequences on NO production.

Protocol: In Vitro GTP Cyclohydrolase I (GTPCH) Activity Assay

This protocol describes a real-time kinetic microplate assay to measure GTPCH activity by monitoring the formation of its product, H2NTP, which can be oxidized to a fluorescent pteridine.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% glycerol.

    • Substrate: 10 mM GTP solution in water.

    • Inhibitor: 100 mM DAHP stock solution in 0.1 M NaOH, serially diluted in Assay Buffer.

    • Enzyme: Purified recombinant GTPCH (and GFRP, if studying the feedback mechanism).

    • Oxidation Solution: 1% I2, 2% KI in 1 M HCl.

    • Stopping Solution: 1 M Ascorbic Acid.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of Assay Buffer (control) or DAHP at various concentrations.

    • Add 20 µL of purified GTPCH/GFRP complex solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of 10 mM GTP.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 10 µL of Oxidation Solution and incubate in the dark for 60 minutes to convert H2NTP to a fluorescent product.

    • Quench the excess iodine by adding 10 µL of Stopping Solution.

    • Read fluorescence on a microplate reader (Excitation: ~350 nm, Emission: ~450 nm).

  • Causality and Controls:

    • Negative Control: A reaction mix without GTP to establish baseline fluorescence.

    • No-Enzyme Control: A reaction mix without GTPCH to ensure no non-enzymatic conversion.

    • Vehicle Control: Use the vehicle for DAHP (e.g., dilute NaOH) in control wells to account for any solvent effects.

    • The dose-dependent decrease in fluorescence in the presence of DAHP directly demonstrates its inhibitory effect on GTPCH activity.

GTPCH_Assay_Workflow start Start: Prepare Reagents plate Add Buffer/DAHP to 96-well plate start->plate enzyme Add GTPCH/GFRP Enzyme Incubate 15 min @ 37°C plate->enzyme substrate Initiate with GTP Incubate 60 min @ 37°C enzyme->substrate stop Stop Reaction with HCl substrate->stop oxidize Add Oxidation Solution (I2/KI) Incubate 60 min (dark) stop->oxidize quench Quench with Ascorbic Acid oxidize->quench read Read Fluorescence (Ex: 350 nm, Em: 450 nm) quench->read end End: Analyze Data read->end

Caption: Experimental workflow for the in vitro GTPCH activity assay.

Protocol: Quantification of Intracellular Tetrahydrobiopterin (BH4) via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) with fluorescence detection to quantify BH4 levels in DAHP-treated cells, leveraging differential oxidation to distinguish between reduced and oxidized pteridines[8].

Methodology:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HUVEC, macrophages) to ~80% confluency.

    • Treat cells with desired concentrations of DAHP (e.g., 0.1 - 5 mM) or vehicle for 24 hours[1].

    • Harvest cells, wash with PBS, and lyse in an extraction buffer (e.g., 50 mM Tris-HCl, 1 mM Dithioerythritol, 1 mM EDTA).

  • Sample Preparation (Differential Oxidation):

    • Divide each lysate into two aliquots.

    • Aliquot A (Total Biopterins): Add acidic iodine solution (1% I2, 2% KI in 1 M HCl) to oxidize all reduced biopterins (BH4, BH2) to biopterin. Incubate in the dark.

    • Aliquot B (Oxidized Biopterins): Add basic iodine solution (1% I2, 2% KI in 1 M NaOH). This oxidizes BH2 but preserves BH4. Incubate in the dark.

    • Deproteinize both aliquots by adding trichloroacetic acid, centrifuge, and collect the supernatant.

    • Remove excess iodine with ascorbic acid.

  • HPLC Analysis:

    • Inject the prepared supernatant onto a C18 reverse-phase HPLC column.

    • Use an isocratic or gradient mobile phase (e.g., methanol:water with a buffer) to separate pteridines.

    • Detect the fluorescent signal of biopterin (Excitation: ~350 nm, Emission: ~450 nm).

  • Data Interpretation:

    • The amount of BH4 is calculated by subtracting the biopterin signal from Aliquot B (oxidized forms) from the signal in Aliquot A (total biopterins).

    • A dose-dependent decrease in the calculated BH4 concentration in DAHP-treated cells confirms the in-cell activity of the inhibitor.

Protocol: Assessment of Nitric Oxide Production (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., macrophages) in a 24-well plate.

    • Pre-treat cells with various concentrations of DAHP for 1-2 hours.

    • Stimulate the cells to produce NO (e.g., with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).

    • Include a "rescue" condition: treat cells with DAHP + sepiapterin (e.g., 100 µM) to confirm BH4-dependence[2].

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes. A purple/magenta color will develop.

    • Measure absorbance at 540 nm using a microplate reader.

  • Quantification and Validation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • A reduction in nitrite concentration in DAHP-treated stimulated cells indicates suppressed NO production.

    • Successful restoration of nitrite production in the "rescue" condition validates that the observed effect of DAHP is mediated through the inhibition of BH4 synthesis[2].

Summary of 2,4-Diamino-6-hydroxypyrimidine's Biological Impact

ParameterSystem/Cell TypeObserved Effect of DAHPBH4-Dependent?Reference(s)
GTPCH Activity Purified EnzymePotent InhibitionN/A[3][6]
BH4 Levels HUVEC, various tissuesSignificant, rapid reductionYes[1]
Nitric Oxide (NO) Production Chicken Macrophages, Murine MacrophagesDose-dependent reductionYes[1][2][5]
iNOS Expression (mRNA/Protein) Murine MacrophagesDownregulationNo[5]
VCAM-1 Expression HUVECSuppression of cytokine-induced expressionNo[1][7]
Gastrointestinal Serotonin Animal ModelDepletionYes[1]
Neuropathic/Inflammatory Pain Animal ModelReduction in pain sensitivityYes[4]

Conclusion and Future Directions

2,4-Diamino-6-hydroxypyrimidine is an indispensable pharmacological tool for investigating the metabolic web dependent on tetrahydrobiopterin. Its well-defined mechanism of action on GTP cyclohydrolase I allows for the controlled depletion of BH4, enabling precise interrogation of its roles in nitric oxide signaling, neurotransmitter synthesis, and pain modulation. However, researchers must remain cognizant of its potential BH4-independent effects, such as the modulation of NF-κB signaling, which necessitates the inclusion of rigorous controls, particularly sepiapterin rescue experiments, for accurate data interpretation.

Future research should continue to explore the full spectrum of DAHP's cellular interactions. Understanding the structural basis for its engagement with the GFRP-GTPCH complex could pave the way for designing even more specific and potent inhibitors. Furthermore, exploring the therapeutic potential of DAHP derivatives in conditions characterized by excessive BH4 and NO production, such as certain inflammatory disorders and neuropathic pain, represents a promising avenue for drug development.

References

  • Goris, H., Bult, H., & Schramm, M. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. FEBS Letters, 363(1-2), 69-74. Retrieved from [Link]

  • Kolinsky, M. A., & Gross, S. S. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Journal of Biological Chemistry, 279(39), 40677-40682. Retrieved from [Link]

  • Xie, L., Smith, J. A., & Gross, S. S. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. Journal of Biological Chemistry, 273(33), 21091-21098. Retrieved from [Link]

  • Tegeder, I., Costigan, M., Griffin, R. S., Abele, A., Belfer, I., Schmidt, H., Ehnert, C., Nejim, J., Cichon, S., Sprotte, G., Geisslinger, G., & Woolf, C. J. (2006). GTP cyclohydrolase and tetrahydrobiopterin regulate pain sensitivity and persistence. Nature Medicine, 12(11), 1269-1277. Retrieved from [Link]

  • Sotelo, J., Del Carmen-García, M., Chi-Manzanero, B., Correa-Basurto, J., & Garcia-Perez, I. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 324-333. Retrieved from [Link]

  • Rasmussen, L. K. (2022). Establishing pteridine metabolism in a breast cancer cell model and quantification of silver nanoparticle interactions with yeast cells using mass spectrometry. Missouri University of Science and Technology. Retrieved from [Link]

  • Sung, Y. J., Lin, Y. L., & Sung, H. W. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108. Retrieved from [Link]

  • Ikemoto, K., Tanioka, Y., Asai, T., Okamura, A., & Shintaku, H. (2008). 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner. Biochimica et Biophysica Acta, 1780(7-8), 960-965. Retrieved from [Link]

  • Sych, T. S., Shekhovtsov, N. V., Buglak, A. A., & Kononov, A. I. (2024). Amino Acid-Stabilized Luminescent Gold Clusters for Sensing Pterin and its Analogues. Analytical Methods. Retrieved from [Link]

  • Rasmussen, L. K., Ma, R., & Shi, H. (2021). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model. Metabolites, 11(12), 868. Retrieved from [Link]

  • Peterson, A. A., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3290. Retrieved from [Link]

  • Stokstad, E. L. R. (1954). U.S. Patent No. 2,667,485. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, S., Zhou, J., Li, Y., Zhang, T., Zhang, H., Lu, Y., & Zhang, L. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Retrieved from [Link]

  • Espinosa-Mansilla, A., & Durán-Merás, I. (2016). Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. Journal of Pharmaceutical and Biomedical Analysis, 130, 68-80. Retrieved from [Link]

  • Taylor, E. C. (2008). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Heterocyclic Chemistry III (Vol. 7, pp. 679-775). Elsevier. Retrieved from [Link]

  • Werner, E. R., Werner-Felmayer, G., & Wachter, H. (1993). Pteridine Biosynthesis in Human Endothelial Cells. Journal of Biological Chemistry, 268(25), 1842-1846. Retrieved from [Link]

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Foundational

Biological Activity of 2,4-Diamino-6-hydroxypyrimidine and Its Analogs

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The BH4-NO Axis 2,4-Diamino-6-hydroxypyrimidine (DAHP) serves as the prototypical tool c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The BH4-NO Axis

2,4-Diamino-6-hydroxypyrimidine (DAHP) serves as the prototypical tool compound for interrogating the tetrahydrobiopterin (BH4) biosynthetic pathway.[1] Its primary utility lies in its ability to selectively inhibit GTP Cyclohydrolase I (GTPCH/GCH1) , the rate-limiting enzyme in de novo BH4 synthesis.[2][3]

Because BH4 is an obligate cofactor for all Nitric Oxide Synthase (NOS) isoforms and aromatic amino acid hydroxylases, DAHP acts as a potent, indirect suppressor of nitric oxide (NO) and monoamine neurotransmitter synthesis. This guide dissects the dual-mechanism kinetics of DAHP, its structural divergence from antifolate analogs, and its critical role in validating BH4-dependent pathologies ranging from neuropathic pain to vascular dysfunction.

Chemical Identity & Structural Homology

IUPAC Name: 2,4-Diamino-6-hydroxypyrimidine CAS: 56-06-4 Synonyms: 2,4-Diamino-6-oxopyrimidine (Tautomer), DAHP.

The Pterin Mimicry

The biological specificity of DAHP arises from its structural homology to the pyrimidine ring of both GTP (the substrate) and BH4 (the end-product). Unlike other 2,4-diaminopyrimidines (e.g., Trimethoprim) which possess lipophilic side chains to target Dihydrofolate Reductase (DHFR), DAHP retains a polar 6-hydroxy/oxo group. This allows it to "trick" the GTPCH enzyme and its regulatory protein, GFRP, into recognizing it as a pterin-like intermediate.

CompoundCore ScaffoldC6 SubstituentPrimary TargetMechanism
DAHP 2,4-Diaminopyrimidine-OH / =OGTPCH Pterin mimic; GFRP recruiter
Trimethoprim 2,4-DiaminopyrimidineTrimethoxybenzylDHFR (Bacterial)Folate mimic; Active site competitor
Minoxidil 2,4-DiaminopyrimidinePiperidine N-oxideK-ATP Channels Potassium channel opener (Sulfated metabolite)

Mechanism of Action: The Dual-Kinetic Model

DAHP is not merely a competitive inhibitor.[2][3] Its potency is dictated by the cellular expression of the GTP Cyclohydrolase Feedback Regulatory Protein (GFRP) .

Mechanism A: GFRP-Mediated Feedback (High Potency)

At low concentrations, DAHP mimics the structure of BH4.[3] It binds to GFRP, inducing a conformational change that promotes the formation of a tight, inhibitory complex between GFRP and GTPCH. This allosteric mechanism explains why DAHP is exceptionally potent in tissues with high GFRP expression (e.g., vascular smooth muscle, liver).

Mechanism B: Competitive Inhibition (Low Potency)

At high concentrations (millimolar range), or in the absence of GFRP, DAHP acts as a classic competitive inhibitor, vying with GTP for the active site of GTPCH.

Visualization: The Inhibition Pathway

The following diagram illustrates the intervention point of DAHP within the BH4 biosynthetic cascade and its downstream effects on Nitric Oxide.

BH4_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin Triphosphate GTP->H2NTP Rate Limiting Step DAHP DAHP (Inhibitor) GFRP GFRP (Regulatory Protein) DAHP->GFRP Mimics BH4 GTPCH GTP Cyclohydrolase I (GCH1) DAHP->GTPCH Competitive Inhibition (High Conc.) GFRP->GTPCH Allosteric Inhibition BH4 Tetrahydrobiopterin (BH4) H2NTP->BH4 Pyruvoyltetrahydropterin Synthase (PTPS) NOS Nitric Oxide Synthase (iNOS/eNOS) BH4->NOS Essential Cofactor NO Nitric Oxide (NO) NOS->NO Arg L-Arginine Arg->NO Catalysis

Caption: DAHP inhibits GTPCH via two routes: direct competition with GTP and GFRP-mediated allosteric feedback, ultimately depleting BH4 and suppressing NO synthesis.[3]

Synthetic Utility: The Minoxidil Connection

While DAHP is a biological probe, it is also a critical industrial intermediate. It serves as the scaffold for the synthesis of Minoxidil , a potent vasodilator and hair growth stimulant. This transformation highlights the reactivity of the C6 position.

Synthetic Workflow:

  • Chlorination: DAHP is treated with phosphorus oxychloride (

    
    ) to yield 2,4-diamino-6-chloropyrimidine .
    
  • N-Oxidation: Reaction with peracids (e.g., MCPBA or

    
    ) yields 2,6-diamino-4-chloropyrimidine-1-oxide .[4]
    
  • Substitution: Nucleophilic attack by piperidine displaces the chloride to form Minoxidil .

Experimental Protocols

Protocol: Cellular GTPCH Inhibition Assay

Objective: To quantify the reduction of de novo BH4 synthesis in macrophages or endothelial cells.

Reagents:

  • DAHP Stock: 100 mM in DMSO (warm to dissolve if necessary).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EDTA.

  • Oxidation Solution: Acidic iodine solution (1%

    
    , 2% KI in 1N HCl).
    

Workflow:

  • Seeding: Plate RAW 264.7 macrophages or HUVECs at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with DAHP (0.1 mM – 5 mM) for 24 hours .

    • Note: A 24-hour incubation is required to deplete the existing intracellular pool of BH4 (

      
       hours).
      
  • Stimulation (Optional): If measuring iNOS coupling, co-treat with LPS (100 ng/mL) + IFN-

    
    .
    
  • Lysis: Wash cells with PBS and harvest in Lysis Buffer. Freeze-thaw 3 times.

  • Oxidation: Mix 100 µL lysate with 20 µL Acidic Iodine Solution. Incubate 1 hour in the dark.

    • Mechanism:[1][2][4][5][6][7] This converts unstable BH4 and dihydrobiopterin (BH2) into stable Biopterin .

  • Reduction: Stop reaction with 20 µL Ascorbic Acid (2%).

  • Quantification: Analyze via HPLC with fluorescence detection (Ex: 350 nm, Em: 440 nm).

    • Validation: Compare peak area to a Biopterin standard curve.

Protocol: Nitric Oxide Suppression (Griess Assay)

Objective: Confirm functional impact of DAHP on iNOS activity.

  • Supernatant Collection: Collect 50 µL of culture media from the experiment above.

  • Reaction: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min.

  • Coupling: Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Readout: Measure absorbance at 540 nm immediately.

  • Result: DAHP treatment should show a dose-dependent decrease in nitrite accumulation (

    
     in HUVECs).
    

Therapeutic Implications & Data Summary

The biological activity of DAHP translates directly to disease models where BH4 is upregulated.

PathologyRole of DAHPMechanism
Neuropathic Pain AnalgesicReduces BH4-dependent pain hypersensitivity in dorsal root ganglia.
Ischemic Stroke NeuroprotectivePrevents iNOS uncoupling and peroxynitrite (

) formation.
Vascular Inflammation Anti-inflammatoryReduces VCAM-1 expression (partially NF-

B dependent).
Gut Motility Serotonin DepletionBH4 is a cofactor for Tryptophan Hydroxylase; DAHP lowers gut 5-HT.
Analogs Screening Flow

When developing novel GTPCH inhibitors, DAHP is the benchmark. The following Graphviz diagram outlines the screening logic for new analogs.

Analog_Screening Library 2,4-Diamino Analog Library GTPCH_Assay In Vitro GTPCH Assay (Recombinant Enzyme) Library->GTPCH_Assay GFRP_Check GFRP Dependency Test (+/- GFRP Protein) GTPCH_Assay->GFRP_Check If Active Cell_Assay Cellular BH4 Depletion (HUVEC/Macrophage) GFRP_Check->Cell_Assay Confirm Mechanism Selectivity Selectivity Screen (vs. DHFR) Cell_Assay->Selectivity Potency < 1µM Lead Lead Candidate Selectivity->Lead High GTPCH / Low DHFR

Caption: Screening workflow to distinguish specific GTPCH inhibitors from general antifolates.

References

  • Kolinsky, M. A., & Gross, S. S. (2004). The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein. Journal of Biological Chemistry, 279(39), 40677-40682.

  • Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108.

  • Ikemoto, K., et al. (2008). 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH4-independent manner. Biochimica et Biophysica Acta, 1780(7-8), 960-965.

  • Kobayashi, T., et al. (1991). Gastrointestinal serotonin: depletion due to tetrahydrobiopterin deficiency induced by 2,4-diamino-6-hydroxypyrimidine administration. Journal of Pharmacology and Experimental Therapeutics, 256(2), 773-779.

  • Kidd, E. J., et al. (2005). Inhibition of brain GTP cyclohydrolase I and tetrahydrobiopterin attenuates cerebral infarction via reducing inducible NO synthase and peroxynitrite in ischemic stroke. Stroke, 36, 2705-2711.

Sources

Protocols & Analytical Methods

Method

Application Note: 15N-NMR Metabolic Flux &amp; Stability Analysis of the GCH1 Inhibitor DAHP-15N3

This Application Note is designed for senior researchers and drug development professionals specializing in metabolic flux analysis (MFA) and pharmacometabolomics. It details the protocol for using the stable isotope tra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug development professionals specializing in metabolic flux analysis (MFA) and pharmacometabolomics. It details the protocol for using the stable isotope tracer 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) to probe the GTP Cyclohydrolase I (GCH1) pathway and tetrahydrobiopterin (BH4) biosynthesis.

Part 1: Executive Summary & Scientific Rationale

The Challenge

Metabolic Flux Analysis (MFA) typically utilizes carbon-13 tracers to map central carbon metabolism. However, tracing nitrogen flux through nucleotide and pterin biosynthesis pathways remains a significant analytical challenge due to the high background of naturally abundant nitrogen in biological matrices.

The Solution: DAHP-15N3

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a potent, selective competitive inhibitor of GTP Cyclohydrolase I (GCH1) , the rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases).

By using the 15N3-labeled isotopologue , researchers can achieve two distinct analytical goals unavailable with standard reagents:

  • Pharmacometabolomic Flux: Directly track the metabolic stability, cellular uptake, and degradation fate of the inhibitor itself without background interference.

  • Pathway Perturbation Verification: Quantify the precise intracellular concentration of the inhibitor required to stall GCH1 flux, correlating inhibitor load with downstream metabolite depletion (e.g., biopterin, NO).

Mechanism of Action

DAHP mimics the guanine moiety of GTP. It binds to the active site of GCH1, preventing the ring expansion of GTP into 7,8-dihydroneopterin triphosphate.

  • Tracer Utility: The 15N3 label provides unique NMR spectral signatures (chemical shift

    
     and J-coupling) that report on the integrity of the pyrimidine ring. If the ring is cleaved or the amine groups are metabolized, the 15N-NMR signal will shift or disappear, providing a readout of "Inhibitor Flux."
    

Part 2: Experimental Design & Visualization

Pathway Map: GCH1 Inhibition & BH4 Biosynthesis

The following diagram illustrates the target pathway and the intervention point of DAHP-15N3.

GCH1_Pathway cluster_legend Legend GTP GTP GCH1 Enzyme: GCH1 (GTP Cyclohydrolase I) GTP->GCH1 DAHP DAHP-15N3 (Inhibitor Tracer) DAHP->GCH1 Competitive Inhibition H2NTP 7,8-Dihydroneopterin Triphosphate GCH1->H2NTP PTP 6-Pyruvoyltetrahydropterin H2NTP->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SPR NO_Syn NO Synthesis (Downstream) BH4->NO_Syn Cofactor key Blue: Substrate | Red: 15N-Tracer | Green: Product

Figure 1: The BH4 biosynthetic pathway highlighting the competitive inhibition of GCH1 by DAHP-15N3.[1] The tracer blocks the conversion of GTP to H2NTP.

Part 3: Detailed Protocol

Materials & Reagents
ReagentSpecificationPurpose
Tracer 2,4-Diamino-6-hydroxypyrimidine-15N3 Primary metabolic probe.[2] (e.g., LGC Standards/TRC)
Cell Media BH4-deficient media (e.g., low phenylalanine)Forces upregulation of GCH1 for clearer inhibition signal.
NMR Solvent DMSO-d6 (99.9% D) or D2O buffer (pH 7.4)DMSO is preferred for DAHP solubility; D2O for physiological relevance.
Internal Std 15N-Urea or 15N-ValineChemical shift referencing and quantification.
Cell Line HUVEC, Macrophages, or HepG2High GCH1 expression models.
Protocol A: Sample Preparation for 15N-NMR Tracking

Step 1: Tracer Solubilization (Critical) DAHP has limited solubility in neutral aqueous buffers.

  • Prepare a 100 mM stock solution of DAHP-15N3 in DMSO-d6.

  • Verify concentration via UV-Vis (Absorbance max ~260-270 nm) or gravimetry.

  • Note: If aqueous delivery is required, dissolve in 0.1 M HCl or NaOH first, then neutralize rapidly into the media, though precipitation may occur at high concentrations (>5 mM).

Step 2: Cell Incubation & Pulse

  • Culture cells to 70-80% confluence.

  • Pulse: Replace media with fresh media containing 1 mM DAHP-15N3 .

    • Why 1 mM? DAHP is a competitive inhibitor with a

      
       in the sub-millimolar range.[3] High concentration ensures active site saturation and sufficient signal for NMR.
      
  • Time Course: Collect samples at T=0, 2, 6, 12, and 24 hours.

Step 3: Metabolite Extraction

  • Wash cells 2x with ice-cold PBS (to remove extracellular tracer).

  • Quench: Add 1 mL of ice-cold Methanol:Water (80:20).

  • Scrape cells and transfer to cryovials.

  • Lysis: Freeze-thaw (liquid N2 / 37°C water bath) x3 cycles.

  • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Collect supernatant. Lyophilize (freeze-dry) to remove methanol/water.

Step 4: NMR Sample Reconstitution

  • Redissolve the lyophilized powder in 600 µL DMSO-d6 .

    • Reasoning: DMSO provides sharper lines for pyrimidines and stabilizes exchangeable protons (-NH2, -OH) which are often lost in D2O.

  • Transfer to 5mm NMR tubes.

Protocol B: NMR Acquisition Parameters

Utilize a spectrometer with a cryoprobe (600 MHz or higher recommended) for maximum sensitivity.

ExperimentPulse SequencePurpose
1D 1H zg30Check sample quality and dominant metabolites.
1D 15N zg (with inverse gated decoupling)Direct detection of 15N signals. Quantitative.
2D 1H-15N HSQC hsqcetgpGold Standard. Correlates 1H to 15N. Detects DAHP protons attached to 15N.
2D 1H-15N HMBC hmbcgpLong-range correlations to verify ring integrity.

Key Acquisition Setting:

  • Relaxation Delay (D1): Set to >5 seconds for 1D 15N to ensure full relaxation of the 15N nuclei (which have long T1s).

  • Scans (NS): High scan count (e.g., 1024) required for 1D 15N if intracellular concentrations are low.

Part 4: Data Analysis & Interpretation[4]

Expected Spectral Features

DAHP-15N3 contains three 15N labels. In a 2D 1H-15N HSQC spectrum in DMSO-d6, look for:

  • Exocyclic Amines (-15NH2): Two distinct cross-peaks (due to restricted rotation or H-bonding) in the proton region

    
     6.0–8.0 ppm and nitrogen region 
    
    
    
    60–80 ppm.
  • Ring Nitrogens (-15N=): These typically appear downfield (

    
     150–250 ppm). They may not show correlations in HSQC if they are not protonated, unless using long-range HMBC.
    
  • Coupling Patterns: In 1D 15N, the signals will appear as multiplets due to

    
     and 
    
    
    
    couplings if the enrichment is high and positions are adjacent.
Interpreting Metabolic Flux

Compare the T=0 (Standard) vs. T=24h (Cell Extract) spectra.

  • Scenario A: Stability (No Flux). The spectrum remains identical to the standard.

  • Scenario B: Degradation (Catabolic Flux). New 15N peaks appear.

    • Potential Product: Ring opening could yield labeled urea or specific acyl-guanidines.

    • Action: Match new peaks to the Human Metabolome Database (HMDB) 15N predictions.

  • Scenario C: Incorporation. 15N signal broadens or disappears into the macromolecular baseline.

Quantitative Output Table

Summarize your findings using the following template:

Time Point[DAHP-15N3] (mM)% IntactNew 15N Signals (ppm)Pathway Status
0 h 1.00100%NoneBaseline
6 h 0.8598%--Inhibition Active
24 h 0.6090%75.4 (Unknown A)Partial Clearance

Part 5: References

  • Mechanism of DAHP Inhibition: Werner, E. R., et al. "GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine."[1][4][5] Journal of Biological Chemistry, vol. 279, no.[6] 39, 2004, pp. 40677–40682.

  • DAHP Chemical Data & Isotope Standards: LGC Standards. "2,4-Diamino-6-hydroxypyrimidine-15N3 Reference Standard."

  • BH4 Pathway & Metabolic Regulation: Thöny, B., Auerbach, G., & Blau, N. "Tetrahydrobiopterin biosynthesis, regeneration and functions." Biochemical Journal, vol. 347, no. 1, 2000, pp. 1-16.

  • NMR Metabolomics Methodology: Lane, A. N., et al. "NMR-based stable isotope tracer methodology for analyzing metabolism in cancer." Trends in Biotechnology, vol. 37, no. 4, 2019.

Disclaimer: This protocol involves the use of specialized research chemicals. Ensure all safety data sheets (SDS) for DAHP and DMSO are reviewed prior to experimentation. DAHP is a known inhibitor of NO synthesis; handle cell cultures with appropriate expectations regarding oxidative stress changes.

Sources

Application

protocol for 15N isotopic labeling of nucleic acids with 2,4-Diamino-6-hydroxypyrimidine-15N3

Application Note: Site-Specific 15N-Labeling of Nucleic Acids via Chemo-Enzymatic Synthesis using 2,4-Diamino-6-hydroxypyrimidine-15N3 Abstract This application note details the protocol for utilizing 2,4-Diamino-6-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific 15N-Labeling of Nucleic Acids via Chemo-Enzymatic Synthesis using 2,4-Diamino-6-hydroxypyrimidine-15N3

Abstract

This application note details the protocol for utilizing 2,4-Diamino-6-hydroxypyrimidine-15N3 as a strategic precursor for the synthesis of [1,3,NH2-15N3]-Guanosine Triphosphate (GTP) . Unlike uniform 15N-labeling (which introduces spectral crowding and scalar coupling complexities), this protocol targets the "Watson-Crick face" of the purine ring. By labeling positions N1, N3, and the exocyclic N2-amine, researchers can isolate imino proton signals crucial for analyzing base-pairing fidelity and RNA dynamics by NMR, without interference from the N7/N9 imidazole nitrogens.

Strategic Rationale & Mechanism

The "Sparse Labeling" Advantage

In large RNA systems (>50 nt), uniform 15N labeling results in severe line broadening due to dipolar relaxation and spectral overlap. Using 2,4-Diamino-6-hydroxypyrimidine-15N3 allows for segmental isotopic labeling of the pyrimidine ring of the purine system.

  • Target Isotope Locations: N1 (imino), N3, and N2 (exocyclic amine).

  • NMR Benefit: Provides clean detection of G-C and G-U base pairs via H1-N1 correlations, eliminating

    
     or 
    
    
    
    couplings often seen in uniformly labeled samples.
The Chemo-Enzymatic Workflow

The protocol follows a hybrid approach:

  • Chemical Phase (Traube Synthesis): Conversion of the pyrimidine precursor to [1,3,NH2-15N3]-Guanine.

  • Biocatalytic Phase (Salvage Pathway): Conversion of Guanine to GTP using a multi-enzyme cascade (HGPRT, GMPK, NDPK).

  • Application Phase: In Vitro Transcription (IVT) to generate labeled RNA.

Workflow Precursor 2,4-Diamino-6- hydroxypyrimidine-15N3 Inter1 5-Nitroso- Intermediate Precursor->Inter1 Nitrosation (NaNO2) Inter2 2,4,5-Triamino- pyrimidine Inter1->Inter2 Reduction (Na2S2O4) Guanine [1,3,NH2-15N3] Guanine Inter2->Guanine Traube Cyclization (HCOOH) GMP 15N-GMP Guanine->GMP HGPRT + PRPP GTP 15N-GTP GMP->GTP Kinase Cascade (ATP) RNA Site-Labeled RNA GTP->RNA T7 Polymerase (IVT)

Figure 1: Integrated workflow from pyrimidine precursor to labeled RNA.[1][2][3] The process combines classical organic chemistry with enzymatic salvage synthesis.

Protocol Phase I: Chemical Synthesis of 15N-Guanine

This phase utilizes the Traube Purine Synthesis method.[3][4][5] The starting material, 2,4-Diamino-6-hydroxypyrimidine-15N3, provides the pyrimidine ring nitrogens.

Reagents Required
ReagentGrade/PurityRole
2,4-Diamino-6-hydroxypyrimidine-15N3 >98% Isotopic EnrichmentPrecursor
Sodium Nitrite (NaNO2)ACS ReagentNitrosating Agent
Sodium Dithionite (Na2S2O4)Technical GradeReducing Agent
Formic Acid (HCOOH)98-100%Cyclization Agent (C8 donor)
Sodium Hydroxide (NaOH)4M SolutionpH Adjustment
Step-by-Step Methodology

1. Nitrosation (Formation of 5-nitroso intermediate)

  • Dissolve 5.0 mmol (approx. 0.64 g) of 2,4-Diamino-6-hydroxypyrimidine-15N3 in 15 mL of 10% acetic acid.

  • Cool the solution to 0–4°C in an ice bath.

  • Dropwise add a solution of NaNO2 (5.5 mmol) in 2 mL water over 10 minutes.

  • Observation: A colored precipitate (usually rose/red) of 2,4-diamino-5-nitroso-6-hydroxypyrimidine will form.

  • Stir for 1 hour at 4°C.

2. Reduction (Formation of 2,4,5-triamino-6-hydroxypyrimidine)

  • Heat the suspension to 60°C.

  • Slowly add Sodium Dithionite (Na2S2O4) (15 mmol) until the red color disappears and the suspension becomes yellowish/tan.

  • Alternative: Catalytic hydrogenation (H2, Pd/C) can be used if sulfur contamination is a concern for downstream enzymes, but dithionite is standard for Traube synthesis.

3. Traube Cyclization (Ring Closure)

  • Isolate the triamino intermediate by filtration or proceed directly (if solvent compatible). For high purity, isolation is recommended.

  • Suspend the solid 2,4,5-triamino intermediate in 10 mL of 98% Formic Acid .

  • Reflux the mixture at 100°C for 2–4 hours.

    • Mechanism:[2][4][6][7] Formic acid provides the C8 carbon, closing the imidazole ring between the N5 and N7 (derived from the amine).

  • Evaporate the formic acid under reduced pressure.

  • Purification: Recrystallize the crude 15N-Guanine from dilute NaOH followed by neutralization with HCl.

  • Yield Expectation: 70–85%.

Protocol Phase II: Enzymatic Synthesis of 15N-GTP

Chemical phosphorylation of Guanine is inefficient. We utilize the Purine Salvage Pathway for high-yield conversion.

Enzyme Cocktail Preparation
  • HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase): Converts Guanine + PRPP → GMP.[8]

  • GMPK (Guanylate Kinase): Converts GMP + ATP → GDP.

  • NDPK (Nucleoside Diphosphate Kinase): Converts GDP + ATP → GTP.

  • Note: Thermostable enzymes (e.g., from Thermus thermophilus) are preferred for stability during long incubations.

Reaction Setup (10 mL Scale)
ComponentConcentrationNotes
15N-Guanine (from Phase I)5 mMSubstrate (limiting reagent)
PRPP (Phosphoribosyl pyrophosphate)6 mMSugar donor (slight excess)
ATP 0.5 mMRegenerating cofactor
Phosphoenolpyruvate (PEP) 15 mMPhosphate donor
Pyruvate Kinase (PK) 5 U/mLRegenerates ATP from ADP
HGPRT 0.5 mg/mLPrimary conversion enzyme
GMPK / NDPK 0.1 mg/mL eachKinase cascade
Buffer50 mM Tris-HCl, pH 8.0Contains 20 mM MgCl2, 1 mM DTT
Methodology
  • Solubilization: Guanine is poorly soluble. Dissolve 15N-Guanine in a minimal volume of 1M KOH, then add to the buffer. Ensure final pH is 7.5–8.0.

  • Incubation: Incubate the mixture at 37°C (or 50°C if using thermostable enzymes) for 12–24 hours.

  • Monitoring: Monitor the reaction by HPLC (C18 column) or TLC (PEI-Cellulose). Look for the shift from Guanine (base) to GTP (triphosphate).[9]

  • Purification:

    • Quench reaction by heating to 95°C for 2 mins (precipitates enzymes).

    • Centrifuge (10,000 x g, 10 min).

    • Purify supernatant via Ion-Exchange Chromatography (DEAE-Sephadex) or Preparative HPLC using a Triethylammonium bicarbonate (TEAB) buffer gradient.

    • Lyophilize fractions containing 15N-GTP.

EnzymaticCascade cluster_0 Salvage Pathway cluster_1 ATP Regeneration System G 15N-Guanine GMP 15N-GMP G->GMP HGPRT + PRPP GDP 15N-GDP GMP->GDP GMP Kinase + ATP GTP 15N-GTP GDP->GTP NDP Kinase + ATP ATP ATP ATP->GMP ATP->GDP ADP ADP ADP->ATP Phosphorylation PEP PEP Pyr Pyruvate PEP->Pyr Pyruvate Kinase

Figure 2: The enzymatic cascade for converting Guanine to GTP. An ATP regeneration system (PEP/Pyruvate Kinase) is critical to drive the reaction to completion without requiring stoichiometric amounts of ATP.

QC & Validation

Before using the 15N-GTP in RNA synthesis, validate the labeling pattern.

  • Mass Spectrometry (ESI-MS):

    • Unlabeled GTP MW: 523.2 g/mol .

    • 15N3-GTP MW: Expect shift to ~526.2 g/mol .

  • 1D 1H-NMR (in 90% H2O/10% D2O):

    • Focus on the H1 imino proton (approx. 10–13 ppm).

    • Validation: You should observe a doublet for the H1 proton due to scalar coupling with the attached 15N1 .

    • Coupling Constant (

      
      ): Approximately 90–92 Hz .[10] This confirms the N1 position is successfully labeled.
      

References

  • Traube Synthesis & Purine Chemistry

    • Lister, J. H.[11] "The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part II: Purines." Wiley-Interscience.

    • Context: Foundational text for the chemical cycliz
  • Chemo-Enzymatic Labeling

    • Duss, O., et al. "Preparation of 15N-labeled nucleotides for NMR studies of large RNA." Methods in Enzymology, Vol. 558, 2015. Link

    • Context: Describes the HGPRT/PRPP salvage p
  • NMR Applications of Site-Specific Labeling: Nixon, P. L., & Giedroc, D. P. "Energetics of a strongly coupled RNA tertiary structure in a frameshifting pseudoknot." Journal of Molecular Biology, 2000. Context: Demonstrates the utility of sparse 15N labeling in resolving crowded RNA spectra.
  • Isotope Labeling Protocols

    • SantaLucia, J., et al. "Synthesis of [1,3,NH2-15N3]-Guanosine." Nucleic Acids Research.[12]

    • Context: Specific reference for the N1/N3/NH2 labeling p

Sources

Method

Precision Quantitation of Pyrimidine Biosynthesis: A Stable Isotope Tracing Guide

Abstract Pyrimidine biosynthesis is a rate-limiting driver of cellular proliferation, making it a high-value target in oncology (e.g., DHODH inhibitors like brequinar) and immunology.[1] However, static metabolite levels...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine biosynthesis is a rate-limiting driver of cellular proliferation, making it a high-value target in oncology (e.g., DHODH inhibitors like brequinar) and immunology.[1] However, static metabolite levels often fail to reveal pathway flux. This application note details a rigorous workflow for quantifying de novo versus salvage pyrimidine synthesis using stable isotope tracing and LC-MS/MS. We move beyond generic protocols to provide a self-validating system for mapping nitrogen and carbon flow into the pyrimidine ring.

Part 1: Strategic Tracer Selection

The choice of tracer determines the resolution of your data. For pyrimidine synthesis, generic [U-13C]glucose is often insufficient due to extensive scrambling in the TCA cycle before carbons reach aspartate.

Tracer Selection Matrix
TracerTarget Atom(s) in UMPPrimary UtilityTechnical Note
[Amide-15N]Glutamine N3 (1 atom)Gold Standard for de novo flux.Specific to CPS2 step. Does not label purines via the amide group as heavily as amine-15N.
[U-13C]Aspartate C4, C5, C6 (3 atoms)Verifying aspartate entry via ATCase.Requires specific transport (SLC1A2/3). Poor uptake in some cell lines; check media formulation.
[U-13C]Glucose Ribose (C1'-C5') & Ring (via Asp)Global metabolism.Complex data: Labels ribose (M+5) and ring carbons (M+3) simultaneously, complicating mass isotopomer analysis.
[1,3-15N]Uracil Ring N1, N3Quantifying Salvage pathway.Use to distinguish UMP derived from recycling vs. de novo synthesis.

Part 2: Pathway Visualization & Atom Mapping

To interpret mass spec data, one must understand exactly which atoms originate from which precursor. The diagram below maps the flow of [Amide-15N]Glutamine (Red) and Aspartate (Blue) into the UMP ring.[2]

PyrimidineBiosynthesis cluster_enzymes cluster_intermediates Gln [Amide-15N] Glutamine (Donor of N3) CP Carbamoyl Phosphate (Contains 15N from Gln) Gln->CP N donation Asp Aspartate (Donor of C4, C5, C6, N1) CA Carbamoyl Aspartate Asp->CA C/N Skeleton HCO3 Bicarbonate (Donor of C2) HCO3->CP CPS2 CPS2 ATCase ATCase DHODH DHODH (Mitochondrial) UMPS UMPS CP->CPS2 CP->CA CA->ATCase DHO Dihydroorotate CA->DHO Orotate Orotate DHO->Orotate Oxidation Orotate->DHODH UMP UMP (M+1 from Gln) (M+3 from Asp) Orotate->UMP +PRPP UMP->UMPS

Figure 1: Atom mapping of pyrimidine de novo synthesis. [Amide-15N]Glutamine introduces a +1 Da mass shift at Carbamoyl Phosphate, which persists through to UMP.

Part 3: Experimental Protocols

Protocol A: Cell Culture & Labeling

Standard FBS contains high levels of unlabeled nucleosides which will dilute your tracer. This is the most common cause of experimental failure.

  • Media Preparation:

    • Use Dialyzed FBS (dFBS) to remove endogenous amino acids and nucleosides.

    • Prepare glucose/glutamine-free DMEM or RPMI.

    • Add [Amide-15N]Glutamine to a final concentration of 2-4 mM (match the original media formulation).

    • Self-Validation Step: Ensure unlabeled Glutamine is 0%. Any contamination will skew fractional enrichment calculations.

  • Seeding:

    • Seed cells (e.g., 500,000 cells/well in 6-well plates) and allow attachment overnight in standard media.

  • Tracer Wash-In:

    • Aspirate standard media. Wash 1x with warm PBS.

    • Add pre-warmed 15N-Glutamine media.

    • Timepoints:

      • Flux Analysis: 15 min, 30 min, 1 hr, 2 hr (Linear phase).

      • Steady State: 24 hr (Equilibrium).

Protocol B: Metabolism Quenching & Extraction

High-energy phosphates (UTP, CTP) are extremely labile. Enzymatic activity must be stopped instantly.

  • Quenching:

    • Place plate on a bed of Dry Ice immediately.

    • Aspirate media completely.

    • Wash 1x with Ice-Cold PBS (do not let cells dry out; work fast).

  • Extraction:

    • Add 1 mL Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid) pre-chilled to -80°C.

    • Incubate on dry ice for 10 minutes.

    • Scrape cells and transfer to Eppendorf tubes.

  • Clarification:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to glass LC-MS vials. Note: If analyzing immediately, keep at 4°C. Otherwise, store at -80°C.

Part 4: LC-MS/MS Analytical Method

Nucleotides are highly polar and bind poorly to C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[3][4][5]

Chromatographic Conditions
  • Column: SeQuant ZIC-pHILIC (Polymeric bead) or ZIC-HILIC (Silica based), 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH). High pH improves peak shape for polyphosphates.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 80% B

    • 20 min: 20% B

    • 25 min: 80% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.15 - 0.2 mL/min.

Mass Spectrometry Settings (QQQ or Orbitrap)

Operate in Negative Ion Mode (ESI-). Nucleotides ionize best as [M-H]-.

MetabolitePrecursor (m/z)Product (m/z)Retention Time (Approx)
UMP 323.079.0 (PO3)12.5 min
UDP 403.079.014.2 min
UTP 483.0159.0 (P2O6H)16.0 min
Orotate 155.0111.08.0 min
Carbamoyl Aspartate 175.0132.07.5 min

Note: For 15N-Glutamine tracing, monitor the M+1 channel (e.g., UMP 324.0 -> 79.0).

Part 5: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Do not rely solely on "fold change." Calculate the Fractional Enrichment :



Where 

is the abundance of isotopologue

, and

is the number of labeling sites.
Interpreting the Signal
  • High M+1 UMP (from 15N-Gln): Indicates active de novo synthesis.

  • High M+0 UMP (Unlabeled): Indicates salvage pathway activity (recycling RNA/DNA) or insufficient labeling time.

  • DHODH Inhibition (e.g., Brequinar treatment):

    • Expect accumulation of Dihydroorotate (M+1).

    • Expect depletion of Orotate and UMP.

    • Validation: If UMP levels drop but Dihydroorotate does not accumulate, check for upstream inhibition (CAD complex) or off-target effects.

References

  • Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope tracing of metabolism in cells and tissues. Metabolomics. Link

    • Foundational text on
  • Lu, W., et al. (2017). Metabolomic analysis of pyrimidine biosynthesis. Nature Protocols. Link

    • Source for the HILIC-MS parameters and extraction protocols.
  • Halinski, K., et al. (2015). Quantifying Prodrug Metabolites Using HILIC-MS/MS. Journal of Chromatography B. Link

    • Validation of ZIC-HILIC for polar nucleotide separ
  • Purkayastha, N., et al. (2025). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Link

    • Recent application of 15N-tracing to distinguish salvage vs de novo p

Sources

Application

Application Notes and Protocols for Stable Isotope-Labeled Compounds in Drug Metabolism: A Focus on Dihydropyrimidine Dehydrogenase (DPD) Activity Assessment

Introduction: The Critical Role of DPD in Drug Metabolism and the Power of Stable Isotopes The enzyme dihydropyrimidine dehydrogenase (DPD) is a cornerstone of pyrimidine catabolism and plays a pivotal role in the metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DPD in Drug Metabolism and the Power of Stable Isotopes

The enzyme dihydropyrimidine dehydrogenase (DPD) is a cornerstone of pyrimidine catabolism and plays a pivotal role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) and its prodrug, capecitabine.[1][2] These drugs are widely used in the treatment of various solid tumors. However, a significant portion of the population, estimated at 3-8%, exhibits partial or complete DPD deficiency due to genetic variations in the DPYD gene.[3] In these individuals, the impaired breakdown of fluoropyrimidines leads to drug accumulation and a dramatically increased risk of severe, and sometimes lethal, toxicity.[3]

To mitigate this risk, assessing a patient's DPD activity before initiating fluoropyrimidine therapy is becoming a standard of care.[4][5] While genotyping for DPYD variants can identify many at-risk patients, it doesn't capture all sources of variability in enzyme function.[6][7] Phenotyping, which directly or indirectly measures the functional activity of the DPD enzyme, offers a more comprehensive assessment.[4][6]

A robust and widely accepted method for DPD phenotyping is the measurement of endogenous uracil and its DPD-catalyzed metabolite, dihydrouracil, in plasma.[4][6][8] The ratio of dihydrouracil to uracil (UH₂/U) serves as a reliable surrogate marker for DPD activity. This is where stable isotope-labeled compounds, such as those containing ¹⁵N, become indispensable. While a compound like 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a known inhibitor of GTP cyclohydrolase I in the pteridine pathway, its direct application as a DPD substrate probe is not the established method.[9] Instead, ¹⁵N-labeled pyrimidines, such as Uracil-¹³C,¹⁵N₂ , are crucial as internal standards in the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used to quantify uracil and dihydrouracil.[10] These stable isotope-labeled internal standards are essential for achieving the high accuracy and precision required for clinical decision-making.[11][12]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of stable isotope-labeled compounds in the context of DPD activity assessment for drug metabolism studies.

Part 1: The Scientific Rationale - Why Phenotyping with Stable Isotope Internal Standards?

The DPD Metabolic Pathway

DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the endogenous bases uracil and thymine, and the chemotherapy drug 5-FU.[1][2][13] It catalyzes the reduction of these compounds to their dihydro- forms.

DPD_Pathway Uracil Uracil / 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD NADPH Dihydrouracil Dihydrouracil / Dihydro-5-FU DPD->Dihydrouracil NADP+ Further_Metabolites Further Metabolites (e.g., β-alanine) Dihydrouracil->Further_Metabolites Dihydropyrimidinase, β-Ureidopropionase caption Figure 1: DPD Metabolic Pathway

Caption: Figure 1: DPD Metabolic Pathway

A deficiency in DPD activity leads to an accumulation of uracil and, in patients treated with 5-FU, the drug itself, resulting in toxicity.[3] The endogenous UH₂/U ratio in plasma thus reflects the patient's inherent DPD metabolic capacity.

The Role of ¹⁵N-Labeled Internal Standards in LC-MS/MS

LC-MS/MS is the analytical method of choice for accurately quantifying low-concentration endogenous molecules like uracil and dihydrouracil in complex biological matrices such as plasma.[6][8][14] To correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects), a stable isotope-labeled internal standard (SIL-IS) is added to each sample at a known concentration.

The ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[10][] This ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS's signal, precise and accurate quantification can be achieved.

Part 2: Experimental Protocols

Protocol 1: DPD Phenotyping via UH₂/U Ratio in Human Plasma

This protocol outlines a method for the simultaneous quantification of uracil and dihydrouracil in human plasma using LC-MS/MS with stable isotope-labeled internal standards.

Workflow Overview:

DPD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 1. Collect Plasma Sample Add_IS 2. Add ¹⁵N-Labeled Internal Standards Plasma_Sample->Add_IS Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge LC_MSMS 5. UPLC-MS/MS Analysis Centrifuge->LC_MSMS Quantify 6. Quantify Uracil & Dihydrouracil LC_MSMS->Quantify Calculate_Ratio 7. Calculate UH₂/U Ratio Quantify->Calculate_Ratio caption Figure 2: DPD Phenotyping Workflow

Caption: Figure 2: DPD Phenotyping Workflow

Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Uracil and Dihydrouracil analytical standards

  • Uracil-¹³C,¹⁵N₂ and Dihydrouracil-¹³C,¹⁵N₂ (or other appropriate stable isotope-labeled internal standards)

  • LC-MS grade acetonitrile, water, and formic acid

  • 96-well plates

  • Centrifuge

Step-by-Step Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of uracil, dihydrouracil, and the stable isotope-labeled internal standards in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by spiking pooled human plasma with known concentrations of uracil and dihydrouracil.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 50 µL of plasma samples, calibrators, and QCs into a 96-well plate.

    • Add 10 µL of the internal standard working solution (containing both Uracil-¹³C,¹⁵N₂ and Dihydrouracil-¹³C,¹⁵N₂) to each well.

    • To precipitate proteins, add 150 µL of acetonitrile containing 0.1% formic acid to each well.

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A porous graphitic carbon column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) is recommended for good retention and separation of these polar compounds.[6]

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and ramping up to elute the analytes.

      • Flow Rate: ~0.3 mL/min

      • Injection Volume: 5-10 µL

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI), often in both positive (for dihydrouracil) and negative (for uracil) modes.

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard must be optimized.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
UracilESI-111.069.0
Uracil-¹³C,¹⁵N₂ (IS)ESI-114.071.0
DihydrouracilESI+115.198.1
Dihydrouracil-¹³C,¹⁵N₂ (IS)ESI+118.1101.1
Table 1: Example MRM Transitions for DPD Phenotyping. Note: These values are illustrative and must be empirically optimized on the specific mass spectrometer being used.
  • Data Analysis and Interpretation:

    • Generate calibration curves by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibrators.

    • Use the regression equation from the calibration curve to determine the concentrations of uracil and dihydrouracil in the unknown samples.

    • Calculate the dihydrouracil/uracil (UH₂/U) ratio for each sample.

    • Compare the results to established clinical cut-off values to classify DPD activity (e.g., normal, partial deficiency, complete deficiency).

Part 3: Trustworthiness and Validation

A self-validating system is crucial for clinical applications. The protocol described must be fully validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance).

Key Validation Parameters:

  • Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention times of the analytes and internal standards.

  • Linearity: The calibration curve should demonstrate a linear response over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for this.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Stability: Test the stability of the analytes in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

The assessment of DPD activity is a critical step towards personalized medicine in oncology, specifically for patients undergoing fluoropyrimidine chemotherapy. While various methods exist, DPD phenotyping through the measurement of the endogenous UH₂/U ratio in plasma by LC-MS/MS is a reliable and clinically relevant approach. The use of ¹⁵N- and/or ¹³C-labeled pyrimidines as internal standards is not merely a technical detail but a fundamental requirement for the accuracy, precision, and robustness of the assay. This ensures that clinicians can make informed decisions about drug choice and dosage, ultimately enhancing patient safety and treatment efficacy.

References

  • Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. (n.d.). Shimadzu.

  • Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. (n.d.). Shimadzu.

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025, August 13). LinkedIn.

  • An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment. (n.d.). ClinPGx.

  • DOSIURA™, a new solution for DPD deficiency screening. (n.d.). Secrets of Science.

  • Taverne, J. H., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. (n.d.). Applied and Environmental Microbiology.

  • Nitrogen 15 - Stable Isotope. (2024, June 6). BOC Sciences.

  • van Kuilenburg, A. B., et al. (2000). Activity of pyrimidine degradation enzymes in normal tissues. Clinical Chemistry.

  • Deenen, M. J., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Current Therapeutic Research.

  • An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek.

  • van Kuilenburg, A. B., et al. (2000). Activity of pyrimidine degradation enzymes in normal tissues. Nederlandse Vereniging voor Klinische Chemie.

  • Identifying Dihydropyrimidine Dehydrogenase as a Novel Regulator of Hepatic Steatosis. (2021, August 21). bioRxiv.

  • [Review of methods for determination of dihydropyrimidine dehydrogenase and possible application in screening previous chemotheraphy with 5-fluorouracil]. (2011). Wiadomosci lekarskie.

  • Potential added value of combined DPYD/DPD genotyping and phenotyping to prevent severe toxicity in patients with a DPYD variant and decreased dihydropyrimidine dehydrogenase enzyme activity. (2020). ESMO Open.

  • Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. (2019, September 6). ResearchGate.

  • Application of the Stable Isotope Label Approach in Clinical Development-Supporting Dissolution Specifications for a Commercial Tablet Product with Tafenoquine, a Long Half-life Compound. (2018, June 4). The AAPS Journal.

  • 15N Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry.

  • What are DPD inhibitors and how do they work? (2024, June 21). Patsnap Synapse.

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner. (2008, July 15). Biochimica et Biophysica Acta.

  • Dihydropyrimidine dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis.

  • Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? (2016). JIMD Reports.

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. (2020). Pharmaceutics.

  • 2,4-Diamino-6-hydroxypyrimidine. (n.d.). TargetMol.

  • Stable-Isotope Probing of Human and Animal Microbiome Function. (n.d.). Trends in Microbiology.

  • Dihydropyrimidine Dehydrogenase (DPYD). (2025, December 10). ARUP Consult.

  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (n.d.). Google Patents.

Sources

Method

Application Note: Metabolic Tracing of Pteridine Pathways Using ¹⁵N₃-Labeled 2,4-Diamino-6-hydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, particularly in oncology, immunology, and neuroscience. Principle of the Application Stable isotope tracing is...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, particularly in oncology, immunology, and neuroscience.

Principle of the Application

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes.[1] This application note describes a novel methodology using 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ (DAHP-¹⁵N₃) to probe nitrogen metabolism within the pteridine salvage pathways in mammalian cell culture.

Tetrahydrobiopterin (BH₄) is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS), playing a critical role in neurotransmitter synthesis and immune responses.[2][3] Mammalian cells synthesize BH₄ through two primary routes: a de novo pathway starting from guanosine triphosphate (GTP) and a salvage pathway that recycles oxidized pterins.[4][5]

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-established potent inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of BH₄.[6][7] By inhibiting this pathway, DAHP functionally isolates the pteridine salvage pathways. This protocol leverages this inhibition by introducing DAHP with three stable ¹⁵N isotopes (¹⁵N₃). This allows researchers to trace the metabolic fate of the nitrogen atoms from DAHP, providing insights into:

  • The activity of pteridine salvage and recycling mechanisms.

  • Potential catabolism of DAHP and re-incorporation of its nitrogen into other metabolic networks, such as nucleotide or amino acid synthesis.

  • Cellular metabolic reprogramming in response to the inhibition of de novo BH₄ synthesis.

This method combines the targeted inhibition of a key metabolic node with stable isotope tracing to uncover previously obscured metabolic activities, analyzed via high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

The Pteridine Biosynthetic and Salvage Pathways

The diagram below illustrates the central role of GTP in the de novo synthesis of BH₄, the inhibitory action of DAHP, and the proposed tracing of nitrogen atoms from DAHP-¹⁵N₃ through the salvage pathway.

Caption: Pteridine metabolism and the role of DAHP-¹⁵N₃ as an inhibitor and tracer.

Materials and Reagents

Material/ReagentRecommended SupplierCatalog Number (Example)Notes
2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ (DAHP-¹⁵N₃)Custom SynthesisN/AEnsure isotopic purity is >98%.
Unlabeled 2,4-Diamino-6-hydroxypyrimidine (DAHP)Sigma-AldrichD1607For use in control experiments.
Cell Line (e.g., RAW 264.7, HUVEC)ATCCTIB-71, PCS-100-010Choose a cell line known to have active pteridine metabolism or inducible NOS activity.
Cell Culture Medium (e.g., DMEM)Gibco11965092Ensure the medium formulation is consistent across all experimental arms.
Fetal Bovine Serum (FBS)Gibco26140079Use a single, quality-tested lot to minimize variability.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Sterile, for cell washing.
80:20 Methanol/Water (v/v) with 0.1% Formic AcidHoneywellLC148, LC365Pre-chilled to -80°C for quenching and extraction. Use LC-MS grade solvents.[10]
Acetonitrile (ACN) with 0.1% Formic AcidHoneywellLC015LC-MS grade, for mobile phase.
Water with 0.1% Formic AcidHoneywellLC365LC-MS grade, for mobile phase.
6-well or 12-well Cell Culture PlatesCorning3506, 3513Tissue culture treated.
Liquid Chromatography SystemAgilent, Waters1290 Infinity II, AcquityCapable of binary gradients.
High-Resolution Mass SpectrometerThermo Fisher, SciexQ Exactive HF, TripleTOFRequired for resolving ¹⁵N isotopologues and accurate mass measurement.[9]
HILIC Chromatography ColumnWaters186002829e.g., Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm). Ideal for polar metabolites.[11]

Experimental Workflow & Protocols

The overall workflow involves cell culture, incubation with the ¹⁵N₃-DAHP tracer, rapid quenching of metabolism, metabolite extraction, and subsequent analysis by LC-MS.

experimental_workflow cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Tracing Experiment cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A1 Seed Cells in Multi-well Plates A2 Culture to 70-80% Confluency A1->A2 B2 Aspirate Old Media & Add Tracer Media A2->B2 B1 Prepare Tracer Media: • Vehicle Control • Unlabeled DAHP • ¹⁵N₃-DAHP B1->B2 B3 Incubate for Time-Course (e.g., 0, 2, 8, 24h) B2->B3 C1 Quench Metabolism: Wash with cold PBS B3->C1 C2 Extract Metabolites: Add -80°C 80% Methanol C1->C2 C3 Scrape, Collect, & Lyse C2->C3 C4 Centrifuge & Collect Supernatant C3->C4 D1 LC-MS/MS Analysis C4->D1 D2 Data Processing: Peak Picking & Alignment D1->D2 D3 Isotopologue Analysis: Determine ¹⁵N Incorporation D2->D3

Caption: Step-by-step experimental workflow for ¹⁵N₃-DAHP metabolic tracing.

Step-by-Step Cell Culture and Labeling Protocol
  • Prerequisite: A pilot study is highly recommended to determine the optimal cell seeding density and DAHP concentration for your specific cell line, as DAHP can affect cell proliferation.[12]

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment. Typically, 0.5 x 10⁶ cells per well.

    • Culture overnight in complete medium (e.g., DMEM + 10% FBS) at 37°C, 5% CO₂.

  • Preparation of Labeling Media:

    • Prepare three types of media. The concentration of DAHP should be determined from literature or pilot studies (typically 1-5 mM).[7]

      • Control Medium: Complete medium + Vehicle (e.g., sterile water).

      • Unlabeled DAHP Medium: Complete medium + Unlabeled DAHP.

      • ¹⁵N₃-DAHP Medium: Complete medium + DAHP-¹⁵N₃.

    • Pre-warm the media to 37°C before use.

  • Tracer Incubation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayer once with 1 mL of pre-warmed sterile PBS.

    • Aspirate the PBS and add 1 mL of the appropriate pre-warmed labeling medium to each well.

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired time points (e.g., 2, 8, 24 hours). A 0-hour time point should be included where the labeling medium is added and immediately removed.

Step-by-Step Metabolite Extraction Protocol
  • Critical Step: Perform all extraction steps rapidly and on dry ice to effectively quench metabolic activity and prevent metabolite degradation.[12]

  • Quenching:

    • Place the culture plate on a bed of dry ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.

  • Extraction:

    • Add 500 µL of pre-chilled (-80°C) 80% methanol extraction solvent to each well.

    • Place the plate on a rocker in a 4°C cold room for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Collection:

    • Using a cell scraper, scrape the cell lysate from the bottom of the well.

    • Transfer the entire lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarification:

    • Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant (which contains the polar metabolites) to a new, labeled microcentrifuge tube without disturbing the pellet.

  • Storage:

    • Samples can be stored at -80°C until analysis. For LC-MS analysis, evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator and reconstitute in a suitable injection volume (e.g., 50 µL) of 50:50 Acetonitrile/Water.

LC-MS/MS Analysis

  • Chromatography:

    • Column: Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0.0 min: 95% B

      • 7.0 min: 50% B

      • 8.0 min: 5% B

      • 9.0 min: 5% B

      • 9.1 min: 95% B

      • 12.0 min: 95% B (End)

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Type: Full MS followed by data-dependent MS/MS (dd-MS²).

    • Full MS Scan Range: m/z 70-1000.

    • Resolution: 70,000 (for Full MS), 17,500 (for dd-MS²).

    • Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV).

Data Analysis and Interpretation

The core of the analysis is to identify metabolites that show an increase in mass corresponding to the incorporation of one or more ¹⁵N atoms. Each incorporated ¹⁵N atom will increase the mass of the metabolite by approximately 0.997 Da.

  • Peak Picking and Alignment: Use software like MS-DIAL, XCMS, or vendor-specific software to process the raw LC-MS data.

  • Isotopologue Extraction: Search the processed data for the exact masses of known pteridines and related metabolites (e.g., biopterin, sepiapterin, guanine, adenine). For each potential metabolite, extract the ion chromatograms for its unlabeled form (M+0) and its potential ¹⁵N-labeled isotopologues (M+1, M+2, M+3, etc.).

  • Calculate Isotopic Enrichment: The fractional enrichment can be calculated by comparing the peak area of the labeled isotopologues to the total peak area of all isotopologues for that metabolite.

Table of Expected Mass Shifts

The following table provides the monoisotopic masses of representative metabolites and the expected m/z for their ¹⁵N-labeled isotopologues in positive ion mode ([M+H]⁺).

MetaboliteFormulaMonoisotopic Mass (M)[M+H]⁺ (M+0)[M+¹⁵N₁+H]⁺[M+¹⁵N₂+H]⁺[M+¹⁵N₃+H]⁺
BiopterinC₉H₁₁N₅O₃237.0862238.0935239.0905240.0875241.0846
SepiapterinC₉H₁₁N₅O₃237.0862238.0935239.0905240.0875241.0846
GuanineC₅H₅N₅O151.0494152.0567153.0537154.0507155.0478
HypoxanthineC₅H₄N₄O136.0385137.0458138.0428139.0398140.0369

Troubleshooting

IssuePossible CauseSuggested Solution
No ¹⁵N incorporation detected 1. Cell line lacks the necessary salvage enzymes.2. Tracer is not cell-permeable.3. Insufficient incubation time.1. Confirm expression of salvage enzymes (e.g., DHFR, sepiapterin reductase) via Western Blot or qPCR.2. Run a time-course experiment with longer incubation periods.
High background noise in LC-MS 1. Contamination from plastics or solvents.2. Incomplete protein precipitation.1. Use high-purity, LC-MS grade solvents and low-retention plasticware.2. Ensure the extraction solvent is at -80°C and allow sufficient incubation time (15 min) at 4°C.
Poor chromatographic peak shape 1. Improper sample reconstitution.2. Column degradation.1. Reconstitute sample in a solvent similar to the initial mobile phase composition.2. Use a guard column and ensure mobile phases are properly filtered.
Cell death or low proliferation DAHP concentration is too high (cytotoxic effect).Perform a dose-response curve to find the highest non-toxic concentration of DAHP for your cell line.

References

  • Viant, M. R., Kurland, I. J., Jones, M. R., & Dunn, W. B. (2017). How close are we to a standardized metabolomics pipeline? Current Opinion in Chemical Biology, 37, 21-27. [Link]

  • Guo, S., & Li, L. (2011). ¹⁵N-Metabolic labeling for relative and absolute quantification of protein species. In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) (pp. 135-147). Humana Press. [Link]

  • Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Metabolic Engineering, 35, 1-8. [Link]

  • Kahn, M. L., Parra-Colmenares, A., Ford, C. L., Kaser, F., McCaskill, D., & Ketchum, R. E. (2002). A mass spectrometry method for measuring 15N incorporation into pheophytin. Analytical Biochemistry, 307(2), 219-225. [Link]

  • Nichol, C. A., Smith, G. K., & Duch, D. S. (1985). Biosynthesis and metabolism of tetrahydrobiopterin and molybdopterin. Annual Review of Biochemistry, 54(1), 729-764. [Link]

  • Filiou, M. D. (2017). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. In Brain Proteomics (pp. 289-301). Humana Press, New York, NY. [Link]

  • Bunger, M., & Galla, H. J. (2000). Regulation of tetrahydrobiopterin synthesis in endothelial cells. International Journal of Biochemistry & Cell Biology, 32(5), 535-542. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Meta-analysis of untargeted metabolomic data from multiple profiling experiments. Nature Protocols, 7(3), 508-516. [Link]

  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1-16. [Link]

  • Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397-414. [Link]

  • D'Auria, K. M., & El-Deiry, W. S. (2020). A simple protocol for untargeted metabolomic analysis: from sample preparation to data processing. Methods in Molecular Biology, 2104, 247-260. [Link]

  • Metabolomics Core Facility, University of Colorado. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and practical considerations. University of Colorado Anschutz Medical Campus. [Link]

  • Wu, B., & Li, L. (2016). A protocol for untargeted metabolomic analysis of body fluids for clinical applications. Journal of Visualized Experiments, (110), e53865. [Link]

  • Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A protocol for measuring metabolic fluxes using stable isotope-assisted metabolomics. Nature Protocols, 3(10), 1644-1651. [Link]

  • Schoofs, G., & Van Hellemont, D. (2019). Evaluating Protocols for Reproducible Targeted Metabolomics by NMR. Metabolites, 9(12), 305. [Link]

  • Grobhauer, C., Beikircher, G., & Werner-Felmayer, G. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. FEBS letters, 363(1-2), 69-74. [Link]

  • Powers, R., & Bhinderwala, F. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265-311. [Link]

  • Werner-Felmayer, G., Werner, E. R., Fuchs, D., Hausen, A., Reibnegger, G., Schmidt, K., ... & Wachter, H. (1993). Pteridine biosynthesis in human endothelial cells. Impact on nitric oxide-mediated formation of cyclic GMP. Journal of Biological Chemistry, 268(3), 1842-1846. [Link]

  • Sung, Y. J., & Sung, H. C. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International journal of immunopharmacology, 16(2), 101-108. [Link]

Sources

Application

incorporation of 2,4-Diamino-6-hydroxypyrimidine-15N3 into enzymatic assays

Application Note: Incorporation of 2,4-Diamino-6-hydroxypyrimidine-15N3 into Enzymatic Assays and Bioanalytical Workflows Executive Summary This technical guide details the integration of 2,4-Diamino-6-hydroxypyrimidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 2,4-Diamino-6-hydroxypyrimidine-15N3 into Enzymatic Assays and Bioanalytical Workflows

Executive Summary

This technical guide details the integration of 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) into enzymatic assays and bioanalytical workflows. DAHP is the prototypical, potent inhibitor of GTP Cyclohydrolase I (GTPCH) , the rate-limiting enzyme in de novo tetrahydrobiopterin (BH4) biosynthesis.[1][2]

While DAHP is widely used to suppress BH4 and nitric oxide (NO) production, variations in cellular uptake and matrix interference often obscure the correlation between inhibitor concentration and phenotypic effect. The incorporation of the stable isotope-labeled analog, DAHP-15N3 , serves two critical functions:

  • Bioanalytical Internal Standard (IS): Enables absolute quantitation of intracellular DAHP levels via LC-MS/MS, correcting for ionization suppression and extraction efficiency.

  • Binding Normalization: Acts as a mass-differentiated probe for competitive binding assays in complex lysates.

Scientific Background & Mechanism

The BH4 Biosynthetic Pathway and Inhibition

Tetrahydrobiopterin (BH4) is an essential cofactor for Nitric Oxide Synthases (NOS) and aromatic amino acid hydroxylases.[3][4][5][6] The pathway begins with the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2NTP) by GTPCH.

Mechanism of Action: DAHP mimics the pyrimidine ring of GTP. It inhibits GTPCH through two distinct modes:[2][7]

  • Direct Competition: Competes with GTP at the catalytic site.

  • Allosteric Modulation: In the presence of Phenylalanine, DAHP promotes the formation of the inhibitory complex between GTPCH and the GTPCH Feedback Regulatory Protein (GFRP).

The Role of DAHP-15N3

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" (ion suppression/enhancement) can skew quantitative data. DAHP-15N3, having a mass shift of +3 Da (typically labeling the pyrimidine ring nitrogens and/or exocyclic amines), co-elutes with DAHP but is spectrally distinct. This makes it the ideal Stable Isotope Dilution Assay (SIDA) standard.

Pathway Visualization

The following diagram illustrates the BH4 biosynthetic pathway, the specific inhibition point of DAHP, and the feedback loop involving GFRP.

BH4_Pathway GTP GTP GTPCH Enzyme: GTP Cyclohydrolase I (GTPCH) GTP->GTPCH H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP Ring Expansion GTPCH->H2NTP DAHP Inhibitor: DAHP (2,4-Diamino-6-hydroxypyrimidine) DAHP->GTPCH Competitive Inhibition GFRP Regulator: GFRP (Feedback Protein) DAHP->GFRP Promotes Binding GFRP->GTPCH Allosteric Inhibition PTP 6-Pyruvoyltetrahydropterin H2NTP->PTP PTPS PTPS Enzyme: PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SR SR Enzyme: Sepiapterin Reductase BH4->GFRP Feedback Loop NO Nitric Oxide (NO) BH4->NO Cofactor for NOS

Figure 1: The BH4 biosynthetic pathway highlighting the GTPCH inhibition node targeted by DAHP and the regulatory role of GFRP.[1][8]

Protocol: LC-MS/MS Quantitation of DAHP using DAHP-15N3

This protocol describes the quantitation of DAHP in cell lysates to verify effective intracellular concentration.

Materials & Reagents
  • Analyte: 2,4-Diamino-6-hydroxypyrimidine (DAHP), >98% purity.[9]

  • Internal Standard: 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3).

    • Note: Ensure the 15N label is on stable positions (e.g., ring nitrogens) to prevent exchange.

  • Matrix: Cell lysate (e.g., HUVEC, RAW 264.7) or Plasma.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm) is recommended due to the high polarity of DAHP.

Standard Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of DAHP and DAHP-15N3 in DMSO. Store at -20°C.

  • Working IS Solution: Dilute DAHP-15N3 to 1 µM in 50:50 Acetonitrile:Water.

  • Calibration Curve: Prepare serial dilutions of unlabeled DAHP (1 nM – 10 µM) in the matched matrix (or PBS if matrix-free), spiking each with a constant concentration of DAHP-15N3 (e.g., 100 nM).

Sample Extraction (Protein Precipitation)
  • Harvest: Wash cells 3x with PBS. Scrape into 200 µL cold PBS.

  • Lysis: Sonicate or freeze-thaw (3 cycles).

  • Spike: Add 20 µL of Working IS Solution (DAHP-15N3) to 100 µL of lysate.

    • Critical Step: This step corrects for any loss during subsequent precipitation.

  • Precipitation: Add 400 µL cold Acetonitrile (1:4 v/v ratio). Vortex vigorously for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a new tube. Evaporate under nitrogen stream (if necessary to concentrate) and reconstitute in Mobile Phase (90% A / 10% B).

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • DAHP (Unlabeled):

      • Precursor: m/z 127.1 [M+H]+

      • Quantifier Product: m/z 84.1 (Loss of -NCO group/ring fragmentation)

      • Qualifier Product: m/z 43.1

    • DAHP-15N3 (Internal Standard):

      • Precursor: m/z 130.1 [M+H]+ (Mass shift +3)

      • Quantifier Product: m/z 86.1 or 87.1 (Dependent on position of 15N labels; verify experimentally).

ParameterSetting
Source Temp 350°C
Capillary Voltage 3.5 kV
Desolvation Gas 800 L/hr
Cone Voltage Optimized (approx. 25-35 V)
Collision Energy Optimized (approx. 15-25 eV)

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Analysis cluster_2 Data Cell Cell Culture (+ DAHP Treatment) Lysis Cell Lysis Cell->Lysis Spike Spike IS: DAHP-15N3 Lysis->Spike Add Internal Standard Precip Protein Precip (Acetonitrile) Spike->Precip LC HILIC Separation Precip->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Ratio: Area(DAHP) / Area(IS) MS->Ratio Quant Absolute Quantitation Ratio->Quant

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow for DAHP quantitation.

Data Analysis & Interpretation

Calculation of Response Ratio

The primary output of the assay is the Area Ratio :



Normalization

Using the IS corrects for:

  • Extraction Efficiency: If only 80% of DAHP is recovered during precipitation, the IS (chemically identical) will also show 80% recovery. The ratio remains constant.

  • Ion Suppression: Co-eluting phospholipids often suppress ESI signal. Since DAHP and DAHP-15N3 co-elute, they experience identical suppression.

Troubleshooting Guide
IssuePossible CauseSolution
No IS Signal Ion suppression or incorrect MRM.Check 15N3 label positions for fragmentation pattern. Dilute sample to reduce matrix effect.
Peak Tailing HILIC column overload or pH mismatch.Ensure sample diluent matches initial mobile phase conditions (high organic for HILIC).
Cross-talk Isotopic impurity.Ensure DAHP-15N3 purity. If 15N3 contains <1% unlabeled DAHP, it is acceptable.

References

  • Werner-Felmayer, G., et al. (2002). "Tetrahydrobiopterin biosynthesis, regulation and function."[5] Current Drug Metabolism, 3(2), 159-173. Link

  • Gross, S. S., et al. (2004). "The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine." Journal of Biological Chemistry, 279, 37960-37968. Link

  • Stokvis, E., et al. (2005). "Stable isotope dilution analysis in liquid chromatography-mass spectrometry: principles and applications." Biomedical Chromatography, 19(6), 401-409. Link

  • Han, F., et al. (2011). "HILIC-MS/MS method for the quantitation of pyrimidines and purines." Journal of Chromatography B, 879(28), 2993-2999. Link

  • Kolinsky, M. A., & Gross, S. S. (2004).[1] "GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine." Molecular Pharmacology, 66(3), 894-900. Link

Sources

Method

developing analytical methods for 2,4-Diamino-6-hydroxypyrimidine-15N3 detection

Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a critical intermediate in the synthesis of Minoxidil and Abacavir, and a known inhibitor of GTP cyclohydrolase I. To ensure the highest degree of analytical accuracy and precision, this method employs Stable Isotope Dilution Assay (SIDA) using the isotopologue 2,4-Diamino-6-hydroxypyrimidine-15N3 as an internal standard.[1] The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the retention challenges associated with this highly polar analyte, providing a validated workflow for pharmaceutical impurity profiling and biological metabolite monitoring.

Introduction & Scientific Rationale

The Analyte: DAHP

2,4-Diamino-6-hydroxypyrimidine (CAS: 56-06-4) is a polar, amphoteric pyrimidine derivative.[1][2] It serves as a key building block for the antihypertensive/alopecia drug Minoxidil and the antiretroviral Abacavir .[1] Regulatory bodies (FDA, EMA) require stringent monitoring of such intermediates (Impurities) in final drug substances (API) due to potential genotoxicity or pharmacological activity. Additionally, DAHP acts as a biological inhibitor of tetrahydrobiopterin (BH4) synthesis, making its measurement relevant in metabolic research.

The Solution: 15N3-Labeling

Traditional external calibration often fails for polar analytes due to significant matrix effects (ion suppression/enhancement) in ESI-MS.[1]

  • Why 15N3? The 2,4-Diamino-6-hydroxypyrimidine-15N3 variant incorporates three stable Nitrogen-15 isotopes.[1] Unlike Deuterium (D) labeling, which can suffer from Hydrogen-Deuterium Exchange (HDX) in protic solvents or chromatographic isotope effects (shifting retention times), 15N labels are non-exchangeable and co-elute perfectly with the analyte. This ensures that the Internal Standard (IS) experiences the exact same ionization environment as the target, correcting for matrix effects in real-time.

Method Development Strategy

Chromatographic Mode: HILIC vs. Reversed Phase

DAHP is highly polar (logP ≈ -1.[1]4) and poorly retained on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic).[1] DAHP partitions into this layer, increasing retention and allowing separation from salts.

Mass Spectrometry: Transition Selection
  • Ionization: ESI Positive Mode ([M+H]+). The exocyclic amino groups readily protonate.

  • Fragmentation: The primary fragmentation pathway involves the loss of ammonia (NH3) and ring cleavage.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
DAHP (Unlabeled) 127.1110.1 (-NH3)84.1 (Ring Cleavage)20 / 35
DAHP-15N3 (IS) 130.1112.1 (-15NH3)86.1 (Ring Cleavage)20 / 35

Experimental Protocol

Materials & Reagents
  • Analyte: 2,4-Diamino-6-hydroxypyrimidine (Ref Std, >98%).[1]

  • Internal Standard: 2,4-Diamino-6-hydroxypyrimidine-15N3 (LGC Standards/TRC).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]

  • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC.[1]

Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve DAHP and DAHP-15N3 separately in 50:50 Water:ACN with 0.1% Formic Acid. Note: Sonication may be required due to limited solubility.[1]

  • Internal Standard Working Solution (ISWS): Dilute DAHP-15N3 stock to 500 ng/mL in ACN.

Sample Preparation (Workflow Diagram)

SamplePrep cluster_0 Sample Type Selection API Solid Drug Substance (Minoxidil/Abacavir) Dissolution Dissolve 10mg in 10mL Diluent (90% ACN) API->Dissolution Bio Biological Fluid (Plasma/Urine) PPT Protein Precipitation Add 300µL ACN to 100µL Sample Bio->PPT Spike Add ISWS (DAHP-15N3) Target: 50 ng/mL Final Conc. Dissolution->Spike PPT->Spike Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Spike->Centrifuge Filter Filter Supernatant 0.22 µm PTFE/Nylon Centrifuge->Filter Vial Transfer to LC Vial Ready for Injection Filter->Vial

Caption: Workflow for extraction of DAHP from pharmaceutical API or biological matrices using 15N3-IS spiking.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid).[3][4]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][4]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Description
0.00 90 Initial HILIC Conditions
1.00 90 Isocratic Hold
5.00 50 Gradient Elution
6.00 50 Wash
6.10 90 Re-equilibration

| 10.00 | 90 | End of Run |[1]

Mass Spectrometry:

  • Source: ESI Positive (Capillary: 3.5 kV).[1]

  • Gas Temp: 300°C; Gas Flow: 10 L/min.[1]

  • Detection: MRM (Multiple Reaction Monitoring).[1]

Validation & Quality Control

To ensure Trustworthiness and Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Prepare calibration standards from 1 ng/mL to 1000 ng/mL.

  • Plot the Area Ratio (Area_Analyte / Area_IS) vs. Concentration.

  • Requirement: R² > 0.995 with 1/x² weighting.[1]

Accuracy & Precision
  • QC Levels: Low (3x LOQ), Mid (50% range), High (80% range).

  • Acceptance: Accuracy 85-115%; RSD < 15%.[1]

Matrix Effect (The 15N3 Advantage)

Calculate the Matrix Factor (MF) for both analyte and IS.



  • Result: While MF may deviate from 1.0 (suppression), the IS-Normalized MF should be ~1.0, proving the 15N3 label corrects for the suppression.

Troubleshooting & Expert Insights

  • Peak Tailing: DAHP can interact with silanols.[1] Ensure the buffer concentration is at least 10mM. If tailing persists, increase buffer to 20mM.

  • Solubility Issues: DAHP is sparingly soluble in pure acetonitrile.[1] Always prepare stocks in water-rich mixtures before diluting into the high-organic mobile phase.[1]

  • Carryover: HILIC columns can retain polar bases.[1] Include a "sawtooth" wash injection (10% B -> 90% B) between high-concentration samples.[1]

References

  • Organic Syntheses. (1948).[1] 2,4-Diamino-6-hydroxypyrimidine Synthesis Protocol. Org. Synth. 28, 43. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 135408763, 2,4-Diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Shimadzu Application News. (2020). Non-Derivatization LC/MS/MS Method for Determination of Polar Amino Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Use of 15N Labeled Compounds in Proteomics and Metabolomics Research

Introduction: The Power of Stable Isotope Labeling In the landscape of modern biological research, the ability to accurately quantify dynamic changes in proteins and metabolites is paramount. Stable isotope labeling has...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Stable Isotope Labeling

In the landscape of modern biological research, the ability to accurately quantify dynamic changes in proteins and metabolites is paramount. Stable isotope labeling has emerged as a transformative technique, providing a robust framework for quantitative analysis in proteomics and metabolomics.[1] Unlike radioactive isotopes, stable isotopes such as Nitrogen-15 (¹⁵N) are non-radioactive and do not alter the chemical properties of the molecules they are incorporated into, allowing for safe and precise tracking of biomolecules in complex biological systems.[2]

This guide provides an in-depth exploration of the principles and applications of ¹⁵N-labeled compounds. We will delve into field-proven protocols for quantitative proteomics, including the gold-standard SILAC (Stable Isotope Labeling with Amino acids in Cell culture) method, and for dynamic metabolomics through Metabolic Flux Analysis (MFA). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the technical knowledge to implement these powerful techniques, ensuring accuracy, reproducibility, and authoritative results.

Section 1: Quantitative Proteomics with ¹⁵N Labeling

Quantitative proteomics seeks to measure the relative or absolute abundance of proteins across different samples. Metabolic labeling with ¹⁵N compounds is a superior method that integrates isotopic labels into proteins during cellular growth and protein synthesis.[3] This approach allows for the combination of different samples at the earliest possible stage of an experiment, significantly minimizing sample preparation variability and systematic errors that can plague other methods.[4]

Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is one of the most widely used and accurate methods for quantitative proteomics.[5][6] The principle is elegant yet powerful: two populations of cells are cultured in media that are identical except for specific amino acids. One population is grown in "light" medium containing naturally abundant amino acids, while the other is grown in "heavy" medium containing ¹⁵N and/or ¹³C-labeled counterparts of the same amino acids.[6]

Causality Behind Experimental Choices:

  • Choice of Amino Acids: Arginine (Arg) and Lysine (Lys) are the most common choices for SILAC. As essential amino acids for most mammalian cell lines, their only source is the culture medium, ensuring complete incorporation of the labeled version.[6] Furthermore, trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of Arg and Lys residues. This ensures that nearly every resulting tryptic peptide (except the C-terminal peptide) will contain a label, enabling comprehensive proteome quantification.[6]

  • Early Sample Mixing: The key advantage of SILAC is the ability to combine the "light" and "heavy" cell populations immediately after harvesting.[7] All subsequent steps—cell lysis, protein extraction, digestion, and mass spectrometry analysis—are performed on the mixed sample. This co-processing eliminates variations in sample handling, leading to exceptionally high accuracy and reproducibility.[6]

The chemically identical "light" and "heavy" peptides co-elute during liquid chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of their signal intensities directly corresponds to the relative abundance of the protein in the two original samples.[1][8]

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Control Cells ('Light' Medium + 12C, 14N Arg/Lys) Combine Combine Cell Populations (1:1 Ratio) Light_Culture->Combine Heavy_Culture Treated Cells ('Heavy' Medium + 13C, 15N Arg/Lys) Heavy_Culture->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Co-processing Digestion Trypsin Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Peptide ID & Quantification) LCMS->Data_Analysis Result Result Data_Analysis->Result Output: Relative Protein Abundance Ratios (Heavy/Light)

Caption: Workflow for a typical SILAC experiment.

Protocol 1: SILAC for Quantitative Proteome Analysis

This protocol provides a self-validating system for comparing protein abundance between two cell populations.

Materials:

  • SILAC-grade amino acids: L-Arginine (¹²C₆, ¹⁴N₄), L-Lysine (¹²C₆, ¹⁴N₂), and their heavy counterparts (e.g., L-Arginine:HCl (¹³C₆, ¹⁵N₄), L-Lysine:2HCl (¹³C₆, ¹⁵N₂)).

  • Amino acid-deficient cell culture medium (e.g., DMEM for SILAC).

  • Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • DTT, Iodoacetamide (IAA).

  • Sequencing-grade modified trypsin.

  • Mass spectrometer (high-resolution Orbitrap recommended).[7]

  • Data analysis software (e.g., MaxQuant).[6][9]

Methodology:

  • Cell Culture and Labeling: a. Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy Arg and Lys, respectively, along with dFBS and other necessary components. b. Culture two separate cell populations in the respective light and heavy media for at least 5-6 cell divisions to ensure >97% incorporation of the labeled amino acids. c. Validation Step: Before starting the main experiment, verify labeling efficiency. Lyse a small aliquot of "heavy" labeled cells, digest the proteins, and analyze by MS. Search the data for peptides containing Arg and Lys and confirm the mass shift corresponds to the heavy label. Labeling efficiency should be >97%.[10]

  • Experimental Treatment: a. Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while the "light" cells serve as the control.

  • Sample Harvesting and Mixing: a. Harvest both cell populations separately. Count the cells from each population accurately. b. Combine the light and heavy cell populations in a precise 1:1 ratio based on cell count. This step is critical for accurate quantification. c. Pellet the combined cells and proceed to lysis.

  • Protein Extraction and Digestion: a. Lyse the combined cell pellet using lysis buffer. b. Quantify the total protein concentration (e.g., using a BCA assay). c. Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion. d. Reduction & Alkylation: Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min) and alkylate cysteines with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 min). e. Digestion: Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis: a. Desalt the resulting peptide mixture using a C18 StageTip or equivalent. b. Analyze the peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis: a. Process the raw MS data using a SILAC-aware software platform like MaxQuant.[7] b. The software will identify "light" and "heavy" peptide pairs and calculate the H/L (Heavy/Light) ratio for each pair. c. Protein ratios are then calculated by the software, typically as the median of all unique peptide ratios belonging to that protein.[11] d. Perform statistical analysis to identify proteins with significantly altered abundance.

Application: In Vivo Labeling for Tissues and Whole Organisms

For many studies, particularly in drug development and disease modeling, cell culture is insufficient. Stable Isotope Labeling in Mammals (SILAM) extends metabolic labeling to whole organisms, such as mice or rats.[12] This is achieved by feeding the animal a diet where the sole nitrogen source is ¹⁵N-enriched.[12][13]

Causality Behind Experimental Choices:

  • Creation of an Internal Standard: A fully ¹⁵N-labeled "SILAC mouse" or rat serves as a universal internal standard.[4] Tissues from this animal can be mixed with corresponding unlabeled tissues from experimental animals (e.g., a disease model). This allows for highly accurate quantification of protein changes directly in tissues, which is invaluable for preclinical research.[13]

  • Overcoming Labeling Limitations: This method is especially powerful for quantifying proteins from human clinical samples, where direct metabolic labeling is impossible. A known amount of ¹⁵N-labeled mouse tissue lysate can be "spiked-in" to a human tissue lysate, providing an internal standard for thousands of proteins.[13]

Organism/System¹⁵N SourceTypical Labeling TimeAvg. EnrichmentReference
Arabidopsis thalianaK¹⁵NO₃ in media14 days93-99%[11][14]
Mice (C57/BL6)¹⁵N-Spirulina diet10 weeks (post-weaning)>95%[12]
Rats¹⁵N-Spirulina dietGenerational or 10+ weeks>95%[12]
Human Cells (SILAC)¹⁵N/¹³C Arg/Lys5-6 doublings>97%[6][10]

Table 1: Common ¹⁵N Labeling Strategies and Efficiencies.

Section 2: Metabolomics using ¹⁵N Labeling

While proteomics provides a snapshot of protein abundance, metabolomics investigates the small molecules that constitute the cellular machinery. Static measurements of metabolite levels, however, can be ambiguous; an increase in a metabolite could result from increased synthesis or decreased consumption.[15]

Principle: Metabolic Flux Analysis (MFA)

¹⁵N-Metabolic Flux Analysis (MFA) resolves this ambiguity by providing a dynamic view of metabolism.[15] By introducing a ¹⁵N-labeled substrate (a "tracer") into a biological system, researchers can track the incorporation of the ¹⁵N atom through various metabolic pathways.[] Measuring the rate and pattern of ¹⁵N incorporation into downstream metabolites allows for the quantification of the rates (or "fluxes") of the reactions that produced them.[15][17]

Causality Behind Experimental Choices:

  • Choice of Tracer: The tracer is chosen to probe a specific pathway. For example, using ¹⁵N-labeled ammonium chloride can track overall nitrogen assimilation, while using [amide-¹⁵N]-Glutamine specifically tracks the fate of the glutamine amide nitrogen, which is a key donor for nucleotide and amino sugar biosynthesis.[]

  • Steady-State Assumption: MFA experiments are often designed under metabolic pseudo-steady-state conditions, where intracellular metabolite concentrations are constant.[18][19] This allows the measured isotope labeling patterns to be directly related to the underlying metabolic fluxes.

MFA_Workflow cluster_0 Experiment cluster_1 Analysis Culture Culture Cells to Steady-State Tracer Introduce 15N-Tracer (e.g., 15N-Glutamine) Culture->Tracer Time_Course Time-Course Sampling Tracer->Time_Course Quench Metabolic Quenching & Metabolite Extraction Time_Course->Quench Rapidly halt metabolism LCMS LC-MS Analysis Quench->LCMS Modeling Isotopomer Analysis & Flux Modeling LCMS->Modeling Result Result Modeling->Result Output: Quantitative Metabolic Flux Map

Caption: General workflow for a ¹⁵N-Metabolic Flux Analysis experiment.

Protocol 2: ¹⁵N-MFA in Cultured Cells using ¹⁵N-Glutamine

This protocol outlines a method to trace nitrogen flux from glutamine in adherent cancer cells.

Materials:

  • Cell culture medium lacking glutamine.

  • ¹⁴N-Glutamine and [amide-¹⁵N]-Glutamine.

  • Methanol, Chloroform, and water (all LC-MS grade, pre-chilled).

  • Liquid nitrogen.

  • LC-MS system capable of high-resolution accurate mass measurement.

Methodology:

  • Cell Seeding and Growth: a. Seed cells in multiple plates (e.g., 6-well plates) to allow for a time-course experiment. b. Grow cells in standard ¹⁴N-containing medium until they reach the desired confluence (e.g., 80%). Ensure a metabolic steady state is achieved.

  • Isotope Labeling: a. Prepare labeling medium by supplementing glutamine-free medium with [amide-¹⁵N]-Glutamine at the same concentration as the standard medium. b. Aspirate the standard medium from the cells, wash once quickly with PBS. c. Add the pre-warmed ¹⁵N-labeling medium to start the time course.

  • Time-Course Sampling and Quenching: a. At each time point (e.g., 0, 5, 15, 30, 60, 240 minutes), rapidly quench metabolism to halt enzymatic activity. b. To quench, aspirate the medium and immediately place the plate on the surface of liquid nitrogen to flash-freeze the cells.

  • Metabolite Extraction: a. To the frozen cells, add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 Methanol:Water). b. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. c. Perform a multi-phase extraction (e.g., with chloroform and water) to separate polar metabolites from lipids and proteins. d. Collect the polar (aqueous) phase containing amino acids, nucleotides, etc. e. Dry the metabolite extract, for example, using a vacuum concentrator.

  • LC-MS Analysis: a. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. b. Analyze the samples using an appropriate chromatography method (e.g., HILIC) coupled to a high-resolution mass spectrometer. c. The MS will detect the mass isotopologues for each metabolite of interest (M+0, M+1, M+2, etc.), reflecting the incorporation of one or more ¹⁵N atoms.

  • Data Analysis and Flux Calculation: a. Process the raw data to obtain the mass isotopomer distributions (MIDs) for key nitrogen-containing metabolites. Correct for the natural abundance of stable isotopes. b. Use the time-course MIDs to determine the rate of ¹⁵N incorporation. c. Employ computational modeling software (e.g., INCA, VANTED) to fit the experimental MID data to a metabolic network model, thereby calculating the intracellular metabolic fluxes.

Conclusion

The use of ¹⁵N-labeled compounds offers unparalleled precision and accuracy for the quantitative study of complex biological systems. In proteomics, SILAC and SILAM strategies provide a robust framework for quantifying proteome-wide changes with minimal experimental error.[13] In metabolomics, ¹⁵N-MFA delivers a dynamic portrait of cellular metabolism, revealing the rates of pathway activity that are crucial for understanding cellular function and drug action.[15] By carefully implementing the protocols and understanding the principles outlined in this guide, researchers can leverage ¹⁵N labeling to generate high-quality, reliable data, accelerating discoveries in basic science and streamlining the development of new therapeutics.[20]

References

  • Filiou, M. D., et al. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. In: Guest, P. (eds) Pre-Clinical Models. Methods in Molecular Biology, vol 1548. Humana Press, New York, NY. [Link]

  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Published on a technical blog.
  • Bi, L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 836692. [Link]

  • Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub.
  • Bi, L., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv.
  • Krijgsveld, J., et al. (2008). Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. Analytical Chemistry, 80(20), 7686–7694. [Link]

  • Clasen, K., et al. (2009). Quantitative proteomics using uniform N-15-labeling, MASCOT, and the trans-proteomic pipeline. CentAUR.
  • Yao, X., et al. (2002). Inverse 15N-metabolic labeling/mass spectrometry for comparative proteomics and rapid identification of protein markers/targets. Rapid Communications in Mass Spectrometry, 16(14), 1389-97. [Link]

  • Bi, L., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Plant Methods, 17(1), 123.
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  • Borah Slater, K., et al. (2022). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 18(9), e11019. [Link]

  • University of Washington Proteomics Resource. (n.d.).
  • Kwan, A. H. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 50(6), 1555–1567.
  • Shaw, J. B., et al. (2021). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Journal of proteome research, 20(10), 4611–4631. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2022).
  • Bi, L., et al. (2022). 15 N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. The Plant Cell, 34(1), 554-568.
  • Bi, L., et al. (2021). Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. Plant Physiology, 187(4), 2826-2836.
  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • University protocol. (n.d.). Expressing 15N labeled protein.
  • MedchemExpress.com. (n.d.). Ammonium chloride-15N | Stable Isotope.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) Applications

Executive Summary: The "Incorporation" Paradox As researchers, when we speak of "incorporation" regarding 2,4-Diamino-6-hydroxypyrimidine (DAHP) , we must first clarify the biological objective. Unlike canonical nucleoba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Incorporation" Paradox

As researchers, when we speak of "incorporation" regarding 2,4-Diamino-6-hydroxypyrimidine (DAHP) , we must first clarify the biological objective. Unlike canonical nucleobases (Cytosine, Thymine), DAHP is primarily a competitive inhibitor of GTP Cyclohydrolase I (GCH1) , the rate-limiting enzyme in tetrahydrobiopterin (BH4) biosynthesis.

"Low incorporation" in this context typically manifests as one of three distinct failures:

  • Pharmacokinetic Failure: The labeled inhibitor is not entering or accumulating in the cell (Uptake).

  • Metabolic Refractoriness: The molecule is not being metabolized into downstream pterins (if that is the study goal).

  • Analytical Suppression: The 15N signal is masked during NMR or Mass Spectrometry due to matrix effects or proton exchange.

This guide addresses the physicochemical and biological barriers preventing the effective utilization of 15N3-labeled DAHP.

Phase 1: The Physicochemical Barrier (Solubility & Stability)

Diagnosis: Before blaming the cell, blame the chemistry. DAHP is notoriously difficult to solubilize at neutral pH, leading to "silent precipitation" where the compound crashes out in culture media, resulting in effectively zero concentration.

Q: My DAHP-15N3 stock solution looks clear, but I see no uptake. Why?

A: You likely have micro-precipitation upon dilution into media. DAHP is a polar solid with high crystal lattice energy.

The Fix: The pH-Switch Protocol DAHP is amphoteric but dissolves best in high pH or polar aprotic solvents.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Dissolve stock at high concentration (e.g., 100 mM) in 100% DMSO first.
Aqueous Buffer 0.1 M NaOH (Initial) If avoiding DMSO, dissolve in 0.1 M NaOH, then slowly titrate to pH 7.4. Warning: It may reprecipitate below pH 8.0 at high concentrations.
Media Dilution Rapid Dispersion Do not add dropwise to static media. Vortex the media while injecting the stock to prevent local high-concentration crash-out.
Storage -20°C (Anhydrous) 15N labels are stable, but the compound hydrolyzes slowly in water. Store as lyophilized powder or anhydrous DMSO stock.

Phase 2: The Biological Barrier (Uptake & Competition)

Diagnosis: Cellular uptake of DAHP is mediated by nucleobase transporters (likely ENT1/ENT2 or specific bacterial permeases). These transporters have a higher affinity for natural substrates (Guanine, Cytosine) than for the DAHP analog.

Q: I am using 10% FBS in my media. Is this a problem?

A: Yes, this is the most common cause of failure. Fetal Bovine Serum (FBS) is undefined and rich in salvageable purines and pyrimidines (Hypoxanthine, Guanine). These endogenous bases outcompete DAHP-15N3 for transporter uptake.

Q: How do I force the cells to take up DAHP-15N3?

A: You must lower the "noise" of competing substrates.

Protocol: Competitive Uptake Optimization

  • Serum Replacement: Switch to Dialyzed FBS (dFBS) . Dialysis (10 kDa cutoff) removes small molecules (nucleobases, amino acids) while retaining growth factors.

  • Media Formulation: Use a defined media (e.g., MEM or RPMI) lacking nucleosides/nucleobases. Avoid "Nucleoside-rich" supplements.

  • Inhibitor Titration: DAHP uptake is concentration-dependent.[1] If studying GCH1 inhibition, determine the IC50 in your specific cell line first using unlabeled DAHP, then use 5x-10x IC50 of the 15N variant for metabolic tracking.

Visualization: The Transporter Bottleneck

UptakeCompetition cluster_extracellular Extracellular Milieu (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol DAHP DAHP-15N3 (Tracer) Transporter Equilibrative Nucleoside Transporter (ENT1/2) DAHP->Transporter Lower Affinity (Blocked) Guanine Endogenous Guanine/Hypoxanthine (From Non-Dialyzed FBS) Guanine->Transporter High Affinity (Competition) Incorporation Intracellular Accumulation (Detected Signal) Transporter->Incorporation Uptake GCH1 GTP Cyclohydrolase I (Target Enzyme) Incorporation->GCH1 Inhibition Binding

Caption: Figure 1. Competitive inhibition of DAHP uptake by endogenous nucleobases present in standard serum.

Phase 3: The Analytical Barrier (Detection Physics)

Diagnosis: The molecule is inside the cell, but your instrument cannot see it.

Q: I see the parent mass in MS, but the 15N signal is weak or scrambled. Why?

A: This is often due to Proton Exchange or Matrix Suppression .

  • NMR Issues (Proton Exchange):

    • DAHP has exocyclic amines (-NH2). In protic solvents (water/methanol), the protons on these nitrogens exchange rapidly with the solvent.

    • Fix: If doing 1H-15N HSQC, use DMSO-d6 or an aprotic solvent for the final NMR sample to stop the exchange and sharpen the peaks.

  • Mass Spec Issues (Ion Suppression):

    • DAHP is small and polar. It elutes early in Reverse Phase (C18) chromatography, often in the "void volume" where salts and media components elute.

    • Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. This retains polar compounds longer, separating DAHP-15N3 from the salt front and reducing ion suppression.

Troubleshooting Workflow: The "Sanity Check" Protocol

Follow this logic gate to isolate your specific failure point.

TroubleshootingFlow Start Problem: Low DAHP-15N3 Signal Step1 Check Solubility: Is the stock clear at 100x conc? Start->Step1 Step2 Check Media: Are you using Dialyzed FBS? Step1->Step2 Yes SolubilityFail Fix: Dissolve in 100% DMSO or 0.1M NaOH first. Step1->SolubilityFail No (Precipitate) Step3 Check Analytical Method: Are you using HILIC (MS) or DMSO (NMR)? Step2->Step3 Yes MediaFail Fix: Switch to Dialyzed FBS. Remove competing nucleobases. Step2->MediaFail No (Standard FBS) MethodFail Fix: Switch to HILIC column to avoid salt front suppression. Step3->MethodFail No (C18/Water) Success Proceed to Kinetic Analysis Step3->Success Yes

Caption: Figure 2. Step-by-step diagnostic logic for isolating the cause of low incorporation.

Optimized Experimental Protocol: Intracellular Accumulation Assay

Objective: To quantify the absolute uptake of DAHP-15N3 in mammalian cells using LC-MS/MS.

Materials:

  • DAHP-15N3 (Dissolved in DMSO to 50 mM).[2]

  • Dialyzed FBS (dFBS).

  • RPMI 1640 (Nucleoside-free).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

Method:

  • Seeding: Seed cells in media containing 10% dFBS (critical adaptation step: allow 24h for cells to adjust to dialyzed serum).

  • Pulse: Replace media with fresh RPMI + 10% dFBS + DAHP-15N3 (100 µM) .

    • Note: 100 µM is a starting point. Perform a dose-response if toxicity is observed.

  • Wash: At T=4h, aspirate media. Wash cells 3x with ice-cold PBS rapidly ( < 10 seconds per wash) to prevent efflux of the drug.

  • Quench/Extract: Immediately add 500 µL -80°C 80% Methanol .

  • Scrape & Spin: Scrape cells, transfer to tube, vortex 30s, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto HILIC-MS/MS . Monitor the specific transition for the 15N3 parent ion.

References

  • Kolinsky, M. A., & Gross, S. S. (2004). The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein. Journal of Biological Chemistry. Link

  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: the biochemistry of an auxiliary cofactor. Biochemical Journal. Link

  • Lane, A. N., & Fan, T. W. (2017). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Link

  • Yuan, M., et al. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols. Link

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry for 15N3-Labeled Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N3-labeled compounds. This guide provides in-depth troubleshooting advice and frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N3-labeled compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your mass spectrometry parameters and overcome common experimental hurdles. The information herein is grounded in established scientific principles and practical field experience to ensure the integrity and success of your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 15N3-labeled compounds as internal standards in mass spectrometry?

A1: The key advantage of using stable isotope-labeled (SIL) compounds, such as those labeled with three 15N atoms, is their ability to mimic the behavior of the unlabeled analyte throughout sample preparation and analysis. Since 15N3-labeled standards are chemically identical to their 14N counterparts, they co-elute during liquid chromatography (LC) and experience similar ionization and fragmentation in the mass spectrometer.[1] This co-behavior allows them to accurately account for variations in sample extraction, matrix effects (like ion suppression), and instrument response, leading to highly precise and accurate quantification.[2][3] The mass difference of three daltons (Da) between the labeled and unlabeled compound provides a clear distinction in the mass spectrum, enabling simultaneous detection and quantification.

Q2: How do I calculate the expected precursor and fragment m/z values for my 15N3-labeled compound?

A2: To calculate the mass-to-charge ratio (m/z) for your 15N3-labeled compound, you first need to determine the exact mass of the unlabeled (monoisotopic) compound. Then, for each nitrogen atom replaced with a 15N isotope, you add the mass difference between 15N (15.0001088989 Da) and 14N (14.0030740045 Da).

Mass Difference per 15N atom = 15.0001088989 - 14.0030740045 ≈ 0.997035 Da

For a 15N3-labeled compound, the total mass increase will be approximately 2.991 Da.

Example Calculation:

  • Unlabeled Precursor [M+H]+ m/z: 300.1234

  • 15N3-labeled Precursor [M+H]+ m/z: 300.1234 + (3 * 0.997035) = 303.1145

For fragment ions, you must first determine the number of nitrogen atoms present in the fragment. The mass shift will correspond to the number of 15N atoms retained in that specific fragment.[4]

Q3: What are common sources of error when working with 15N-labeled compounds?

A3: Common sources of error include:

  • Incomplete Labeling: If the 15N incorporation is not close to 100%, the isotopic cluster of the labeled peptide or compound will be broader, which can complicate the identification of the monoisotopic peak and affect quantification accuracy.[5][6]

  • Isotopic Scrambling: During biosynthesis, the 15N label can sometimes be metabolically transferred to other molecules, leading to unintended labeling and inaccurate results.[7]

  • Co-eluting Interferences: Compounds in the sample matrix with the same nominal mass as your analyte or standard can interfere with quantification, especially in complex samples.[8]

  • Adduct Formation: The formation of adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) can split the signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+) and complicating the spectra.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Signal Intensity for the 15N3-Labeled Standard
Potential Cause Explanation Recommended Solution
Suboptimal Ionization The ion source parameters (e.g., spray voltage, gas flows, temperature) may not be optimized for your compound, leading to inefficient ionization.Systematically optimize ion source parameters. Start with the manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of the 15N3-labeled standard.
Adduct Formation Your compound may be forming adducts with salts (e.g., Na+, K+) present in your sample or mobile phase.[9] This splits the ion current between the desired [M+H]+ ion and various adduct ions, reducing the signal of interest.Reduce salt contamination by using high-purity solvents and plasticware instead of glassware.[9] Adding a small amount of a weak acid like formic acid to the mobile phase can promote protonation and reduce sodium adduct formation.
Poor Fragmentation The collision energy (CE) may be too low to effectively fragment the precursor ion or too high, causing excessive fragmentation into very small, low m/z ions that are not monitored.Perform a collision energy optimization experiment. This involves infusing the 15N3-labeled standard and acquiring product ion scans at varying CE values to find the optimal energy that maximizes the intensity of the desired fragment ions.[11][12]
Matrix Suppression Co-eluting compounds from the sample matrix can compete with your standard for ionization, suppressing its signal.[13]Improve chromatographic separation to resolve your analyte from interfering matrix components. Enhance sample clean-up procedures using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Potential Cause Explanation Recommended Solution
Incorrect Monoisotopic Peak Selection With incomplete labeling, the isotopic distribution of the 15N3-labeled compound can be broad, making it difficult to correctly identify the monoisotopic peak for quantification.[5][6]Use software that can model and match the entire isotopic cluster, rather than relying solely on the monoisotopic peak. Ensure high labeling efficiency (>98%) to minimize this issue.
Isotopic Contribution from Unlabeled Analyte The natural abundance of heavy isotopes (e.g., 13C) in the unlabeled analyte can contribute to the signal at the m/z of the labeled standard, especially for larger molecules.This is often referred to as isotopic interference. It's crucial to use analytical software that can correct for the natural isotopic abundance of the unlabeled compound when calculating peak areas.
Non-linear Detector Response If the concentration of the analyte or standard is too high, it can saturate the detector, leading to a non-linear response and inaccurate quantification.Prepare a calibration curve to determine the linear dynamic range of your assay. If necessary, dilute your samples to ensure they fall within this range.
Variable Fragmentation Patterns Inconsistent fragmentation can occur if instrument parameters, such as collision gas pressure, are not stable.Ensure the mass spectrometer is properly maintained and calibrated. Check for stability of the collision gas pressure and other critical parameters.[14]
Experimental Protocols & Workflows
Protocol 1: Collision Energy (CE) Optimization for a 15N3-Labeled Peptide

This protocol describes a method to empirically determine the optimal collision energy for a specific precursor-to-product ion transition (SRM transition).

  • Prepare the Standard Solution: Prepare a solution of the purified 15N3-labeled peptide at a concentration of approximately 1 pmol/µL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • MS Method Creation:

    • Set the mass spectrometer to product ion scan mode.

    • Enter the m/z of the doubly or triply charged precursor ion of your 15N3-labeled peptide.

    • Create a series of experiments where the collision energy is ramped in steps (e.g., from 10 V to 50 V in 2 V increments).

  • Data Acquisition: Acquire data for several minutes to obtain a stable signal at each collision energy step.

  • Data Analysis:

    • Examine the product ion spectra obtained at each CE value.

    • Identify the most intense and specific fragment ions.

    • Plot the intensity of each key fragment ion as a function of collision energy. The CE value that produces the maximum intensity for a given fragment is the optimal CE for that transition.[11][12][15]

Workflow Visualization

A systematic approach to troubleshooting is crucial for efficiently resolving issues. The following diagram illustrates a logical workflow for addressing common problems encountered when analyzing 15N3-labeled compounds.

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_system_check Initial System Verification cluster_troubleshooting_paths Troubleshooting Paths cluster_solutions Solutions Start Low Signal or Poor Reproducibility SystemCheck Inject 15N3 Standard in Clean Solvent Start->SystemCheck Result_GoodSignal Signal is Strong & Stable? SystemCheck->Result_GoodSignal CheckMatrix Analyze Spiked Matrix Sample Result_GoodSignal->CheckMatrix Yes Solution_System Check Instrument Health (Clean Source, Calibrate) Result_GoodSignal->Solution_System No SignalSuppressed Signal Suppressed? CheckMatrix->SignalSuppressed OptimizeLC Optimize Chromatography (Gradient, Column) SignalSuppressed->OptimizeLC Yes CheckAdducts Inspect Full Scan for Adducts ([M+Na]+, [M+K]+) SignalSuppressed->CheckAdducts No ImproveCleanup Improve Sample Cleanup (SPE, LLE) OptimizeLC->ImproveCleanup Partial Success Solution_LC Resolved Chromatographically OptimizeLC->Solution_LC Solution_Cleanup Interference Removed ImproveCleanup->Solution_Cleanup AdductsPresent Adducts Present? CheckAdducts->AdductsPresent ModifyMobilePhase Use Plasticware & Modify Mobile Phase AdductsPresent->ModifyMobilePhase Yes OptimizeMS Optimize MS Parameters AdductsPresent->OptimizeMS No Solution_Adducts Protonated Signal Restored ModifyMobilePhase->Solution_Adducts OptimizeCE Optimize Collision Energy OptimizeMS->OptimizeCE Solution_MS Signal Intensity Improved OptimizeCE->Solution_MS

Caption: Troubleshooting workflow for 15N3-labeled compounds.

References
  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Preparation Method for Solid Samples With Low Nitrogen Content for Spectrometric Nitrogen-15 Analysis. (n.d.). Retrieved February 20, 2026, from [Link]

  • The biosynthesis of 15 N-labeled microcystins and the comparative MS/MS fragmentation of natural abundance and their 15 N-labeled congeners using LC-MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Applied and Environmental Microbiology. (2022, March 14). Applied and Environmental Microbiology. Retrieved February 20, 2026, from [Link]

  • Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. (2004, November 15). PubMed. Retrieved February 20, 2026, from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022, February 15). eScholarship.org. Retrieved February 20, 2026, from [Link]

  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (n.d.). UC Davis Stable Isotope Facility. Retrieved February 20, 2026, from [Link]

  • Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). (2013, May 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 20, 2026, from [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. (2021, December 3). SpringerLink. Retrieved February 20, 2026, from [Link]

  • Common types of adducts in LC-MS | Download Table. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (n.d.). NIH. Retrieved February 20, 2026, from [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers. Retrieved February 20, 2026, from [Link]

  • Ultrafast and Robust Optimization of Peptide MRMs Using a Fast-Scanning Triple Quadrupole Mass Spectrometer ASMS 2015 WP 365. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]

  • 15 N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2022, January 3). Wiley Online Library. Retrieved February 20, 2026, from [Link]

  • The biosynthesis of 15N-labeled microcystins and the comparative MS/MS fragmentation of natural abundance and their 15N-labeled congeners using LC-MS/MS. (2018, February 7). Ovid. Retrieved February 20, 2026, from [Link]

  • 35 3 Optimization of collision energy. (2017, April 28). YouTube. Retrieved February 20, 2026, from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Skyline Collision Energy Optimization. (n.d.). Skyline. Retrieved February 20, 2026, from [Link]

  • Stable Isotope Labeling in Mammals with 15N Spirulina. (n.d.). Eurisotop. Retrieved February 20, 2026, from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved February 20, 2026, from [Link]

  • Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS | Analytical Chemistry. (2014, November 25). ACS Publications. Retrieved February 20, 2026, from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. (2019, October 24). SciSpace. Retrieved February 20, 2026, from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 15N NMR Signal for 2,4-Diamino-6-hydroxypyrimidine

Introduction: The Challenge of the "Ghost" Signal You are likely here because your 15N signals for 2,4-Diamino-6-hydroxypyrimidine (DAHP) are either non-existent, dangerously broad, or buried in noise. This is a common f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Ghost" Signal

You are likely here because your 15N signals for 2,4-Diamino-6-hydroxypyrimidine (DAHP) are either non-existent, dangerously broad, or buried in noise. This is a common frustration with amino-pyrimidines.

The core issue is not just sensitivity; it is chemical exchange . DAHP exists in a delicate tautomeric equilibrium (keto-enol and amino-imino forms). The exchangeable protons (-NH₂, -OH/NH) often hop between the molecule and trace water faster than the NMR timescale. This destroys the magnetization transfer in standard INEPT-based experiments (like HSQC), effectively "erasing" your signal.

This guide moves beyond basic setup to provide a self-validating workflow for recovering these signals.

Phase 1: Sample Preparation (The Foundation)

Goal: Minimize chemical exchange rates and maximize solubility.

Solvent Selection: The DMSO Imperative

Do not use D₂O or Methanol-d₄ as your primary solvent. The proton exchange rates in these solvents are too fast, causing severe line broadening.

  • Recommendation: Use DMSO-d₆ (100%) .

  • Why? DMSO is a polar aprotic solvent. It forms strong hydrogen bonds with the solute, slowing down the exchange of labile protons significantly. This often sharpens peaks from "invisible blobs" to distinct multiplets.

  • Dryness: Ensure the DMSO is from a fresh ampoule. Trace water catalyzes proton exchange.

Concentration & pH
  • Target Concentration: > 10 mM (ideally 20-50 mM) for 15N detection.

  • pH Adjustment: If signals remain broad in DMSO, the tautomeric equilibrium might be shifting.

    • Action: Add a micro-amount of TFA-d (Trifluoroacetic acid-d).

    • Mechanism: Protonation of the ring nitrogens (N1 or N3) locks the molecule into a specific cationic form, often stabilizing the tautomer and sharpening the resonances.

Phase 2: Acquisition Strategy (The Pulse)

Goal: Choose the right pulse sequence based on exchange dynamics.

Workflow Decision Tree

NMR_Workflow Start Start: 1H Spectrum Check CheckH Are -NH2/-NH protons sharp and coupled? Start->CheckH Yes Yes (Slow Exchange) CheckH->Yes Sharp No No (Fast/Intermediate Exchange) CheckH->No Broad/Missing INEPT Method A: Sensitivity Enhanced 1H-15N HSQC / INEPT Yes->INEPT Direct Method B: Direct Detection (15N Pulse + 1H Decoupling) No->Direct Opt_INEPT Optimize delays for 1J(NH) ~90Hz (2.7ms) INEPT->Opt_INEPT Opt_Direct Add Cr(acac)3 (Relaxation Agent) Use Inverse Gated Decoupling Direct->Opt_Direct

Figure 1: Decision matrix for selecting the optimal acquisition strategy based on proton exchange rates.

Method A: Proton-Detected (HSQC/HMBC)

Use this ONLY if proton peaks are sharp.

  • Pulse Sequence: hsqcetgp (HSQC with echo-antiecho) or hmbcgplpndqf (HMBC).

  • Critical Optimization:

    • Coupling Constant (CNST4): Set to 90 Hz . The one-bond N-H coupling in planar heterocycles is larger than the standard 72 Hz used for proteins.

    • Transfer Delay:

      
      .[1] Incorrect delays lead to null signals.
      
Method B: Direct Detection (The "Nuclear Option")

Use this if proton signals are broad or if you need to see non-protonated nitrogens.

  • Pulse Sequence: zgig (Inverse Gated Decoupling).

  • The Problem: 15N has a negative NOE (Nuclear Overhauser Effect) and extremely long T1 relaxation times (can be > 10 seconds), making standard acquisition painfully slow.

  • The Fix: Use a Relaxation Agent.[2]

    • Agent: Chromium(III) acetylacetonate [Cr(acac)₃] .[3]

    • Protocol: Add ~2-5 mg of Cr(acac)₃ to your NMR tube.

    • Result: This paramagnetic species shortens the T1 relaxation time of 15N from seconds to milliseconds, allowing you to scan much faster (e.g., D1 = 0.5s instead of 10s) without saturating the signal.

Phase 3: Quantitative Data & Parameters

Recommended Acquisition Parameters (600 MHz)
ParameterMethod A (HSQC)Method B (Direct + Cr(acac)₃)
Pulse Sequence hsqcetgpzgig
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (or 278 K to slow exchange)298 K
Relaxation Delay (D1) 1.5 s0.5 - 1.0 s
Acquisition Time (AQ) ~100 ms~500 ms
Coupling Constant (J) 90 Hz (1J NH)N/A
Scans (NS) 8 - 321000 - 5000
Spectral Width 200 ppm (center at 150 ppm)300 ppm
Referencing Liquid NH₃ (0 ppm)Liquid NH₃ (0 ppm)

Troubleshooting FAQs

Q1: I see the proton peaks, but the HSQC is blank. Why? A: You are likely in "intermediate exchange." The protons are visible in 1D because they are averaging, but the coherence transfer required for HSQC is destroyed by the exchange process during the mixing time.

  • Fix: Cool the sample to 278 K (5°C) . This slows the exchange rate, often moving the system into the "slow exchange" regime where INEPT works.

Q2: My direct 15N spectrum has negative peaks. A: You used standard decoupling (zgpg) without a long enough delay, or you didn't use inverse gated decoupling (zgig). 15N has a negative gyromagnetic ratio. If you rely on NOE for enhancement without careful timing, signals can cancel out.

  • Fix: Use zgig (decoupling only during acquisition) to suppress the NOE, or add Cr(acac)₃ to quench the NOE and shorten T1.

Q3: Can I use a Cryoprobe? A: Yes, absolutely. A Cryoprobe enhances sensitivity by ~4x. However, if your problem is exchange broadening, a Cryoprobe won't fix the physics. You must fix the chemistry (solvent/temperature) first.

Q4: What about the tautomers? A: In DMSO, DAHP predominantly exists in the amino-oxo (keto) form. You should expect:

  • N1/N3 (Ring): ~150-250 ppm range.

  • -NH₂ (Exocyclic): ~50-80 ppm range (if visible).

  • Note: If you see doubled peaks, you might have trapped two tautomers in slow exchange.

References

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Takeuchi, K., et al. (2010). "Nitrogen-detected TROSY at high field yields high resolution and sensitivity for protein NMR." Journal of Biomolecular NMR. (Discusses 15N detection advantages).

  • Cayman Chemical. (2024). 2,4-Diamino-6-hydroxypyrimidine Product Information. (Solubility data).

  • Reich, H. J. (2024). NMR Relaxation and Dynamics. University of Wisconsin-Madison. (Explanation of Cr(acac)3 usage).

Sources

Optimization

Technical Support Center: 2,4-Diamino-6-hydroxypyrimidine-15N3 Stability &amp; Handling Guide

Product Identity: 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) Application: Stable Isotope Internal Standard (GTP Cyclohydrolase I Inhibitor) Chemical Class: Aminopyrimidine / Pterin Precursor Analog[1] Core Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP-15N3) Application: Stable Isotope Internal Standard (GTP Cyclohydrolase I Inhibitor) Chemical Class: Aminopyrimidine / Pterin Precursor Analog[1]

Core Stability & Storage Directive

Q: What is the "Golden Rule" for storing DAHP-15N3 to prevent degradation? A: Desiccation, Darkness, and Deep Freeze. DAHP-15N3 is chemically robust but physically sensitive.[1] The primary stability risks are photodegradation (due to the conjugated pyrimidine ring) and hygroscopicity-induced precipitation (rather than immediate hydrolysis).[1]

  • Solid State: Store at -20°C in a desiccator. The vial must be amber or wrapped in foil.

  • Solution State: Stable for 6 months at -80°C in anhydrous DMSO. Aqueous solutions are less stable; prepare fresh or store at -80°C for <1 month.[1]

Critical Warning: Never store DMSO stock solutions in a refrigerator (+4°C). DMSO freezes at ~19°C. Repeated freeze-thaw cycles in a humid fridge environment will drive moisture into the DMSO, causing the hydrophobic DAHP-15N3 to precipitate irreversibly.[1]

Solubility & Reconstitution Guide

Q: My compound isn't dissolving in DMSO, or it precipitated after freezing. Why? A: This is likely due to DMSO Hygroscopicity .[1] DAHP has a rigid crystal lattice (high melting point >280°C). It dissolves in anhydrous DMSO (~16 mg/mL) but is poorly soluble in water (~10 mg/mL).[2] If your DMSO has absorbed atmospheric water, solubility drops exponentially.

Solubility Decision Matrix

SolubilityFlow Start Start: Reconstitution SolventChoice Choose Solvent System Start->SolventChoice DMSO DMSO (Stock Solution) SolventChoice->DMSO High Conc (>10mM) Aqueous Aqueous Buffer (Working Soln) SolventChoice->Aqueous Low Conc (<1mM) CheckDMSO Is DMSO Anhydrous? DMSO->CheckDMSO pH_Check Check pH Aqueous->pH_Check Sonicate Sonicate 40°C, 10 min CheckDMSO->Sonicate Yes (New Bottle) Precip Precipitation Risk CheckDMSO->Precip No (Old Bottle) Success Clear Solution Sonicate->Success Acidify Add 0.1M HCl (Protonation) pH_Check->Acidify pH < 3 Basify Add 0.1M NaOH (Deprotonation) pH_Check->Basify pH > 10 pH_Check->Precip pH 4-9 (Neutral) Acidify->Success Basify->Success

Figure 1: Decision tree for optimal solvent selection.[1] Note that neutral pH offers the lowest solubility due to the compound's zwitterionic character.[1]

Quantitative Solubility Data:

Solvent SystemMax SolubilityStabilityNotes
Anhydrous DMSO ~100 mM (16 mg/mL)HighRecommended Stock. Use ultrasonic bath if needed.[1][2]
0.1 M HCl ~50 mMModerateProtonation of amino groups (

) aids solubility.
0.1 M NaOH ~50 mMModerateDeprotonation of hydroxyl/amide (

) aids solubility.
PBS (pH 7.4) < 5 mMLowPoor solubility near neutral pH. Risk of crashing out.
Methanol < 1 mMHighPoor solubility. Not recommended for stock.
Experimental Stability & Degradation Mechanisms

Q: I see extra peaks in my LC-MS chromatogram. Is my standard degrading? A: Potential degradation pathways include Photo-Oxidation and Deamination .[1]

Mechanism 1: Photochemical Instability

Pyrimidines are strong UV absorbers.[1] Prolonged exposure to ambient light (especially in dilute solution) can lead to:

  • Photohydration: Addition of water across the C5-C6 double bond.[1]

  • Photo-oxidation: Formation of endoperoxides.[1]

  • Symptom: Loss of parent signal (M+H) and appearance of +16 Da (oxidation) or +18 Da (hydration) peaks.[1]

  • Prevention: Wrap all tubes in aluminum foil. Perform incubations in the dark.

Mechanism 2: Hydrolytic Deamination (Slow)

Under extreme pH (strong acid/base) or high temperatures (>60°C), the exocyclic amino groups can hydrolyze to hydroxyls.[1]

  • Reaction: 2,4-Diamino-6-hydroxypyrimidine

    
     2-Amino-4,6-dihydroxypyrimidine.[1]
    
  • Mass Shift: +1 Da (Exchange of -NH2 [16 Da] for -OH [17 Da]).[1] Note: In 15N labeled compounds, if the label is on the amino nitrogen, you will lose the label, resulting in a mass shift of -14 Da (loss of 15NH2) + 17 Da (gain of OH) = +3 Da net shift relative to unlabeled, or -15 Da relative to labeled parent.[1]

Troubleshooting & Diagnostics (FAQ)

Q: My MS signal for DAHP-15N3 is lower than expected. Is it adsorption? A: Yes, aminopyrimidines are "sticky."[1]

  • The Issue: The basic amino groups interact with silanol groups on glass surfaces and plasticizers in non-certified plasticware.[1]

  • The Fix:

    • Use Silanized Glass vials or Low-Bind Polypropylene tubes.

    • Add 0.1% Formic Acid to your working solution. This keeps the amino groups protonated and soluble, reducing surface adsorption.

Q: Can I use this standard for quantitation if my samples are in neutral buffer? A: Proceed with caution. At pH 7, DAHP is near its minimum solubility. If you spike a high concentration stock (in DMSO) into a neutral buffer (like cell media), you may induce micro-precipitation .

  • Diagnostic: The solution looks clear, but signal is variable/low.

  • Solution: Ensure the final concentration in the well is <100 µM. If higher concentrations are needed, verify solubility by centrifugation (spin at 10,000 x g; if a pellet forms, you have precipitation).

Troubleshooting Workflow

Troubleshooting Problem Issue: Low MS Signal Step1 Check Solvents Problem->Step1 Step2 Check Container Problem->Step2 Step3 Check Light Problem->Step3 Precipitation Precipitation? Step1->Precipitation Cloudy/Variable Adsorption Adsorption? Step2->Adsorption Low Recovery Degradation Photodegradation? Step3->Degradation Extra Peaks Fix1 Use Fresh DMSO Limit Freeze/Thaw Precipitation->Fix1 Fix2 Use Low-Bind Plastic Add 0.1% Formic Acid Adsorption->Fix2 Fix3 Wrap in Foil Limit Exposure Degradation->Fix3

Figure 2: Troubleshooting logic for signal loss or impurity peaks.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling Experiments

Introduction: The "Scrambling" Challenge Isotopic scrambling—the unintended transfer of a stable isotope (e.g., ) from a labeled precursor to non-target metabolites—is the primary cause of signal dilution and assignment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Scrambling" Challenge

Isotopic scrambling—the unintended transfer of a stable isotope (e.g.,


) from a labeled precursor to non-target metabolites—is the primary cause of signal dilution and assignment ambiguity in biomolecular NMR and metabolic flux analysis.

In


 labeling, this phenomenon is driven principally by transamination . Unlike carbon backbones, which are relatively stable, amino groups are highly mobile. Pyridoxal phosphate (PLP)-dependent transaminases rapidly equilibrate nitrogen pools, particularly among Glutamate (Glu), Glutamine (Gln), Aspartate (Asp), and Alanine (Ala).

This guide provides technical protocols to arrest, bypass, or compensate for these enzymatic pathways, ensuring high-fidelity labeling.

Part 1: The Mechanism of Scrambling

To stop scrambling, you must understand the flow of nitrogen. The diagram below illustrates the "Scrambling Hub"—the central metabolic nodes where


 fidelity is lost.
Visualizing the Nitrogen Scrambling Hub

NitrogenScrambling cluster_hub High-Velocity Exchange Pool (The Scrambling Hub) Glu Glutamate (Glu) 15N Donor Gln Glutamine (Gln) Glu->Gln GS Asp Aspartate (Asp) Glu->Asp AspC Ala Alanine (Ala) Glu->Ala Alr/DadA TargetAA Target Amino Acid (e.g., 15N-Leu) Glu->TargetAA 14N Dilution AlphaKG α-Ketoglutarate Glu->AlphaKG TargetAA->Glu 15N Transfer (Scrambling Start) KetoAcid α-Keto Acid (Target Backbone) TargetAA->KetoAcid Deamination AlphaKG->Glu KetoAcid->TargetAA Re-amination (14N source) Transaminase PLP-Transaminases (IlvE, AspC, TyrB) GDH GDH/GS-GOGAT

Figure 1: The Transamination Cycle. The target


-amino acid donates its label to the Glutamate pool via PLP-transaminases, which then redistributes the isotope to Asp, Ala, and Gln, diluting the specific signal.

Part 2: Technical Troubleshooting & Protocols

Scenario A: Protein NMR in E. coli

Issue: "I am trying to label


-Leucine, but I see significant peaks for Glutamate and Alanine in my HSQC spectrum."
Root Cause

E. coli is metabolically efficient. When you provide


-Leu, the enzyme Branched-Chain Amino Acid Transaminase (IlvE)  transfers the 

to

-ketoglutarate to form

-Glutamate. This

-Glu then acts as a donor for almost all other amino acids.
Protocol 1: The "Flood" Technique (Feedback Inhibition)

This is the simplest intervention for wild-type strains (e.g., BL21). You overwhelm the transaminases with unlabeled amino acids to shift the equilibrium.

  • Prepare Medium: Use M9 minimal medium.

  • Add Target: Add

    
    -Leu at 50–100 mg/L .
    
  • Add Suppressors: Add unlabeled (

    
    ) versions of the "Scrambling Hub" amino acids (Glu, Gln, Asp, Ala) and other byproducts (Val, Ile) at excess concentrations (200–500 mg/L) .
    
    • Mechanism:[1][2][3][4] The high pool of

      
      -Glu competes with the 
      
      
      
      -Glu formed from scrambling, statistically reducing the probability that a
      
      
      atom will be transferred to a new amino acid [1].
    • Note: This does not stop the reaction; it merely dilutes the scrambled pool.

Protocol 2: The "Block" Technique (Auxotrophic Strains)

For high-fidelity requirements, you must break the enzymatic pathway.

  • Select Strain: Use DL39 .[5]

    • Genotype: DL39 is auxotrophic for Phe, Tyr, Asp, Leu, Ile, and Val. It has mutations in transaminases (e.g., tyrB, aspC, ilvE) that prevent the interconversion of these amino acids [2].

  • Culture: Grow in minimal medium supplemented with all required amino acids (

    
    ) except the target.
    
  • Induction: Add the target

    
    -amino acid (e.g., 
    
    
    
    -Phe).
    • Result: Because the transaminase bridges are broken, the

      
       cannot exit the Phenylalanine pool to enter the Glutamate hub.
      
Scenario B: Methyl Labeling (Val/Leu/Ile)

Issue: "I need to label the methyl groups of Valine and Leucine, but I'm getting cross-labeling between them."

Root Cause

Valine and Leucine share the biosynthetic precursor


-ketoisovalerate.[6][7] If you label one, metabolic flux often labels the other.
Protocol 3: The "Bypass" Technique (Metabolic Precursors)

Instead of providing the amino acid (which enters the transamination cycle immediately), provide the


-keto acid precursor .
  • For Isoleucine: Use

    
    -ketobutyrate  (also known as 2-ketobutyrate).[3]
    
    • Specificity: This is a dedicated precursor for Ile and bypasses the Val/Leu pathway.

  • For Valine/Leucine: Use

    
    -ketoisovalerate  or Acetolactate .[3][6][7]
    
    • Stereospecificity: Using acetolactate allows for stereospecific labeling of pro-S or pro-R methyl groups, which is critical for large protein NMR to reduce spectral crowding [3].

  • Experimental Step:

    • Add the precursor (50–100 mg/L) 1 hour prior to induction.

    • Why: The cell converts the keto-acid directly to the amino acid at the final step of biosynthesis. While some transamination back to the pool is possible, the flux is overwhelmingly unidirectional toward protein synthesis during induction.

Scenario C: Cell-Free Protein Synthesis

Issue: "I switched to cell-free to avoid scrambling, but I still see background labeling."

Root Cause

Cell-free extracts (S30) still contain active transaminases from the E. coli source.

Protocol 4: Chemical Inactivation (NaBH4)

You can chemically "scrub" the extract of transaminase activity.

  • Mechanism: Transaminases require the cofactor PLP (Vitamin B6), which forms a Schiff base with the enzyme's active site lysine.

  • Action: Treat the S30 extract with Sodium Borohydride (NaBH4) .

    • Reaction: NaBH4 reduces the Schiff base (C=N) to a secondary amine (C-N), covalently and irreversibly locking the cofactor to the enzyme. This permanently inactivates the transaminase [4].

  • Result: The extract retains translation activity (ribosomes don't use PLP) but loses transamination activity. This allows for near-perfect single-amino-acid labeling.

Part 3: Comparative Strategy Guide

Use this table to select the correct method based on your tolerance for scrambling vs. cost/complexity.

MethodBest ForScrambling ReductionCostComplexity
Flood (Feedback) Routine HSQC, small proteins (<20kDa)Moderate (70-80% fidelity)LowLow
Auxotrophs (DL39) NOESY, Structure determinationHigh (95%+ fidelity)MediumMedium
Keto-Precursors Methyl-TROSY, Large proteins (>50kDa)Very High (Specific sites)HighHigh
Cell-Free + NaBH4 Difficult proteins, toxic proteinsNear Perfect (>99%)Very HighVery High

Part 4: Decision Workflow

Follow this logic tree to determine your experimental setup.

ScramblingWorkflow Start Start: Select Labeling Goal Type Is the protein expressed in E. coli? Start->Type YesEcoli Yes (In Vivo) Type->YesEcoli NoCellFree No (Cell-Free) Type->NoCellFree Target Target Amino Acid? YesEcoli->Target Treat Treat S30 extract with NaBH4 to inactivate PLP enzymes NoCellFree->Treat HubAA Glu, Gln, Asp, Ala Target->HubAA BranchAA Val, Leu, Ile Target->BranchAA OtherAA Phe, Tyr, Trp, etc. Target->OtherAA SolHub Difficult. Use Double Auxotrophs or Cell-Free. HubAA->SolHub SolBranch Use Keto-Acid Precursors (e.g. a-ketobutyrate) BranchAA->SolBranch SolOther Use DL39 Auxotroph Strain + Unlabeled Suppressors OtherAA->SolOther caption Figure 2: Decision Tree for Minimizing Scrambling based on Expression System and Target Residue.

Figure 2: Decision Tree for Minimizing Scrambling. Selects the optimal protocol based on the expression system and the specific amino acid being labeled.

References

  • McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins. Quarterly Reviews of Biophysics. Link

  • LeMaster, D. M. (1994). Isotope labeling in solution protein NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Tugarinov, V., & Kay, L. E. (2004). Stereospecific NMR assignments of pro-chiral methyl groups in the Leu and Val residues of the 723-residue enzyme malate synthase G. Journal of the American Chemical Society. Link

  • Su, X. C., et al. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes for selective 15N-labelling. Journal of Biomolecular NMR. Link

  • Gans, P., et al. (2010). Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins. Angewandte Chemie. Link

Sources

Optimization

Technical Support Center: High-Resolution 15N-Edited NMR

Mission Status: Operational Operator: Senior Application Scientist Topic: Enhancing Resolution in 15N-Edited Experiments (HSQC/TROSY) Introduction Welcome to the Advanced NMR Support Center. You are likely here because y...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Operational Operator: Senior Application Scientist Topic: Enhancing Resolution in 15N-Edited Experiments (HSQC/TROSY)

Introduction

Welcome to the Advanced NMR Support Center. You are likely here because your 2D


 correlation spectrum—the "fingerprint" of your protein—is suffering from overlap, line broadening, or truncation artifacts.

Resolution in multidimensional NMR is a function of three variables: Relaxation (sample properties), Acquisition Strategy (pulse sequence & sampling), and Signal Processing (mathematical reconstruction). This guide treats your experiment as a system, isolating variables to maximize peak separation.

Module 1: Sample & Hardware Optimization (The Foundation)

Ticket #101: "My peaks are broad and merging, even at high field (800+ MHz)."

Diagnosis: If you are working with a protein >25 kDa, the rotational correlation time (


) is likely dominating your linewidths. High magnetic fields increase the chemical shift anisotropy (CSA) contribution to relaxation, which can paradoxically broaden lines in standard HSQC experiments despite the higher field strength.

Resolution Protocol: You must mitigate Transverse Relaxation (


).
  • Deuteration (The Gold Standard):

    • Mechanism: Protons have a high gyromagnetic ratio and form a dense dipolar network. Replacing non-exchangeable protons (C-H) with deuterium (C-D) removes the primary source of dipolar relaxation for the amide protons.

    • Protocol: Express protein in M9 minimal media using

      
       and 
      
      
      
      -labeled ammonium chloride.
    • Expected Outcome: For proteins >30 kDa, deuteration typically reduces linewidths by 2–3x, significantly enhancing resolution [1, 2].

  • Temperature Optimization:

    • Logic: Viscosity drives

      
      . Increasing temperature reduces viscosity, tumbling the molecule faster.
      
    • Action: Run a 1D

      
       array from 298K to 318K (protein stability permitting). Select the highest temperature where the protein remains folded.
      
Ticket #102: "I have enough sample, but sensitivity is low, forcing me to sacrifice resolution for scans."

Diagnosis: You are likely waiting too long for equilibrium. Standard HSQC sequences wait for


 relaxation (1–2 seconds).

Resolution Protocol: Switch to BEST-TROSY (Band-Selective Excitation Short-Transient) .

  • Mechanism: BEST sequences use shaped pulses to excite only amide protons, leaving aliphatic protons at equilibrium. These aliphatic protons act as a "relaxation sink," allowing amide protons to recover much faster via the Nuclear Overhauser Effect (NOE).

  • Benefit: You can reduce the inter-scan delay (d1) to ~200-300 ms. This allows you to acquire 4x more scans per unit time, or acquire more increments (higher resolution) in the same total time.

Module 2: Pulse Sequence Selection (The Strategy)

Ticket #201: "Which pulse sequence yields the sharpest peaks for my specific MW?"

Diagnosis: Using an HSQC on a 50 kDa protein or a TROSY on a 10 kDa protein are both suboptimal.

The Logic:

  • HSQC: Decouples

    
     during acquisition. Best for small proteins where dipolar coupling dominates.
    
  • TROSY (Transverse Relaxation-Optimized Spectroscopy): Exploits the interference between Dipolar Coupling (DD) and Chemical Shift Anisotropy (CSA).[1] At high fields, these two relaxation mechanisms cancel each other out for one component of the multiplet, resulting in a very sharp line [3, 4].

Decision Matrix (Visualized):

PulseSequenceSelector cluster_legend Optimization Logic start Start: Select Protein MW small < 25 kDa start->small medium 25 - 50 kDa start->medium large > 50 kDa start->large hsqc Standard 15N-HSQC (Max Sensitivity) small->hsqc Standard decision_field Field Strength? medium->decision_field deuterated_trosy Deuterated TROSY (Critical for Resolution) large->deuterated_trosy Mandatory decision_field->hsqc < 600 MHz best_trosy BEST-TROSY (Speed + Resolution) decision_field->best_trosy > 600 MHz legend TROSY requires High Field to cancel CSA/DD interactions.

Figure 1: Decision tree for selecting the optimal pulse sequence based on molecular weight and magnetic field strength.

Ticket #202: "My spectrum is crowded in the proton dimension due to multiplets."

Diagnosis: Homonuclear scalar couplings (


) cause peak splitting in the proton dimension, broadening signals and causing overlap.

Resolution Protocol: Implement Pure Shift HSQC .

  • Technique: Uses real-time homonuclear decoupling (e.g., BIRD elements or band-selective pulses) during acquisition.[2]

  • Result: Collapses multiplets into singlets. This effectively improves resolution by removing the

    
    -coupling width from the peak [5].
    
  • Caveat: There is a sensitivity penalty due to relaxation during the decoupling blocks. Use only if concentration is sufficient (>200

    
    M).
    

Module 3: Acquisition Parameters (The Data)

Ticket #301: "I need high resolution in the 15N dimension, but I can't run a 3-day experiment."

Diagnosis: Linear sampling is inefficient. To double resolution linearly, you must double the number of increments (


), which doubles experimental time.

Resolution Protocol: Activate Non-Uniform Sampling (NUS) .

The NUS Workflow:

  • Sampling Density: Set to 25% - 50% .

    • Why? NMR signals are "sparse" (mostly noise). You do not need to measure every point on the grid to reconstruct the frequencies.

  • Sampling Schedule: Use a Poisson-gap or random schedule to minimize coherent aliasing artifacts.

  • Benefit: You can acquire 128 increments (low res) in linear mode, OR acquire 512 increments (high res) with 25% NUS in the same amount of time.

Comparison of Sampling Modes:

FeatureLinear SamplingNon-Uniform Sampling (NUS)
Grid Coverage 100% (Uniform)25–50% (Sparse)
Resolution Limit Limited by experiment timeLimited by

relaxation
Artifacts Truncation "sinc" wigglesSampling noise / Non-coherent artifacts
Processing Fast Fourier Transform (FFT)Iterative Reconstruction (hmsIST, SMILE, CS)
Best For Routine, quick checksHigh-Resolution structural work

Table 1: Strategic comparison of linear vs. non-uniform sampling for resolution enhancement [6, 7].

Module 4: Post-Processing & Reconstruction (The Result)

Ticket #401: "I see truncation artifacts (wiggles) around my peaks."

Diagnosis: The acquisition time in the indirect dimension (


) was too short, cutting off the FID before it decayed to zero. The FFT of a rectangular function is a Sinc function, creating "feet" or wiggles that mimic peaks.

Resolution Protocol:

  • Apodization (Window Functions):

    • Apply a Squared Sine Bell (QSINE) shifted by 90° (SSB=2).

    • Effect: Smooths the end of the FID to zero, removing wiggles.

    • Warning: Do not use Line Broadening (LB / Exponential) for resolution work; it widens peaks.

  • Linear Prediction (LPC):

    • Action: Use Forward Linear Prediction to extrapolate the FID.

    • Limit: Extrapolate by 2x the original data length (e.g., if you acquired 128 points, predict to 256).

    • Caution: Predicting beyond 3x can introduce false positive peaks [8, 9].

Reconstruction Workflow (Visualized):

ReconstructionFlow raw Raw FID (Truncated) nus_recon NUS Reconstruction (hmsIST / SMILE) raw->nus_recon If NUS used lpc Linear Prediction (Extrapolate 2x) raw->lpc If Linear nus_recon->lpc apod Apodization (Sine Bell 90°) lpc->apod fft FFT -> Spectrum apod->fft

Figure 2: The optimal processing pipeline for maximizing resolution while minimizing artifacts.

References

  • Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Peak Proteins. Available at: [Link]

  • Procedures used for the preparation of deuterated, uniformly 15N-labeled proteins. ResearchGate. Available at: [Link]

  • Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR. NIH/PubMed. Available at: [Link]

  • TROSY Mechanism and Applications. University of Ottawa NMR Facility. Available at: [Link]

  • Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. NIH/PubMed. Available at: [Link]

  • Use of Non-Uniform Sampling (NUS) in 2D NMR. UC Santa Barbara. Available at: [Link]

  • Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time. Agilent.[3] Available at: [Link]

  • Modern spectrum analysis in multidimensional NMR spectroscopy: comparison of linear-prediction extrapolation and maximum-entropy reconstruction. NIH/PubMed. Available at: [Link]

  • Linear Prediction Processing Technique. Pascal-Man. Available at: [Link]

Sources

Troubleshooting

common pitfalls in metabolic pathway analysis with isotopic labels

Welcome to the Metabolic Flux Technical Support Center. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Fluxomics Division Subject: Troubleshooting Common Pitfalls in Isotopic Labeling & Pathway An...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Metabolic Flux Technical Support Center.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Fluxomics Division Subject: Troubleshooting Common Pitfalls in Isotopic Labeling & Pathway Analysis

Introduction: The "Hidden" Variables in Flux Analysis

Stable isotope tracing (


C, 

N,

H) is the gold standard for measuring cellular metabolism. However, unlike static metabolomics (measuring pool sizes), fluxomics measures rates. This introduces a time dimension that creates unique failure points.

This guide addresses the four most common "tickets" we receive from researchers:

  • Tracer Selection: Why isn't my label appearing where I expect?

  • Quenching: Why are my high-energy metabolites (ATP, NADH) degrading?

  • Mass Spectrometry: Why is my isotopologue distribution skewed?

  • Interpretation: Why does high enrichment not equal high flux?

Module 1: Experimental Design & Tracer Selection

User Issue: "I used U-


C Glucose to measure the Pentose Phosphate Pathway (PPP), but I can't distinguish it from Glycolysis."

Root Cause: Atom Mapping Failure. Uniformly labeled tracers (U-


C) are excellent for total carbon contribution but poor for resolving branching pathways that recombine later.

Technical Insight: To resolve the PPP vs. Glycolysis, you must track the carbon lost as CO


.
  • Glycolysis: Preserves all 6 carbons of glucose until pyruvate.

  • Oxidative PPP: Decarboxylates C1 of glucose (releasing

    
    CO
    
    
    
    ) and returns a 5-carbon sugar to glycolysis.
  • Solution: Use [1,2-

    
    C] Glucose .[1]
    
    • Glycolysis flux: Generates [2,3-

      
      C] Pyruvate (M+2).
      
    • PPP flux: Loses C1, generating [1-

      
      C] Ribose-5-P, which recycles to [1-
      
      
      
      C] Pyruvate (M+1).
    • Ratio: The M+1/M+2 ratio in lactate/pyruvate quantifies the split.

Visual Guide: Tracer Selection Decision Tree

TracerSelection start START: What is your metabolic question? q1 Are you tracing Global Carbon Contribution? start->q1 q2 Are you distinguishing Glycolysis vs. PPP? q1->q2 No res1 Use [U-13C] Glucose or [U-13C] Glutamine q1->res1 Yes q3 Are you studying TCA Cycle Anaplerosis? q2->q3 No res2 Use [1,2-13C] Glucose (Look for M+1 vs M+2 Lactate) q2->res2 Yes q4 Are you studying Lipid Synthesis? q3->q4 No res3 Use [U-13C] Glutamine (Reductive Carboxylation) q3->res3 Yes res4 Use [1,2-13C] Acetate or D2O (Deuterium) q4->res4 Yes

Figure 1: Decision tree for selecting the correct stable isotope tracer based on metabolic pathway specificity.

Module 2: Sample Preparation (Quenching & Extraction)

User Issue: "My ATP/ADP ratio is < 1, and I see high variability between replicates."

Root Cause: Slow Quenching & Metabolite Leakage. Metabolic turnover rates for ATP and Glucose-6-Phosphate are in the order of seconds. If you wash cells with warm PBS or centrifuge them slowly, the cells consume their energy reserves before you extract them. Conversely, using cold solvents on adherent cells can cause the cell membrane to become brittle and leak metabolites during the wash.

The "Gold Standard" Protocol (Adherent Cells) Based on Buescher et al. (2015)

StepActionCritical Technical Note
1. Wash Do NOT use PBS. Use 75 mM Ammonium Carbonate (pH 7.4) at 37°C.PBS requires a desalting step later. Ammonium carbonate is volatile and evaporates during drying. Keep it warm to prevent "cold shock" leakage.
2. Quench Liquid Nitrogen (LN2) or -40°C Methanol. Direct Quench: Place the plate directly on dry ice or pour LN2 over it. Metabolism stops instantly.
3. Extract 40:40:20 (Acetonitrile:Methanol:Water) at -20°C. This solvent mixture precipitates proteins while solubilizing both polar and non-polar metabolites.
4. Scrape Scrape cells in the solvent on dry ice.Never scrape before quenching; the mechanical stress induces rapid metabolic changes.

Visual Guide: The Leakage vs. Metabolism Trade-off

QuenchingLogic cluster_0 The Danger Zone cluster_1 The Consequence cluster_2 The Solution SlowWash Slow Washing (>10 sec) ATP_Drop ATP Hydrolysis (Low Energy Charge) SlowWash->ATP_Drop Metabolism continues ColdWash Cold Wash Buffer (4°C) Leakage Metabolite Leakage (Loss of Cytosol) ColdWash->Leakage Membrane shock BadData Invalid Flux Model ATP_Drop->BadData Skewed Flux Leakage->BadData Underestimation FastFilter Fast Filtration (Suspension Cells) DirectQuench Direct Solvent Quench (Adherent Cells)

Figure 2: Causal relationship between quenching errors and data validity. Cold shock causes leakage; slow handling causes turnover.

Module 3: Mass Spectrometry & Data Analysis

User Issue: "My M+0 (unlabeled) peak is lower than expected, and my M+1 is artificially high."

Root Cause: Natural Abundance & Saturation.

  • Natural Abundance: Carbon-13 naturally occurs at ~1.1%. A molecule with 6 carbons (like Glucose) has a ~6.6% chance of containing a natural

    
    C, creating a "fake" M+1 signal even without a tracer.
    
  • Saturation: If the detector saturates on the abundant M+0 peak, the M+0 intensity is under-reported, making the M+1/M+0 ratio appear artificially high.

Protocol: Natural Abundance Correction (NAC) You must mathematically "strip" the natural isotope envelope.

  • Tools: Use algorithms like IsoCor , AccuCor , or IsoCorrectoR .[2]

  • Logic: The algorithm calculates the theoretical natural distribution based on the chemical formula (e.g., C

    
    H
    
    
    
    O
    
    
    ) and subtracts this vector from your measured intensities.

Equation Logic (Simplified):



  • You cannot simply subtract a constant. The correction is a matrix multiplication operation because natural abundance affects every isotopologue.

Module 4: Interpretation (The "Flux Fallacy")

User Issue: "I see 90% enrichment in Lactate. This means Glycolysis is running very fast, right?"

Root Cause: Confusing Fractional Enrichment with Flux. High enrichment only means the pool has turned over; it does not tell you how fast it turned over.

  • Scenario A: Small pool, low input, low output

    
     High enrichment (eventually).
    
  • Scenario B: Large pool, massive input, massive output

    
     High enrichment (quickly).
    

The "Pool Size" Effect:



(Note: This is a simplification for kinetic flux. In steady-state, flux is determined by the dilution of the label, not just the enrichment magnitude).

Troubleshooting Table: Interpreting Enrichment vs. Pool Size

ObservationPool SizeEnrichmentInterpretation
High Flux HighHighPathway is active and accumulating product.
Blocked Pathway HighLowProduct is accumulating from unlabeled sources (dilution) or synthesis is stopped.
Fast Turnover LowHighThe metabolite is an active intermediate (e.g., Glycolysis intermediates).
Bottleneck HighHighDanger: A downstream block can cause an upstream pool to swell and become fully labeled because it has nowhere to go.

References & Further Reading

  • Buescher, J. M., et al. (2015). A roadmap for interpreting

    
    C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link (Note: This is the seminal paper on interpreting labeling patterns).
    
  • Su, X., et al. (2017). AccuCor: Natural isotope abundance correction for high-resolution mass spectrometry metabolomics. Bioinformatics. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing.[3] Cell. Link

  • Yuan, J., et al. (2008). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical Chemistry. Link

Technical Support Ticket Closed. For further assistance, please upload your raw .mzXML files to the server for granular inspection.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating ¹⁵N₃-Labeled 2,4-Diamino-6-hydroxypyrimidine Enrichment in Biological Samples

Introduction: The 'Why' Behind the Molecule In the intricate landscape of drug development and clinical research, the ability to accurately measure biomarkers of cellular stress is paramount. One such critical process is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Why' Behind the Molecule

In the intricate landscape of drug development and clinical research, the ability to accurately measure biomarkers of cellular stress is paramount. One such critical process is oxidative DNA damage, a fundamental mechanism implicated in aging, carcinogenesis, and a spectrum of diseases. When reactive oxygen species (ROS) attack cellular DNA, one of the most susceptible targets is the guanine base. This interaction initiates a cascade of events leading to the formation of various lesions, including the well-studied 8-oxo-7,8-dihydroguanine (8-oxoGua) and its ring-opened counterpart, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua).[1][2][3] The subsequent repair and degradation of these adducts release modified bases into circulation, which can be detected in biological fluids like urine.

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a key downstream product of this damage and repair cycle, making it a non-invasive biomarker for quantifying in vivo oxidative DNA damage.[4] However, measuring its absolute concentration in complex biological matrices is fraught with challenges, including sample loss during extraction and ion suppression during analysis.

This is where stable isotope dilution mass spectrometry (IDMS) emerges as the gold standard.[5][6] By introducing a known quantity of a stable isotope-labeled internal standard—in this case, 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ (¹⁵N₃-DAHP)—at the very beginning of the sample preparation process, we create a self-validating system. The labeled standard behaves identically to the endogenous (unlabeled) analyte through every extraction, cleanup, and analytical step. Any loss or variation affects both compounds equally, allowing their ratio to serve as a highly accurate and precise measure of the true endogenous concentration. This guide provides a comparative overview of analytical methodologies and a detailed protocol for the definitive validation of DAHP enrichment using isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Scientific Foundation: From Guanine to a Measurable Biomarker

Understanding the biochemical pathway is crucial for appreciating the significance of DAHP as a biomarker. The process begins with an attack by ROS, most notably the hydroxyl radical (•OH), on the C8 position of guanine within the DNA strand. This leads to the formation of an unstable C8-OH-adduct radical, which can either be oxidized to form 8-oxoGua or undergo a one-electron reduction, followed by ring-opening, to form FapyGua. Both 8-oxoGua and FapyGua are recognized and excised from the DNA by repair enzymes like OGG1.[3] The released bases are then processed and eventually excreted, appearing in biological fluids where they can be measured.

Oxidative Damage Pathway cluster_0 Within Cellular DNA cluster_1 Excretion & Measurement Guanine Guanine Adduct C8-OH-Guanine Adduct Radical Guanine->Adduct Attack OH_Radical •OH Radical OH_Radical->Guanine oxoGua 8-oxoGua Adduct->oxoGua FapyGua FapyGua Adduct->FapyGua Oxidation Oxidation Reduction Reduction & Ring Opening Excision Excision & Processing oxoGua->Excision OGG1 Repair FapyGua->Excision OGG1 Repair DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) Excision->DAHP Urine Urine/ Plasma Sample DAHP->Urine LC-MS_MS_Workflow cluster_Prep Part 1: Sample Preparation cluster_Analysis Part 2: Instrumental Analysis cluster_Data Part 3: Data Processing & Validation Sample 1. Biological Sample Collection (e.g., Urine, Plasma, Tissue Homogenate) Spike 2. Spike with ¹⁵N₃-DAHP Internal Standard Sample->Spike Hydrolysis 3. DNA Hydrolysis (if applicable) (e.g., Enzymatic Digestion) Spike->Hydrolysis Cleanup 4. Sample Cleanup (e.g., Solid-Phase Extraction) Hydrolysis->Cleanup LC 5. HPLC Separation (Reversed-Phase Column) Cleanup->LC Inject MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Peak 7. Peak Integration (Analyte & Internal Standard) MS->Peak Acquire Data Ratio 8. Calculate Peak Area Ratio (DAHP / ¹⁵N₃-DAHP) Peak->Ratio Curve 9. Calibration Curve Plot Ratio->Curve Quant 10. Quantify Endogenous DAHP Curve->Quant Validate 11. Method Validation (Accuracy, Precision, LOQ) Quant->Validate

Sources

Comparative

A Comparative Guide to the Metabolic Fate of Labeled vs. Unlabeled 2,4-Diamino-6-hydroxypyrimidine

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a xenobiotic is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of the m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a xenobiotic is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of the metabolic analysis of 2,4-Diamino-6-hydroxypyrimidine (DAHP) and its isotopically labeled counterpart. While DAHP is primarily known as an inhibitor of GTP cyclohydrolase I, thereby blocking the synthesis of tetrahydrobiopterin (BH4)[1][2], a thorough understanding of its biotransformation is crucial for a complete pharmacological and toxicological profile.

This guide will not only explore the hypothesized metabolic pathways of DAHP based on established principles of pyrimidine catabolism but will also delve into the practical advantages and mechanistic insights gained from employing isotopically labeled DAHP in metabolic studies.

The Rationale for Isotopic Labeling in Metabolic Profiling

In metabolic studies, distinguishing between the administered compound and its metabolites from the complex endogenous matrix of a biological system is a significant analytical challenge. Isotopic labeling, the substitution of one or more atoms of a compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), provides an elegant solution to this problem. The resulting mass shift creates a unique signature for the xenobiotic and its metabolites, allowing for their unambiguous detection by mass spectrometry (MS)[3][4]. This approach is instrumental in:

  • Unambiguous Metabolite Identification: The characteristic mass difference between the labeled and unlabeled compound and its metabolites confirms their origin.

  • Pathway Elucidation: Tracing the isotopic label through various biotransformations helps to piece together the metabolic cascade.

  • Quantitative Analysis: A labeled compound can serve as an ideal internal standard for the accurate quantification of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

  • Flux Analysis: In more advanced studies, stable isotope labeling can be used to probe the kinetics of metabolic pathways.

Hypothesized Metabolic Pathways of 2,4-Diamino-6-hydroxypyrimidine

Based on the known catabolism of pyrimidines and the chemical structure of DAHP, several metabolic pathways can be postulated. The primary routes of pyrimidine degradation in mammals involve reductive and subsequent hydrolytic reactions. Additionally, oxidative and conjugative pathways are also possible.

Phase I Metabolism: Biotransformation Reactions

1. Reductive Pathway: This is a common route for pyrimidine catabolism, initiated by dihydropyrimidine dehydrogenase (DPD)[5].

  • Step 1: Reduction: The pyrimidine ring of DAHP is reduced to form 2,4-diamino-5,6-dihydropyrimidin-6-one.

  • Step 2: Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) catalyzes the hydrolytic cleavage of the dihydropyrimidine ring to yield N-carbamoyl-β-aminoguanidine.

  • Step 3: Hydrolysis: β-ureidopropionase can further hydrolyze the N-carbamoyl group to produce β-aminoguanidine, ammonia, and carbon dioxide.

2. Oxidative Pathways: Cytochrome P450 (CYP) enzymes can mediate oxidative reactions[6].

  • Hydroxylation: Additional hydroxyl groups could be introduced onto the pyrimidine ring or at the amino substituents.

  • Deamination: The amino groups at the C2 and C4 positions are susceptible to enzymatic deamination, converting them to hydroxyl groups and releasing ammonia[7][8]. This would lead to the formation of uracil-like structures. For instance, deamination at the C4 position would yield 2-amino-4,6-dihydroxypyrimidine.

3. Oxidative Deamination: This process, often catalyzed by monoamine oxidases, could convert an amino group to a carbonyl group[9].

Phase II Metabolism: Conjugation Reactions

The hydroxyl group of DAHP and any newly formed hydroxyl metabolites from Phase I reactions can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group.

  • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group.

The following diagram illustrates the hypothesized metabolic pathways of 2,4-Diamino-6-hydroxypyrimidine.

Metabolic Pathway of 2,4-Diamino-6-hydroxypyrimidine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DAHP 2,4-Diamino-6-hydroxypyrimidine Dihydro_DAHP 2,4-Diamino-5,6-dihydropyrimidin-6-one DAHP->Dihydro_DAHP DPD (Reduction) Hydroxylated_DAHP Hydroxylated DAHP DAHP->Hydroxylated_DAHP CYP450 (Hydroxylation) Deaminated_DAHP Deaminated DAHP DAHP->Deaminated_DAHP Deaminase Oxidatively_Deaminated_DAHP Oxidatively Deaminated DAHP DAHP->Oxidatively_Deaminated_DAHP Monoamine Oxidase Glucuronide_Conjugate DAHP-Glucuronide DAHP->Glucuronide_Conjugate UGT Sulfate_Conjugate DAHP-Sulfate DAHP->Sulfate_Conjugate SULT Ring_Opened N-carbamoyl-β-aminoguanidine Dihydro_DAHP->Ring_Opened DHP (Hydrolysis) Final_Product β-aminoguanidine + NH3 + CO2 Ring_Opened->Final_Product β-ureidopropionase (Hydrolysis) Hydroxylated_DAHP->Glucuronide_Conjugate UGT Hydroxylated_DAHP->Sulfate_Conjugate SULT Experimental Workflow start Prepare Incubation Mixtures incubation Incubate at 37°C start->incubation termination Terminate Reaction (e.g., with cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis end Data Analysis analysis->end

Sources

Validation

A Senior Application Scientist's Guide to 15N Kinetic Isotope Effects in Enzymatic Reactions

Introduction: Probing the Energetic Heart of Enzyme Catalysis In the intricate world of drug development and mechanistic enzymology, understanding the precise sequence of bond-breaking and bond-forming events at an enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Energetic Heart of Enzyme Catalysis

In the intricate world of drug development and mechanistic enzymology, understanding the precise sequence of bond-breaking and bond-forming events at an enzyme's active site is paramount. This knowledge underpins the rational design of potent inhibitors and the engineering of novel biocatalysts.[1][2][3][4] The Kinetic Isotope Effect (KIE) is one of the most powerful tools available for elucidating these transition states.[1][5] Specifically, the substitution of an atom with its heavier, stable isotope, such as replacing ¹⁴N with ¹⁵N, can subtly alter the rate of a chemical reaction. This alteration, the ¹⁵N KIE, provides a direct window into the changes in bonding and vibrational environment at the nitrogen atom during the rate-limiting step of catalysis.[6]

A KIE is expressed as the ratio of the reaction rate for the lighter isotope (kL) to that of the heavier isotope (kH).[7] For ¹⁵N, a KIE greater than 1 (a "normal" KIE) indicates that the N-X bond is being weakened or broken in the transition state. This is because the heavier ¹⁵N isotope creates a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. Conversely, a KIE less than 1 (an "inverse" KIE) suggests that the bonding to the nitrogen atom has become stiffer or more constrained in the transition state.[6]

This guide provides a comparative analysis of the primary methodologies for assessing ¹⁵N KIEs, offering researchers the insights needed to select the appropriate technique, design robust experiments, and accurately interpret the resulting data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Core Methodologies: A Comparative Overview

The most precise method for measuring the small KIEs associated with heavy atoms like ¹⁵N is the internal competition method .[5][8][9] This approach avoids many systematic errors by using a substrate containing a natural abundance or a precisely mixed ratio of ¹⁴N and ¹⁵N isotopologues in a single reaction vessel.[8][9] As the reaction proceeds, the enzyme preferentially converts the lighter ¹⁴N-containing substrate, causing the unreacted starting material to become enriched in the heavier ¹⁵N isotope. By measuring the change in the ¹⁵N/¹⁴N ratio in the substrate or product at different reaction time points, the KIE on the V/K parameter can be calculated with high precision.[8][9]

The two dominant analytical techniques for determining these isotopic ratios are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)-Based Methods

Mass spectrometry is a highly sensitive technique ideal for detecting the minute mass difference between ¹⁴N and ¹⁵N-containing molecules. The choice of MS instrumentation is critical for achieving the necessary precision.[8]

Key Approaches:

  • Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for precision. It involves converting the nitrogen in the analyte (substrate or product) into N₂ gas, which is then analyzed. While extremely precise, IRMS requires sample combustion and purification, making it a lower-throughput and more labor-intensive method.[8][10]

  • Whole Molecule Mass Spectrometry (WMS): Advances in high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, allow for the direct measurement of the isotopic ratio of the intact substrate or product molecules.[5][8][11] This approach, often coupled with Liquid Chromatography (LC-MS), offers higher throughput and can overcome limitations associated with the purification steps required for IRMS.[10] Recently, MALDI-TOF MS has also been developed as a direct and precise method for competitive KIE measurements.[11][12]

Causality in Experimental Design (MS)

The core principle of the competitive method is that the observed isotope ratio in the product (or remaining substrate) is a function of the intrinsic KIE and the fractional conversion of the reaction. Therefore, stopping the reaction at a low fractional conversion (typically <30%) is critical. At high conversions, the product ratio simply reflects the initial ratio of the starting materials, masking the kinetic effect.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods

NMR spectroscopy offers a non-destructive method to determine isotope ratios. While it can be used at natural abundance, the precision required for small ¹⁵N KIEs often necessitates the use of isotopically enriched substrates.[7][8]

Key Approaches:

  • 1D ¹⁵N NMR: Direct detection of ¹⁵N can be used, but this often suffers from low sensitivity and requires high substrate concentrations.

  • Proton-Detected 2D Heteronuclear NMR (e.g., HSQC): Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) provide a significant boost in sensitivity and resolution.[14] By measuring the relative peak volumes of the ¹⁴N- and ¹⁵N-coupled species, one can determine the isotope ratio. This method is particularly powerful for complex molecules where 1D spectra would be heavily overlapped.[14]

Causality in Experimental Design (NMR)

The primary advantage of NMR is its ability to provide site-specific information without sample destruction. However, the trade-off is often lower sensitivity compared to MS. Experimental design must account for this by using higher substrate concentrations and potentially longer acquisition times. The use of high-field spectrometers and cryogenic probes is often essential to achieve the signal-to-noise ratio needed for precise measurements.[14]

Performance Comparison
FeatureMass Spectrometry (e.g., LC-QTOF)NMR Spectroscopy (e.g., 2D HSQC)
Precision High to Very High (especially IRMS)High with enriched samples and high-field instruments
Sensitivity Very High (femtomole to picomole range)Moderate to Low (micromole to millimole range)
Sample Requirement LowHigh
Throughput HighLow to Moderate
Instrumentation Widely available high-resolution MSRequires high-field NMR with cryoprobe for best results
Sample Prep Requires sample cleanup, potential derivatizationMinimal, non-destructive
Key Advantage Unmatched sensitivity and high throughputSite-specific information without isotopic enrichment at a specific site being mandatory (natural abundance possible but challenging)[8]
Key Limitation Destructive analysis, potential for ion suppressionLower sensitivity, requires higher sample concentration

Experimental Protocols & Workflows

Protocol 1: Competitive ¹⁵N KIE Measurement using LC-MS/MS

This protocol outlines a self-validating system for determining the ¹⁵N KIE on V/K. The inclusion of multiple time points and a zero-time-point control ensures the integrity of the data.

Objective: To determine the ¹⁵N KIE by measuring the isotopic ratio of the remaining substrate over time.

Materials:

  • Enzyme of interest

  • Substrate (natural abundance ¹⁴N/¹⁵N)

  • Reaction buffer

  • Quenching solution (e.g., 10% formic acid or organic solvent)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Methodology:

  • Reaction Setup: Prepare a master mix containing the reaction buffer and substrate at a known concentration. Equilibrate to the desired reaction temperature.

  • Time Zero (t=0) Control: Immediately after adding the enzyme to the master mix to start the reaction, withdraw an aliquot and quench it. This sample is crucial as it establishes the initial, un-fractionated ¹⁴N/¹⁵N ratio of the substrate.

  • Time Course: At several predetermined time points (e.g., 2, 5, 10, 20 minutes), withdraw identical aliquots from the reaction and quench them immediately. The goal is to obtain samples at fractional conversions ranging from ~10% to ~40%.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant for LC-MS analysis. Dilute if necessary to be within the linear range of the instrument.

  • LC-MS/MS Analysis:

    • Develop an LC method to separate the substrate from other reaction components.

    • Optimize MS parameters for the substrate. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the ion pairs for the ¹⁴N-substrate (light, L) and the ¹⁵N-substrate (heavy, H).[8]

    • Acquire data for each time point, ensuring a sufficient number of data points across the chromatographic peak for accurate integration.

  • Data Analysis:

    • For each time point, determine the ratio (R) of the integrated peak areas (H/L).

    • Determine the fractional conversion (F) for each time point using a separate quantitative assay or by measuring the disappearance of the total substrate relative to an internal standard.

    • Calculate the KIE using the following equation for the analysis of remaining starting material: KIE = log(1 - F) / log(1 - F * R_t / R_0) where R_t is the isotope ratio at time t, and R_0 is the isotope ratio at time zero.

Workflow Visualization

A well-designed KIE experiment follows a logical progression from reaction to data interpretation.

KIE_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Timed Reaction & Quenching cluster_analysis 3. Sample Analysis cluster_calc 4. Calculation & Interpretation MasterMix Prepare Master Mix (Buffer + Substrate) Start Initiate Reaction (Add Enzyme) MasterMix->Start Enzyme Prepare Enzyme Stock Enzyme->Start Time_0 t=0 Quench Aliquot Start->Time_0 Immediate Time_1 t=1 Quench Aliquot Start->Time_1 Time_n t=n Quench Aliquot Time_1->Time_n Cleanup Sample Cleanup (e.g., Centrifugation) Time_n->Cleanup LCMS LC-MS/MS Analysis (Measure Isotope Ratios) Cleanup->LCMS Quant Quantify Fractional Conversion (F) Cleanup->Quant Calc Calculate KIE using R and F values LCMS->Calc Quant->Calc Interpret Interpret KIE Value (Mechanism, TS Structure) Calc->Interpret

Caption: Workflow for a competitive kinetic isotope effect experiment using LC-MS.

Interpreting the Data: Beyond the Numbers

Obtaining a precise KIE value is only the first step. The true power lies in its interpretation within the context of the proposed enzyme mechanism.

  • Primary ¹⁵N KIE: A normal KIE (e.g., 1.01 to 1.04) is observed when a bond to the nitrogen atom is cleaved in the rate-determining step, such as in deamination reactions.[6] The magnitude of the KIE provides insight into the degree of bond cleavage at the transition state. A smaller value may indicate that the chemical step is only partially rate-limiting, a concept known as "commitments".[6][9]

  • Secondary ¹⁵N KIE: An inverse KIE (e.g., 0.98-0.99) can be observed when the nitrogen atom is not directly involved in bond cleavage but its environment changes. For example, if a reaction involves the protonation of a nitrogen, the N-H bond formation can stiffen the vibrational modes, leading to an inverse effect.[6]

The Concept of Intrinsic KIE

The observed KIE ((obs)k) is often smaller than the true, or intrinsic, KIE ((int)k) on the chemical step. This is because other, non-isotope-sensitive steps, like substrate binding or product release, can also limit the overall reaction rate. This relationship can be described by the following equation:

(obs)k = ((int)k + C_f + C_r * K_eq) / (1 + C_f + C_r)[9]

Where C_f and C_r are the forward and reverse commitments, respectively, and K_eq is the equilibrium constant for the chemical step. Understanding commitments is crucial for accurate mechanistic interpretation. For instance, a mutant enzyme with reduced catalytic activity might show a larger KIE because the chemical transformation becomes more rate-determining.[6]

KIE_Concept cluster_energy Reaction Coordinate Diagram GS Ground State (E+S) ¹⁴N-S has higher ZPE GS->c1 k_light GS->c2 k_heavy P Product (E+P) c1->P c2->P note1 ΔE (¹⁵N) > ΔE (¹⁴N) note2 Therefore, k_light > k_heavy (Normal KIE)

Caption: Energy diagram illustrating the origin of a normal kinetic isotope effect.

Conclusion: Selecting the Right Tool for the Question

The choice between MS and NMR for measuring ¹⁵N KIEs is dictated by the specific requirements of the biological system and the research question at hand.

  • Choose Mass Spectrometry when:

    • Sample availability is limited.

    • High throughput is required for screening mutants or inhibitors.

    • The highest possible precision is necessary to resolve very small KIEs.

  • Choose NMR Spectroscopy when:

    • Sufficient sample is available at high concentrations.

    • Non-destructive analysis is preferred to recover the sample.

    • Site-specific isotope information is needed in a complex molecule without requiring synthesis of specifically labeled compounds.

By carefully selecting the methodology and designing experiments with built-in controls, researchers can harness the power of ¹⁵N kinetic isotope effects. This technique provides unparalleled insight into enzymatic transition states, accelerating the discovery of novel therapeutics and deepening our fundamental understanding of catalysis.[2][3][15]

References

  • Ashby, M. T. (2004). Competitive 15N kinetic isotope effects of nitrogenase-catalyzed dinitrogen reduction. Journal of the American Chemical Society, 126(40), 12768-9.
  • Gao, H., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9278-9292.
  • Murkin, A. S., et al. (2011). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. Journal of the American Chemical Society, 133(33), 12992-5. [Link]

  • Roston, D., et al. (2013). Kinetic Isotope Effects in Enzymes. Comprehensive Natural Products II, 249-289. [Link]

  • Gao, H., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9278-9292.
  • Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press.
  • Gao, H., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9278-9292.
  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Snider, M. J., et al. (2002). 15N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine. Biochemistry, 41(1), 415-25. [Link]

  • Kljaić, T., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]

  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of biochemistry and biophysics, 433(1), 2-12. [Link]

  • Kljaić, T., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv.
  • Kwan, E. E. (n.d.). Competitive Kinetic Isotope Effects. Harvard University.
  • Schramm, V. L. (2011). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Einstein Journal of Biology and Medicine, 27(1), 23-26.
  • Aher, S. B. (2023). Enzyme kinetics in drug discovery: Accelerating therapeutic innovation. LinkedIn. [Link]

  • Synapse. (2025). How Is Enzyme Kinetics Applied in Drug Development?. Patsnap. [Link]

  • Obach, R. S., & Walsky, R. L. (Eds.). (2014). Enzyme kinetics in drug metabolism: fundamentals and applications. Humana press. [Link]

Sources

Comparative

Verifying Scientific Truth: A Comparative Guide to Cross-Validating 15N Labeling Results

In the landscape of modern biological research, particularly in proteomics and drug development, stable isotope labeling with 15N has become an indispensable tool. It provides a powerful handle to trace, quantify, and ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern biological research, particularly in proteomics and drug development, stable isotope labeling with 15N has become an indispensable tool. It provides a powerful handle to trace, quantify, and characterize proteins and their dynamics. However, the declaration of successful and accurate 15N incorporation cannot rest on a single analytical technique. Rigorous scientific practice demands cross-validation—a process of corroborating results with orthogonal methods to ensure the integrity and reliability of the data. This guide provides an in-depth comparison of three principal analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS).

We will delve into the fundamental principles of each technique, their inherent strengths and limitations, and provide detailed experimental protocols. The goal is to equip researchers, scientists, and drug development professionals with the expertise to not only select the appropriate validation method but also to understand the synergistic power of a multi-pronged approach to confirming 15N labeling efficiency and fidelity.

The Imperative of Orthogonal Validation

The concept of orthogonal validation is rooted in using multiple, independent experimental techniques to cross-reference and verify experimental data.[1] In the context of 15N labeling, this is crucial for several reasons:

  • Detecting Label Scrambling: Metabolic pathways can sometimes "scramble" the 15N label, incorporating it into unintended amino acids. A technique that only measures bulk enrichment might miss this critical detail.[2]

  • Ensuring Complete Incorporation: Incomplete labeling can significantly impact the accuracy of quantitative proteomics studies.[3][4]

  • Identifying Unexpected Metabolic Effects: The process of introducing a labeled precursor can sometimes perturb the cellular metabolism in unexpected ways.[5]

By employing a combination of techniques that probe different aspects of the labeled molecule, we can build a comprehensive and trustworthy picture of the labeling outcome.

A Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique for validating 15N labeling depends on the specific experimental question, the available resources, and the desired level of detail. Below is a comparative overview of Mass Spectrometry, NMR Spectroscopy, and Elemental Analysis.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis-Isotope Ratio MS (EA-IRMS)
Principle Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the magnetic properties of atomic nuclei.Measures the ratio of 15N to 14N in a bulk sample after combustion.
Information Provided Precise mass shifts due to 15N incorporation at the peptide and protein level. Can identify site-specific incorporation and scrambling.[2][6]Atomic-level information on the chemical environment of 15N-labeled nuclei. Confirms incorporation into specific residues and provides structural information.[5][7]Bulk (average) 15N enrichment of the entire sample.[8]
Sensitivity High (picomole to femtomole range).[9]Lower compared to MS (micromolar to millimolar range).[3]High, capable of analyzing microgram amounts of material.[10]
Resolution High mass resolution allows for accurate determination of isotopic distribution.[5]High spectral resolution provides detailed structural information.Measures the isotopic ratio of the bulk sample.
Quantitation Relative and absolute quantification of labeling efficiency at the peptide level.[6][11]Quantitative, can determine absolute concentrations.[12]Highly accurate and precise measurement of the 15N/14N ratio.[10]
Sample Requirements Small sample amounts (nanograms to micrograms). Destructive.Larger sample amounts (milligrams). Non-destructive.[12]Small sample amounts (micrograms). Destructive.[8]
Throughput High-throughput capabilities with LC-MS systems.[6]Lower throughput, longer acquisition times.High-throughput with autosamplers.
Cost Moderate to high, depending on the instrument.High, requires specialized equipment and expertise.Moderate.
Key Advantage High sensitivity and ability to pinpoint label location.Provides structural and dynamic information in addition to labeling confirmation.Gold standard for determining bulk isotopic enrichment.
Key Limitation Indirect structural information.Lower sensitivity and throughput.Provides no information on label distribution or scrambling.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for assessing 15N incorporation using each of the three techniques.

Mass Spectrometry (MS) Workflow for 15N Labeling Validation

Mass spectrometry offers a rapid and sensitive method to evaluate the fidelity of 15N incorporation.[2] The general workflow involves proteolytic digestion of the labeled protein followed by LC-MS or MALDI-MS analysis.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis LabeledProtein 15N Labeled Protein Proteolysis Proteolytic Digestion (e.g., Trypsin) LabeledProtein->Proteolysis PeptideMix Peptide Mixture Proteolysis->PeptideMix LC_MS LC-MS or MALDI-MS Analysis PeptideMix->LC_MS MassSpectra Mass Spectra Acquisition LC_MS->MassSpectra IsotopicDistribution Isotopic Distribution Analysis MassSpectra->IsotopicDistribution ScramblingAnalysis Analyze for Label Scrambling (MS/MS) MassSpectra->ScramblingAnalysis IncorporationFidelity Determine Incorporation Fidelity IsotopicDistribution->IncorporationFidelity

Caption: Mass Spectrometry workflow for 15N labeling validation.

Step-by-Step Protocol:

  • Protein Digestion:

    • Denature the 15N-labeled protein sample (typically 10-50 µg) in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add a protease (e.g., trypsin) at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[2]

  • Sample Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge (e.g., ZipTip).

    • Elute the peptides with a solution of acetonitrile and 0.1% TFA.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or TOF).

    • For liquid chromatography-mass spectrometry (LC-MS), separate the peptides on a C18 reversed-phase column with a gradient of increasing acetonitrile concentration.

    • For matrix-assisted laser desorption/ionization (MALDI)-MS, co-crystallize the peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[2]

  • Data Analysis:

    • Acquire full scan mass spectra to observe the isotopic envelopes of the peptides.

    • Compare the experimental isotopic distribution of a peptide with the theoretical distribution for varying levels of 15N incorporation.[11] Software tools can be used to automate this comparison.[13]

    • To investigate label scrambling, perform tandem MS (MS/MS) on selected peptides. The fragmentation pattern will reveal the location of the 15N label within the peptide sequence.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow for 15N Labeling Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the labeled protein.[12] The hallmark experiment for 15N labeling is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_analysis_nmr Data Analysis LabeledProtein_NMR 15N Labeled Protein BufferExchange Buffer Exchange into NMR Buffer LabeledProtein_NMR->BufferExchange NMR_Sample NMR Sample (with D2O) BufferExchange->NMR_Sample NMR_Spectrometer Acquire 2D 1H-15N HSQC Spectrum NMR_Sample->NMR_Spectrometer HSQC_Spectrum Process and Analyze HSQC Spectrum NMR_Spectrometer->HSQC_Spectrum Peak_Analysis Peak Counting and Chemical Shift Analysis HSQC_Spectrum->Peak_Analysis Labeling_Confirmation Confirm Site-Specific Labeling Peak_Analysis->Labeling_Confirmation

Caption: NMR Spectroscopy workflow for 15N labeling confirmation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Purify the 15N-labeled protein to homogeneity.

    • Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The buffer components should ideally not have interfering proton signals.[14]

    • Concentrate the protein to a final concentration of 0.1-1 mM.

    • Add 5-10% deuterium oxide (D₂O) to the sample for the spectrometer's lock system.[14]

  • NMR Data Acquisition:

    • Transfer the sample to a high-quality NMR tube.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[7]

  • Data Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the resulting 2D spectrum. Each peak in the HSQC spectrum corresponds to a nitrogen-hydrogen bond, primarily from the protein backbone and some side chains (e.g., tryptophan, asparagine, glutamine).

    • The number of observed peaks should correlate with the expected number of non-proline residues in the protein.

    • The chemical shifts of the peaks can be compared to known values to confirm the protein's folded state and the incorporation of 15N into specific residue types.

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk 15N Enrichment

EA-IRMS is the definitive method for determining the average 15N enrichment of a bulk sample.[15] The technique involves the complete combustion of the sample and subsequent analysis of the resulting nitrogen gas.

EA_IRMS_Workflow cluster_sample_prep_ea Sample Preparation cluster_analysis_ea EA-IRMS Analysis cluster_data_analysis_ea Data Analysis LabeledProtein_EA Lyophilized 15N Labeled Protein Weighing Weighing into Tin Capsules LabeledProtein_EA->Weighing Combustion Combustion in Elemental Analyzer Weighing->Combustion GasChromatography Gas Chromatography Separation of N2 Combustion->GasChromatography IRMS Isotope Ratio Mass Spectrometry of N2 GasChromatography->IRMS IsotopeRatio Measure 15N/14N Ratio IRMS->IsotopeRatio EnrichmentCalculation Calculate Bulk % 15N Enrichment IsotopeRatio->EnrichmentCalculation

Caption: EA-IRMS workflow for bulk 15N enrichment analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Lyophilize the purified 15N-labeled protein to remove all water.

    • Accurately weigh a small amount of the dried protein (typically 0.1-1 mg) into a clean tin capsule.[16]

  • EA-IRMS Analysis:

    • Introduce the tin capsule into the elemental analyzer.

    • The sample is combusted at a high temperature (e.g., >1000°C) in the presence of oxygen.[17]

    • The resulting gases are passed through a reduction column to convert all nitrogen oxides to N₂ gas.

    • The N₂ gas is separated from other combustion products by gas chromatography and introduced into the isotope ratio mass spectrometer.[8]

  • Data Analysis:

    • The IRMS measures the ratio of the ion beams corresponding to ¹⁵N¹⁴N (mass 29) and ¹⁴N¹⁴N (mass 28).

    • The measured isotope ratio is compared to that of a calibrated reference standard to determine the δ¹⁵N value.

    • The bulk percentage of 15N incorporation is calculated from the δ¹⁵N value.

Synthesizing the Data: A Holistic Approach to Cross-Validation

  • Initial Check with EA-IRMS: An EA-IRMS measurement provides a quick and accurate assessment of the overall labeling efficiency. If the bulk enrichment is significantly lower than expected, it may indicate issues with the labeling protocol.

  • Detailed Analysis with MS: Mass spectrometry can then be used to investigate the distribution of the label. Is the incorporation uniform across all peptides? Are there specific peptides that show lower or higher incorporation? MS/MS analysis is crucial for identifying any label scrambling.[2]

  • Structural Confirmation with NMR: An HSQC spectrum from NMR provides the ultimate confirmation that the 15N label is incorporated into the protein backbone and that the protein is correctly folded.[7] Any significant deviations from the expected number of peaks or their chemical shifts could indicate problems with protein integrity or labeling.

By combining these techniques, a researcher can confidently state not only the overall percentage of 15N incorporation but also its uniformity, site-specificity, and the structural integrity of the labeled protein. This rigorous approach to validation is paramount for the reliability and reproducibility of downstream applications, from quantitative proteomics to structural biology and drug discovery.

References

  • Bi, C., et al. (2021). A streamlined workflow for 15N metabolic labeling and quantitative proteomics in Arabidopsis. bioRxiv. [Link]

  • Chalkley, R. J., et al. (2005). Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset acquired on a quadrupole selecting, quadrupole collision cell, time-of-flight mass spectrometer: II. New developments in Protein Prospector allow for reliable and comprehensive automatic analysis of large datasets. Molecular & Cellular Proteomics, 4(8), 1194-1204. [Link]

  • Croy, C. H., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 41(4), 215-221. [Link]

  • Kilpatrick, E. L. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Methods in Enzymology, 566, 277-293. [Link]

  • Kupce, E., & Wagner, G. (2012). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 54(3), 263-275. [Link]

  • University of California Santa Cruz Stable Isotope Laboratory. (2014). CN-EA-iRMS instrument method. SiL. [Link]

  • JoVE. (2022, July 5). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview [Video]. YouTube. [Link]

  • Higman, V. A. (2012, October 31). 15N - Protein NMR. Protein NMR. [Link]

  • Carter, J. F., & Fry, B. (2013). Good Practice Guide for Isotope Ratio Mass Spectrometry. FIRMS. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Quantitative NMR Methods in Metabolomics. Current Metabolomics, 2(2), 92-108. [Link]

  • Johnston, J. C., & McGrath, P. T. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA. [Link]

  • Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology, 1277, 161-193. [Link]

  • Food Standards Scotland. (n.d.). Appendix 4 - Detailed description of sample preparation and IRMS analyses at Fera. [Link]

  • University of Waterloo Environmental Isotope Laboratory. (n.d.). Solid Samples. [Link]

  • Elementar. (n.d.). Long-term δ15N and δ13C isotope analysis by EA-IRMS. [Link]

  • Xu, S. L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 849310. [Link]

  • Luchinat, E., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(21), 5225-5235. [Link]

  • Williamson, D. J., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1335-1347. [Link]

Sources

Validation

Comparative Metabolomics of Cells Grown with 15N and 13C Labeled Pyrimidines: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is fundamental to advancing disease research and developing effective therapeutics. Stable isotope l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is fundamental to advancing disease research and developing effective therapeutics. Stable isotope labeling has become a cornerstone technique for tracing the metabolic fate of molecules and quantifying the rates of metabolic pathways, a field known as metabolic flux analysis.[1][2] This guide provides an objective comparison of using 15N and 13C labeled pyrimidines in comparative metabolomics studies, supported by experimental data and detailed protocols, to aid in the design and interpretation of your cell metabolism studies.

The Principle of Stable Isotope Tracing

The core of stable isotope tracing lies in introducing a substrate, such as a pyrimidine labeled with a heavy isotope like 13C or 15N, into a biological system.[3] As cells metabolize these substrates, the heavy isotope is incorporated into downstream metabolites.[1] Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity.[3][4][] This powerful approach is instrumental in identifying and quantifying metabolic pathways, understanding the regulation of cellular metabolism, and discovering new metabolic routes.[1]

Choosing Your Tracer: A Comparative Analysis of 15N vs. 13C Labeled Pyrimidines

The choice between 15N and 13C labeled pyrimidines as metabolic tracers depends on the specific research question and the metabolic pathways of interest. Both isotopes offer unique advantages and present distinct considerations for experimental design and data interpretation.

Feature13C Labeled Pyrimidines15N Labeled Pyrimidines
Primary Measurement Tracing the carbon backbone of pyrimidines and their contribution to various biosynthetic pathways.Tracing the nitrogen atoms within the pyrimidine ring and their fate in nucleotide metabolism and related pathways.
Key Insights Provides a dynamic view of pyrimidine contribution to nucleotide synthesis, glycolysis, the pentose phosphate pathway, and the Krebs cycle.[6]Elucidates nitrogen flux and the metabolism of nitrogen-containing compounds, including amino acids and nucleotides.[1]
Experimental Complexity High, requiring specialized media, potential time-course sampling, and complex data analysis.[1]High, with similar complexity to 13C labeling experiments.[1]
Data Analysis Computationally intensive, often requiring modeling to determine metabolic fluxes.Similar to 13C labeling, with a focus on nitrogen-containing fragments.
Cost Can be significant, depending on the specific labeled pyrimidine.Generally comparable to 13C-labeled substrates.

Causality Behind Experimental Choices:

  • Use 13C-labeled pyrimidines when: Your primary goal is to understand the contribution of pyrimidine carbons to the central carbon metabolism. For instance, tracing the carbons from a labeled uridine can reveal its breakdown and subsequent entry into the TCA cycle.

  • Use 15N-labeled pyrimidines when: You are interested in the nitrogen metabolism associated with pyrimidines. For example, using a 15N-labeled pyrimidine can help track the transfer of nitrogen atoms during nucleotide salvage and interconversion pathways.

  • Consider dual-labeling (13C and 15N): For a more comprehensive understanding, dual-labeled pyrimidines can simultaneously track both the carbon and nitrogen atoms, providing a more complete picture of metabolic fate.[7][8][9]

Experimental Workflow: From Cell Culture to Data Analysis

A successful stable isotope tracing experiment requires meticulous attention to detail at every step. The following workflow provides a general framework that should be optimized for your specific cell type and research question.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis CellCulture 1. Cell Culture & Adaptation TracerPrep 2. Labeled Media Preparation CellCulture->TracerPrep Adapt cells to experimental media Labeling 3. Isotope Labeling TracerPrep->Labeling Switch to labeled media Quenching 4. Metabolism Quenching Labeling->Quenching Rapidly halt metabolism Extraction 5. Metabolite Extraction Quenching->Extraction Isolate intracellular metabolites LCMS 6. LC-MS/MS Analysis Extraction->LCMS Separate and detect metabolites DataProcessing 7. Data Processing LCMS->DataProcessing Peak identification and integration FluxAnalysis 8. Metabolic Flux Analysis DataProcessing->FluxAnalysis Calculate metabolic rates

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Experimental Protocols

1. Cell Culture and Adaptation:

  • Culture cells in standard growth medium to the desired confluency (typically 70-80%).

  • To minimize metabolic shock, adapt cells to the experimental base medium (without the labeled tracer) for at least one cell doubling time before initiating the labeling experiment.

2. Labeled Media Preparation:

  • Prepare the experimental medium by supplementing the base medium with the desired 13C or 15N labeled pyrimidine at a known concentration.

  • Ensure the final concentration of the labeled tracer is sufficient for detection but does not cause toxicity or unintended metabolic perturbations.

3. Isotope Labeling:

  • Remove the adaptation medium and replace it with the pre-warmed labeled medium.

  • The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. It can range from minutes to several cell doubling times to reach isotopic steady state.[10]

4. Metabolism Quenching:

  • Rapidly quenching metabolic activity is crucial to capture an accurate snapshot of the metabolome.[11]

  • For adherent cells: Aspirate the medium and immediately add ice-cold quenching solution (e.g., 80% methanol).[12]

  • For suspension cells: Quickly pellet the cells by centrifugation at a low temperature and resuspend in ice-cold quenching solution.[13][14]

5. Metabolite Extraction:

  • After quenching, extract the intracellular metabolites. A common method involves a biphasic extraction using a mixture of methanol, chloroform, and water to separate polar metabolites from lipids and proteins.[6]

  • Other methods include repeated freeze-thaw cycles or mechanical homogenization.[15]

6. LC-MS/MS Analysis:

  • Analyze the polar extracts using liquid chromatography-mass spectrometry (LC-MS/MS).[16]

  • High-resolution mass spectrometry is essential for accurately resolving the mass differences between labeled and unlabeled isotopologues.[17]

7. Data Processing:

  • Process the raw LC-MS data using specialized software to identify and quantify the different isotopologues of each metabolite.[18]

  • Software packages such as MAVEN, XCMS, and MetExtract II are commonly used for this purpose.[18][19][20]

8. Metabolic Flux Analysis:

  • Use the isotopologue distribution data to calculate metabolic fluxes through the relevant pathways. This often involves the use of computational models and software like INCA or OpenMebius.

Data Presentation and Interpretation

The results of a comparative metabolomics study are often complex. Clear and concise data presentation is essential for accurate interpretation.

Table 2: Hypothetical Isotopologue Distribution of a Downstream Metabolite

MetaboliteIsotopologue13C-Uridine Labeled15N-Uridine Labeled
UMP M+010%5%
M+15%85%
M+215%10%
M+330%0%
M+425%0%
M+515%0%

This table illustrates how the isotopologue distribution of Uridine Monophosphate (UMP) might differ when cells are labeled with either 13C-Uridine or 15N-Uridine, reflecting the different metabolic fates of the carbon and nitrogen atoms.

Signaling Pathways and Logical Relationships

Understanding the underlying biochemical pathways is crucial for interpreting the results of stable isotope tracing experiments.

PyrimidineMetabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism Glutamine Glutamine UMP UMP Glutamine->UMP Aspartate Aspartate Aspartate->UMP PRPP PRPP PRPP->UMP UTP UTP UMP->UTP UMP_cat UMP Uridine Uridine Uridine->UMP Thymidine Thymidine dTTP dTTP Thymidine->dTTP CTP CTP UTP->CTP Beta_Alanine β-Alanine UMP_cat->Beta_Alanine

Caption: Simplified overview of pyrimidine metabolism pathways.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, incorporate self-validating systems into your experimental design:

  • Internal Standards: Include a heavy-isotope labeled internal standard for each metabolite of interest to correct for variations in sample preparation and instrument response.

  • Biological Replicates: Analyze multiple biological replicates to assess the variability of your results.

  • Control Experiments: Include unlabeled control samples to determine the natural abundance of isotopes and to identify any background interference.

Conclusion

Comparative metabolomics using 15N and 13C labeled pyrimidines offers a powerful approach to unravel the complexities of cellular metabolism. By carefully selecting the appropriate tracer, meticulously executing the experimental workflow, and thoughtfully interpreting the data, researchers can gain valuable insights into the metabolic reprogramming that underlies various physiological and pathological states. This guide provides a foundational framework to assist in the design and execution of robust and informative stable isotope tracing studies.

References

  • Bueschl, C., Kluger, B., Neumann, N. K. N., Doppler, M., Maschietto, V., Thallinger, G. G., Meng-Reiterer, J., Krska, R., & Schuhmacher, R. (2017). MetExtract II: A Software Suite for Stable Isotope-Assisted Untargeted Metabolomics. Analytical Chemistry, 89(17), 9047–9055. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2011). Stable isotope-resolved metabolomics (SIRM) in cancer research. Metabolomics, 7(3), 321–337. [Link]

  • Giavalisco, P., Hummel, J., Lisec, J., & Willmitzer, L. (2009). High-resolution, nontargeted metabolomics of Arabidopsis. Methods in molecular biology (Clifton, N.J.), 553, 249–262. [Link]

  • Hollinshead, W., & Esumi, H. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in molecular biology (Clifton, N.J.) (Vol. 1601, pp. 21–32). [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1–13. [Link]

  • Kou, Y., & Zhang, W. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology spectrum, 9(2), e0048421. [Link]

  • Lorkiewicz, P. K., & Zheng, Y. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 87. [Link]

  • Metabolomics. (2025, December 19). How Stable Isotope Tracing Transformed Cancer Research——Unraveling Tumor Metabolism. Retrieved from [Link]

  • Sapcariu, S. C., Kanashova, T., Weindl, D., Ghelfi, J., Dittmar, G., & Hiller, K. (2014). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolomics, 10(4), 637–648. [Link]

  • Sellick, C. A., Hansen, R., & Stephens, G. M. (2011). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 7(3), 369–376. [Link]

  • Tiong, A., Blee, J., & Go, E. P. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 5(21), 2685–2701. [Link]

  • Villa, E., Ali, E. S., & Gu, Z. (2019). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in molecular biology (Clifton, N.J.), 1861, 1–10. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling of yeast metabolism. Nature protocols, 3(5), 879–892. [Link]

  • Zamboni, N., Fendt, S.-M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis in Corynebacterium glutamicum. Methods in molecular biology (Clifton, N.J.), 553, 263–278. [Link]

Sources

Comparative

advantages of using triply labeled 15N3 compounds in tracer studies

The following guide details the technical advantages and experimental applications of triply labeled 15N3 compounds. Content Type: Publish Comparison Guide Audience: Senior Researchers, DMPK Scientists, and Metabolomics...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages and experimental applications of triply labeled 15N3 compounds.

Content Type: Publish Comparison Guide Audience: Senior Researchers, DMPK Scientists, and Metabolomics Specialists

Executive Summary

In the precision-demanding field of metabolic flux analysis and pharmacokinetic tracking, the choice of stable isotope tracer defines the resolution of the data. While singly labeled (


) or deuterated (

) compounds are common, triply labeled

compounds
(e.g.,

-Histidine,

-Cytidine) offer a distinct analytical edge.

This guide objectively compares


 tracers against lower-order isotopologues, demonstrating how the +3 Da mass shift  circumvents the "isotopic envelope" limitations of Mass Spectrometry (MS) and how unique spin-coupling patterns enhance Nuclear Magnetic Resonance (NMR) structural elucidation.
Part 1: The Core Advantages of Labeling
1. Overcoming the "M+1/M+2" Spectral Blind Spot

The primary failure point in low-enrichment tracer studies is isotopic interference .

  • The Problem: Natural organic molecules possess an inherent isotopic envelope due to

    
     (1.1% natural abundance). For a small molecule with 10 carbons, the natural 
    
    
    
    peak is ~11% the height of the parent peak. If you use a singly labeled
    
    
    tracer, its signal (
    
    
    ) is buried directly under this natural
    
    
    background.
  • The

    
     Solution:  A triply labeled compound shifts the tracer signal to 
    
    
    
    . In most organic molecules (lacking Cl, Br, or S), the natural abundance of the
    
    
    ion is negligible (<0.1%).
  • Result: This "spectral clearance" allows for the detection of tracer enrichment at significantly lower concentrations (improved Limit of Detection), as the signal sits against a near-zero background rather than a noisy

    
     baseline.
    
2. Metabolic Fidelity & Nitrogen Scrambling

Unlike carbon backbones which can be extensively remodeled, nitrogen atoms often mark specific functional groups. Using a tracer with three labeled nitrogens allows researchers to distinguish between:

  • Intact Incorporation: The metabolite retains all three labels (+3 Da shift).

  • Metabolic Cleavage: The molecule has been processed, losing a functional group (e.g., deamination), resulting in a +1 or +2 Da shift.

  • Recycling: The appearance of singly labeled (+1 Da) downstream amino acids indicates the nitrogen pool has been scrambled and reused.

3. NMR Spin-Coupling Precision

In NMR spectroscopy,


 (spin 1/2) avoids the quadrupolar broadening of 

(spin 1). A triply labeled compound introduces specific

scalar couplings (

) if the atoms are adjacent (as in the imidazole ring of Histidine or pyrimidine ring of Cytidine). This coupling pattern provides an unambiguous spectral fingerprint that natural abundance background cannot mimic.
Part 2: Comparative Analysis (Alternatives vs. )
FeatureSingly Labeled (

)
Deuterated (

)
Triply Labeled (

)
Mass Shift +1 DaVariable (+1 to +9)+3 Da (Fixed)
Spectral Interference High: Overlaps with natural

(M+1).
Low: But susceptible to H/D exchange (loss of label).[1]Minimal: M+3 region is spectrally quiet; N is non-exchangeable.
Metabolic Stability High (Stable bond).Variable: Kinetic Isotope Effects (KIE) can alter reaction rates.[2]High: Negligible KIE compared to Deuterium; biologically identical to

.
Quantitation Limit (LOD) High background limits sensitivity.Good, but retention time shifts in LC can complicate peak picking.Excellent: Co-elutes with analyte but spectrally distinct.
Cost LowLow-MediumHigh (Specialized synthesis required).
Part 3: Experimental Protocol
Case Study: Tracking Histamine Synthesis with L-Histidine-

Objective: Quantify the conversion of Histidine to Histamine in in vitro mast cell cultures and determine if the imidazole ring remains intact.

Materials:

  • Tracer: L-Histidine-

    
     (hydrochloride hydrate), >98% enrichment.
    
  • System: LC-MS/MS (Triple Quadrupole or Orbitrap).

Step-by-Step Workflow

1. Cell Culture & Pulse Labeling

  • Culture mast cells in Histidine-deficient media for 2 hours to deplete intracellular pools.

  • Pulse: Add L-Histidine-

    
     to a final concentration of 50 µM.
    
  • Incubate for time points: 0, 15, 30, 60 min.

2. Metabolite Extraction (Quenching)

  • Rapidly wash cells with ice-cold PBS (removes extracellular tracer).

  • Add 80% Methanol (-80°C) to quench metabolism immediately.

  • Vortex 30s, centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant; dry under nitrogen stream. Reconstitute in 0.1% Formic Acid.

3. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (or HILIC for polar retention).

  • Method: Multiple Reaction Monitoring (MRM).

  • Transitions to Monitor:

    • Endogenous Histidine:[3] 156.2

      
       110.1 (M+0)
      
    • Tracer Histidine: 159.2

      
       113.1 (M+3 )
      
    • Endogenous Histamine:[3] 112.2

      
       95.1 (M+0)
      
    • Labeled Histamine: 115.2

      
       98.1 (M+3 )
      
    • Recycled N (e.g., Glutamate): Monitor for +1 Da shifts in Glutamate pools.

4. Data Processing (Isotope Correction)

  • Calculate the Isotope Enrichment Ratio :

    
    .
    
  • Note: Because the shift is +3 Da, correction for natural

    
     abundance overlap from the unlabeled pool is usually unnecessary, simplifying the math compared to 
    
    
    
    tracers.
Part 4: Visualization of Signaling & Logic
Figure 1: The "Spectral Clearance" Advantage

This diagram illustrates why +3 Da tracers are superior for low-level detection.

SpectralAdvantage cluster_0 Natural Abundance Envelope (The Noise) cluster_1 Tracer Signals M0 M+0 (Parent) 100% Abundance M1 M+1 (13C) ~10-20% Abundance M0->M1 M2 M+2 (34S/18O) <5% Abundance M1->M2 Tracer1 15N1 Tracer (M+1) BURIED under Natural M+1 M1->Tracer1 Interference Tracer3 15N3 Tracer (M+3) CLEAR SIGNAL (Zero Background) M2->Tracer3 No Overlap (>3 Da Shift)

Caption: Comparison of MS spectral overlap. The


 tracer signal is obscured by the natural 

isotope (M+1), whereas the

tracer (M+3) appears in a noise-free spectral region.
Figure 2: Metabolic Fate Mapping (Histidine Example)

Tracking where the three nitrogen atoms go during metabolism.

MetabolicFate cluster_decarb Decarboxylation Pathway cluster_deam Deamination Pathway His L-Histidine-15N3 (3 Labeled N) Histamine Histamine-15N3 (3 Labeled N) Ring Intact His->Histamine HDC Enzyme (-CO2) Urocanic Urocanic Acid (2 Labeled N) (Alpha-N Lost) His->Urocanic HAL Enzyme (-NH3) Ammonia 15N-Ammonia (1 Labeled N) His->Ammonia

Caption: Fate mapping of L-Histidine-


. The tracer distinguishes between decarboxylation (retaining all 3 Ns) and deamination (splitting the N pool).
References
  • Wu, S., et al. (2020). 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. ACS Chemical Biology.[4] Retrieved from [Link]

  • Hellerstein, M. K. (2004). New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems. Metabolic Engineering. (Contextual grounding on mass shift advantages).
  • Dong, X., et al. (2019). Triple labeling of metabolites for metabolome analysis (TLEMMA). Plant Journal. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of Isotopic Labeling Experiments

Welcome, fellow researchers, scientists, and drug development professionals. In the intricate world of metabolic research, isotopic labeling experiments stand as a cornerstone for elucidating metabolic pathways and quant...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers, scientists, and drug development professionals. In the intricate world of metabolic research, isotopic labeling experiments stand as a cornerstone for elucidating metabolic pathways and quantifying fluxes within biological systems.[1][2][3] The precision of these experiments is paramount, as even minor inaccuracies can lead to flawed biological interpretations.[4][5][6] This guide provides a comprehensive framework for the validation of isotopic labeling experiments, ensuring the generation of robust and reproducible data. We will delve into the critical aspects of experimental design, analytical methodology, and data integrity, providing not just protocols, but the scientific rationale that underpins them.

Part 1: The Foundation - Validating Your Experimental Design

A well-designed isotopic labeling experiment is the bedrock of reliable results. The primary goal of this validation phase is to ensure that the experimental setup is capable of answering the biological question at hand and that the chosen tracer and labeling strategy will yield informative data.

The Rationale of Tracer Selection

The choice of an isotopic tracer is not arbitrary; it is a hypothesis-driven decision. The tracer must be a substrate that is actively metabolized by the pathway of interest.[7] The position of the isotopic label within the tracer molecule is also critical and should be chosen to maximize the information obtained about specific metabolic routes.

A key strategy to enhance the robustness of your findings is the use of parallel labeling experiments .[1][2] This involves conducting multiple experiments under identical conditions but with different isotopically labeled substrates. This approach offers several advantages:

  • Increased Precision: Tailoring experiments to resolve specific fluxes with higher accuracy.[2]

  • Validation of Network Models: Identifying inconsistencies in a hypothesized metabolic network.[1]

  • Reduced Experiment Time: Introducing isotopes at multiple entry points can shorten the time required to reach isotopic steady-state.[1]

Experimental Workflow for Design Validation

Experimental Design Validation Workflow cluster_0 Phase 1: Hypothesis & Model cluster_1 Phase 2: Tracer Selection & Simulation cluster_2 Phase 3: Experimental Verification A Define Biological Question B Construct a Stoichiometric Model of the Metabolic Network A->B informs C Select Potential Isotopic Tracers B->C guides D Perform In Silico Flux Balance Analysis (FBA) Simulations C->D input for E Conduct Pilot Labeling Experiments D->E predicts outcomes for F Analyze Labeling Patterns in Key Metabolites E->F generates data for G Refine Experimental Design F->G informs G->E feedback loop

Caption: Workflow for validating the experimental design of an isotopic labeling study.

Step-by-Step Protocol for Pilot Labeling Experiment:

  • Cell Culture and Tracer Introduction: Culture cells under the desired experimental conditions. Introduce the selected isotopically labeled substrate at a known concentration.

  • Time-Course Sampling: Collect cell samples at multiple time points to monitor the incorporation of the label over time. This is crucial for determining the time required to reach isotopic steady-state.

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a validated protocol.

  • Analytical Measurement: Analyze the extracts using the chosen analytical platform (e.g., LC-MS, GC-MS).

  • Data Analysis: Determine the isotopic enrichment in key downstream metabolites. Compare the observed labeling patterns with the predictions from your in silico simulations. Discrepancies may indicate unknown metabolic pathways or issues with the experimental setup.

Part 2: The Core - Analytical Method Validation

The analytical measurement of isotopic enrichment is a critical control point. A rigorous validation of the analytical method ensures that the data accurately reflects the biological reality. This involves a comprehensive evaluation of the mass spectrometry (MS) method used for quantitative isotopic studies.[4][5]

Key Metrics for Analytical Validation

A complete methodology for evaluating MS methods should be based on a biological sample with controlled labeling patterns and should assess several quality metrics specific to isotopic analyses.[4][5]

Metric Description Importance
Accuracy of Isotopologue Masses The closeness of the measured mass-to-charge ratio (m/z) of an isotopologue to its theoretical m/z.Ensures correct identification of labeled compounds.
Precision of Isotopologue Abundances The degree of agreement among individual measurements of the relative abundance of an isotopologue.Critical for quantifying the extent of labeling and calculating metabolic fluxes.
Mass Shifts The difference in m/z between the labeled and unlabeled forms of a metabolite.Confirms the incorporation of the isotopic label.
Isotopic Working Range The range of isotopic enrichment over which the method provides accurate and precise measurements.Defines the limits of reliable quantification.
Experimental Protocol for Analytical Method Validation

This protocol is adapted from the methodology described by Heuillet et al. (2017).[4][8]

  • Preparation of a Labeled Reference Material: Generate a biological sample (e.g., cell extract) with known and controlled labeling patterns. This can be achieved by growing cells in a medium containing a fully labeled substrate (e.g., ¹³C-glucose).

  • Analysis of Unlabeled Material: First, validate the analytical method using unlabeled standards to assess standard metrics like linearity, limit of detection (LOD), and limit of quantification (LOQ).

  • Analysis of Labeled Reference Material: Analyze the labeled reference material at different dilutions to cover a wide range of isotopic enrichments.

  • Calculation of Quality Metrics:

    • Accuracy: Compare the measured isotopologue distribution to the theoretically expected distribution.

    • Precision: Calculate the coefficient of variation (CV) for repeated measurements of isotopologue abundances.

    • Working Range: Determine the range of enrichment where accuracy and precision meet predefined acceptance criteria.

  • Identification of Biases: This process can help identify sources of systematic biases, such as matrix effects or instrument drift.[5]

Analytical Method Validation Workflow A Prepare Labeled Reference Material C Analyze Labeled Reference at Various Dilutions A->C B Validate with Unlabeled Standards (LOD, LOQ, Linearity) B->C D Calculate Quality Metrics (Accuracy, Precision, Working Range) C->D E Identify & Mitigate Biases D->E F Validated Analytical Method E->F

Caption: Workflow for the validation of the analytical method used in isotopic labeling experiments.

Part 3: The Gatekeeper - Ensuring Data Integrity

Isotopic Purity and Interference

It is crucial to consider the isotopic purity of the labeled substrate.[9] Impurities can introduce unlabeled signals that interfere with accurate quantification.[9] Similarly, natural isotope abundances must be corrected for, especially for larger molecules or when using low-resolution mass spectrometry.[7]

Common Sources of Interference and How to Address Them:

Source of Interference Mitigation Strategy
Isotopic Contamination in Internal Standard Verify the isotopic purity of the standard with the supplier's certificate of analysis.[10]
Natural Isotope Abundance Use software tools for natural abundance correction.[6][11]
Matrix Effects (Ion Suppression/Enhancement) Use of a stable isotope-labeled internal standard that co-elutes with the analyte can correct for these effects.[12]
Overlapping Isotopic Peaks High-resolution mass spectrometers like Orbitrap or QTOF are preferred for their ability to separate these peaks.[6]
Data Processing and Reporting

The International Union of Pure and Applied Chemistry (IUPAC) has established guidelines for reporting stable isotope data to ensure clarity and comparability across studies.[13][14] Adherence to these guidelines is essential for the transparent communication of your findings.

Key Reporting Recommendations:

  • Use of the Delta (δ) Notation: The symbol delta (δ) should be used to express isotope ratios and should be printed in italic font.[13]

  • Clear Definition of Standards: The reference materials used for calibration and normalization must be clearly stated.[15]

  • Detailed Methodological Description: Provide a comprehensive description of the analytical method, including instrument settings and data processing steps.[16]

Data Integrity and Reporting Workflow A Raw Data Acquisition B Peak Integration & Isotopologue Abundance Calculation A->B C Correction for Natural Abundance & Isotopic Impurities B->C D Statistical Analysis & Flux Calculation C->D E Data Reporting according to IUPAC Guidelines D->E F Publication-Ready, Validated Data E->F

Caption: Workflow ensuring data integrity from raw data acquisition to final reporting.

Conclusion

The validation of isotopic labeling experiments is a multi-faceted process that requires careful attention to detail at every stage, from experimental design to data reporting. By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their findings. A rigorously validated experiment is not just a matter of good scientific practice; it is the foundation upon which credible biological insights are built.

References

  • Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies. FAO AGRIS. [Link]

  • Chatterjee, R., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]

  • Brand, W. A., & Coplen, T. B. (2011). New reporting guidelines for stable isotopes – an announcement to isotope users. IUPAC. [Link]

  • Cordes, T., et al. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Molecular Biosciences. [Link]

  • Ellerbe, P., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. PMC. [Link]

  • Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Wiechert, W., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publication Server. [Link]

  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. [Link]

  • Higashi, T., & Yanagida, M. (2011). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. PMC. [Link]

  • ResearchGate. (2025). New reporting guidelines for stable isotopes--an announcement to isotope users. [Link]

  • Meier-Augenstein, W., & Schimmelmann, A. (2019). A guide for proper utilisation of stable isotope reference materials. PubMed. [Link]

  • Metware Biotechnology. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

  • McLean, N. M., et al. (2024). Recommendations for the reporting and interpretation of isotope dilution U-Pb geochronological information. GeoScienceWorld. [Link]

Sources

Comparative

Isotopically Labeled Internal Standards in LC-MS/MS: A Comparative Efficacy Guide

Executive Summary: The "Gold Standard" Fallacy In quantitative LC-MS/MS, the axiom "use a stable isotope-labeled internal standard (SIL-IS)" is often treated as a universal solution to matrix effects. However, not all is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Fallacy

In quantitative LC-MS/MS, the axiom "use a stable isotope-labeled internal standard (SIL-IS)" is often treated as a universal solution to matrix effects. However, not all isotopes are created equal. While Deuterium (


H) labeling is cost-effective and ubiquitous, it introduces physicochemical variances that can compromise assay validity. Carbon-13 (

C) and Nitrogen-15 (

N) labeling, though resource-intensive, offer superior chromatographic fidelity.

This guide objectively compares the efficacy of Deuterium (


H) versus 

C/

N internal standards, dissecting the mechanisms of retention time shifts, isotopic scrambling, and matrix effect compensation.

Mechanistic Comparison: The Physics of Isotope Effects

To choose the right standard, one must understand the underlying physical chemistry that dictates their behavior in a chromatographic system.

The Deuterium Isotope Effect

Replacing Hydrogen (


H) with Deuterium (

H) is not merely a mass change; it alters the bond vibrational energy. The C-D bond has a lower zero-point energy than the C-H bond, resulting in a shorter average bond length and lower polarizability.
  • Chromatographic Consequence: Deuterated compounds are slightly less lipophilic than their protium counterparts. In Reversed-Phase Liquid Chromatography (RPLC), this often leads to earlier elution of the deuterated IS compared to the analyte.

  • The Risk: If the retention time (RT) shift moves the IS out of the exact matrix suppression window experienced by the analyte, the IS fails to compensate for the matrix effect, leading to quantitative bias.

The Heavy Atom Effect ( C, N)

Isotopes like


C and 

N reside in the nucleus and do not significantly alter the electron cloud distribution or bond lengths compared to

C and

N.
  • Chromatographic Consequence:

    
    C/
    
    
    
    N labeled standards exhibit perfect co-elution with the analyte. They experience the exact same ionization environment at every millisecond of the acquisition.
Diagram 1: Chromatographic Isotope Effect Mechanism

IsotopeEffect cluster_0 Physicochemical Basis cluster_1 Chromatographic Outcome (RPLC) H_Bond C-H Bond (Higher Zero-Point Energy) Lipophilicity Lipophilicity Difference (C-D is less lipophilic) D_Bond C-D Bond (Lower Zero-Point Energy) D_Bond->Lipophilicity Shorter bond length Shift Retention Time Shift (IS elutes earlier) Lipophilicity->Shift Reduced interaction with C18 phase CoElution Perfect Co-elution (Analyte & IS overlap) Matrix Matrix Effect Compensation (Ion Suppression Correction) CoElution->Matrix SUCCESS: IS tracks suppression Shift->Matrix FAILURE: IS misses suppression zone C13 13C / 15N Labeling C13->CoElution No bond length change

Caption: The causal chain of the Deuterium Isotope Effect leading to retention time shifts and potential failure in matrix effect compensation.

Comparative Data Analysis

The following table summarizes the critical performance metrics derived from bioanalytical validation studies.

FeatureDeuterium (

H) Labeled IS
Carbon-13 (

C) / Nitrogen-15 (

N) IS
Retention Time (RPLC) Often elutes earlier (Shift: 0.05 – 0.5 min).Co-elutes perfectly.
Matrix Compensation Variable. Fails if shift places IS outside the suppression zone.Excellent. Tracks ionization changes exactly.
Isotopic Stability Risk of Exchange. H/D exchange can occur in protic solvents (scrambling).Stable. No exchange under standard conditions.
Mass Resolution Requires +3 Da minimum to avoid natural isotope overlap.Requires +3 Da minimum.
Synthesis Cost Low to Moderate.High (Complex synthetic routes).
Regulatory Risk Moderate. Requires proof of "no impact" from RT shift.Low. Considered the "Gold Standard."

Experimental Validation Protocols

As a scientist, you should not assume an IS works based on the label. You must validate it. Use these self-validating protocols.

Protocol A: The "Co-elution Stress Test" (Chromatographic Fidelity)

Objective: Determine if the Deuterium IS shifts significantly enough to compromise data integrity.

  • Preparation: Prepare a neat solution containing both the Analyte and the IS at 50% of the ULOQ (Upper Limit of Quantification).

  • Method Modification: Create a "shallow gradient" version of your LC method (e.g., extend the gradient time by 2x) to maximize resolution.

  • Injection: Inject the mixture (n=6).

  • Calculation: Calculate the Resolution (

    
    ) and the difference in retention time (
    
    
    
    ).
  • Acceptance Criteria:

    • 
       should be 
      
      
      
      minutes for UHPLC applications.
    • If

      
       min, proceed immediately to Protocol B .
      
Protocol B: Matrix Effect Mapping (Post-Column Infusion)

Objective: Visualize if the RT shift moves the IS out of a suppression zone.

  • Setup: Tee-in a constant infusion of the Analyte (neat solution) into the post-column flow entering the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine without analyte) via the LC column.

  • Observation: Monitor the baseline of the infused analyte. You will see dips (suppression) or peaks (enhancement) caused by the eluting matrix components.

  • Overlay: Overlay the chromatograms of your Analyte and your IS from a separate injection on top of this "Matrix Map."

  • Decision Logic:

    • Fail: If the Analyte peak sits in a "dip" (suppression zone) and the IS peak has shifted out of that dip (due to deuterium effect), the IS is invalid.

    • Pass: Both peaks fall within the same ionization region.

Protocol C: Isotopic Stability (H/D Exchange Check)

Objective: Ensure deuterium labels are not scrambling in solution.

  • Incubation: Prepare IS in the reconstitution solvent (e.g., 50:50 Methanol:Water). Store at Room Temperature for 24 hours.

  • Analysis: Monitor the molecular ion (

    
    ) and the M-1 / M-2 ions.
    
  • Acceptance: The isotopic distribution must remain constant. Any increase in the lower mass isotopologues indicates back-exchange of Deuterium with solvent Protons.

Strategic Selection Workflow

Use this logic tree to select the appropriate internal standard for your assay.

Diagram 2: IS Selection Decision Tree

IS_Selection Start Select Internal Standard CheckC13 Is 13C/15N Analog Available? Start->CheckC13 UseC13 USE 13C/15N (Gold Standard) CheckC13->UseC13 Yes CheckD Is Deuterated (D) Analog Available? CheckC13->CheckD No (Too expensive/Unavailable) CheckExchange Are D labels on non-exchangeable sites? (Avoid O-D, N-D, acidic C-H) CheckD->CheckExchange Yes Analog Consider Structural Analog (Last Resort) CheckD->Analog No RejectD_Stab REJECT: Stability Risk CheckExchange->RejectD_Stab No (Labile D) CheckRT Run Protocol A: Does D-IS shift RT? CheckExchange->CheckRT Yes (Stable C-D) CheckMatrix Run Protocol B: Does shift impact Matrix Compensation? CheckRT->CheckMatrix Yes (Shift Observed) UseD USE Deuterated IS (Validation Passed) CheckRT->UseD No Shift CheckMatrix->UseD No Impact RejectD_Matrix REJECT: Matrix Bias Risk CheckMatrix->RejectD_Matrix Significant Impact

Caption: Decision logic for selecting internal standards, prioritizing


C/

N and validating Deuterium risks.

Conclusion

While Deuterated internal standards are a staple in bioanalysis due to cost, they are not physically identical to the analyte. The Deuterium Isotope Effect can lead to chromatographic separation from the analyte, rendering the IS useless for compensating sharp matrix suppression zones.

Final Recommendation:

  • Tier 1: Always prefer

    
    C or 
    
    
    
    N
    labeled standards for regulated clinical assays or when analyzing complex matrices (e.g., urine, tissue homogenates) where suppression is high.
  • Tier 2: Use Deuterated standards only if the label is on a non-exchangeable position (aromatic ring or aliphatic chain, not hydroxyl/amine) AND after validating co-elution using the protocols above.

References

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,4-Diamino-6-hydroxypyrimidine-15N3

Executive Summary 2,4-Diamino-6-hydroxypyrimidine-15N3 (also known as DAHP-15N3) is a stable isotope-labeled pyrimidine derivative used primarily as an internal standard in mass spectrometry and NMR spectroscopy.[1] Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-hydroxypyrimidine-15N3 (also known as DAHP-15N3) is a stable isotope-labeled pyrimidine derivative used primarily as an internal standard in mass spectrometry and NMR spectroscopy.[1]

Critical Safety Distinction: Although labeled with Nitrogen-15 (


N), this compound is NOT radioactive .[1] It must be processed as Hazardous Chemical Waste , specifically categorized as an Environmentally Hazardous Substance  due to high aquatic toxicity.[1] Under no circumstances should this material be discharged into sink drains or municipal sewer systems.[1]
Hazard Profile & Technical Characterization

Before initiating disposal, you must characterize the waste stream to ensure compliance with local and federal regulations (e.g., EPA RCRA in the US, REACH in EU).

Physicochemical & Regulatory Data
PropertySpecification
CAS Number 56-06-4 (Unlabeled parent)
Molecular Formula C

H

N

O (

N-labeled)
Physical State Solid (White to light yellow crystalline powder)
Radioactivity None (Stable Isotope)
Signal Word WARNING
Transport (IATA/DOT) UN 3077 , Environmentally hazardous substance, solid, n.o.s.[2]
GHS Hazard Classification

The


N-labeled variant shares the toxicological profile of the unlabeled parent compound.
CodeHazard StatementMechanism of Concern
H315 Causes skin irritationDermal absorption/local inflammation.[1]
H319 Causes serious eye irritationMucous membrane irritant.[1]
H335 May cause respiratory irritationInhalation of dust/fines.[1]
H410 Very toxic to aquatic life with long-lasting effectsCRITICAL: Bioaccumulation potential in aquatic organisms.[1]
Waste Stream Decision Matrix

Use the following logic flow to determine the correct disposal path for your specific waste fraction.

Disposal_Decision_Tree Start Waste Identification: 2,4-Diamino-6-hydroxypyrimidine-15N3 Form Physical Form? Start->Form Solid Solid / Powder (Pure or Spill Debris) Form->Solid Liquid Liquid Solution (Dissolved in Solvent) Form->Liquid StreamA STREAM A: Solid Hazardous Waste (Toxic/Irritant) Solid->StreamA Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO, etc.) SolventCheck->Organic StreamB STREAM B: Aqueous Toxic Waste (Do NOT Drain Pour) Aqueous->StreamB Collect in Carboy Halogen Halogenated? Organic->Halogen StreamC STREAM C: Non-Halogenated Organic Halogen->StreamC No (e.g., MeOH) StreamD STREAM D: Halogenated Organic Halogen->StreamD Yes (e.g., DCM)

Figure 1: Logic flow for segregating DAHP-15N3 waste streams to prevent incompatible mixing and ensure regulatory compliance.

Step-by-Step Disposal Protocol
Step 1: Segregation & Preparation
  • Incompatibility Check: Ensure the waste is not mixed with strong oxidizing agents (e.g., peroxides, permanganates), as DAHP is incompatible with them.[1]

  • Isotope Verification: Verify the label explicitly states "Stable Isotope" or "15N".[1] If the bottle contains any radioactive co-labels (e.g.,

    
    C or 
    
    
    
    H), you must default to Radioactive Waste protocols, which supersede these instructions.
Step 2: Packaging
  • Solids (Pure Compound/Spill Debris):

    • Place material in a clear, sealable polyethylene bag (4 mil thickness minimum).[1]

    • Place the sealed bag inside a secondary rigid container (e.g., wide-mouth HDPE jar).

    • Why? Double containment prevents fine particulate dispersion (H335 hazard) and protects against environmental release (H410 hazard).[1]

  • Liquids (HPLC Waste/Stock Solutions):

    • Collect in a chemically compatible carboy (HDPE or Glass).[1]

    • Do not fill >90% capacity to allow for thermal expansion.[1]

    • Ensure the cap is vented if the solvent system has high vapor pressure, though DAHP itself is non-volatile.[1]

Step 3: Labeling

A generic "Chemical Waste" label is insufficient due to the aquatic toxicity profile.[1] Your label must include:

  • Full Chemical Name: 2,4-Diamino-6-hydroxypyrimidine-15N3.[1]

  • Constituents: List solvents by % volume (e.g., "Methanol 99%, DAHP-15N3 <1%").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

  • Special Note: "Marine Pollutant - Do Not Sewer."

Step 4: Storage & Handover
  • Store in a cool, dry, well-ventilated area away from heat sources.

  • Hand over to your facility's EHS (Environmental Health & Safety) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Transport Note: If shipping waste off-site, ensure the manifest reflects UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if the quantity exceeds exemption limits (typically >5 kg/5 L).

Emergency Spill Response

If a spill occurs during the disposal process, immediate containment is required to prevent environmental release.[1]

  • PPE Required: Nitrile gloves, safety goggles, and a N95/P100 dust mask (to prevent inhalation of fines).[1]

  • Containment:

    • Solid Spill: Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then scoop into a disposal bag.[1]

    • Liquid Spill: Absorb with vermiculite or chem-pads.[1] Block all floor drains immediately.

  • Decontamination: Wipe the surface with a mild soap solution.[1] Collect all wipes as hazardous waste (Stream A).[1]

References
  • ChemDmart. (n.d.).[1] Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine-15N3. Retrieved from [Link]

  • Moravek, Inc. (2019).[1] How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,4-Diamino-6-hydroxypyrimidine-15N3

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-hydroxypyrimidine-15N3. The following procedural guidance is d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-hydroxypyrimidine-15N3. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and productive research environment. The isotopically labeled 2,4-Diamino-6-hydroxypyrimidine-15N3 shares the same chemical and toxicological properties as its unlabeled counterpart (CAS 56-06-4). Therefore, the safety precautions outlined are applicable to both forms.

Understanding the Hazard Profile

2,4-Diamino-6-hydroxypyrimidine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While the full toxicological properties have not been completely investigated, it is crucial to handle this compound with a high degree of caution to minimize exposure.[2] The compound is a white to cream-colored fine crystalline powder and is sensitive to light.[3]

Key Hazards:

  • Skin Irritant: Causes skin irritation upon contact.[1]

  • Eye Irritant: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritant: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 2,4-Diamino-6-hydroxypyrimidine-15N3. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting - Nitrile gloves- Safety goggles with side shields or a face shield- Laboratory coat- N95 or higher rated respirator (if not handled in a fume hood)
Solution Preparation - Nitrile gloves- Safety goggles with side shields- Laboratory coat
Experimental Use - Nitrile gloves- Safety goggles with side shields- Laboratory coat
Spill Cleanup - Two pairs of nitrile gloves- Chemical-resistant coveralls or gown- Safety goggles and a face shield- N95 or higher rated respirator
Waste Disposal - Nitrile gloves- Safety goggles- Laboratory coat

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step protocol is critical for minimizing exposure risk. The following workflow is designed to guide the user from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (56-06-4 for the unlabeled compound), and relevant hazard pictograms.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5] The compound should be protected from light.[3]

Experimental Protocol: A Step-by-Step Guide
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Whenever possible, weigh the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is securely capped.

  • Reaction/Assay: Perform all experimental procedures involving the compound within a fume hood to prevent inhalation of any potential aerosols or vapors.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly with soap and water.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to contain the hazard and prevent exposure.

  • Small Spills:

    • Evacuate the immediate area.

    • Don the appropriate PPE for spill cleanup.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste.[2]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Restrict access to the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 2,4-Diamino-6-hydroxypyrimidine-15N3 and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a sealable, leak-proof container for all solid and liquid waste.

  • Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name of the compound.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1][6][7]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling process for 2,4-Diamino-6-hydroxypyrimidine-15N3.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Receive_Inspect Receive & Inspect Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_Inspect->Store_Properly If OK Don_PPE Don Appropriate PPE Store_Properly->Don_PPE Weigh_in_Hood Weigh in Fume Hood Don_PPE->Weigh_in_Hood Prepare_Solution Prepare Solution Weigh_in_Hood->Prepare_Solution Conduct_Experiment Conduct Experiment in Fume Hood Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Properly Dispose via Hazardous Waste Program Segregate_Waste->Dispose_Properly

Caption: Safe handling workflow for 2,4-Diamino-6-hydroxypyrimidine-15N3.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Diamino-6-hydroxypyrimidine-15N3
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2,4-Diamino-6-hydroxypyrimidine-15N3
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